Physicochemical Profiling & Structural Dynamics
An in-depth technical analysis of 4-(2-Fluorophenyl)morpholine requires a dual perspective: understanding its utility as a versatile synthetic building block in medicinal chemistry, and managing its critical role as a ph...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of 4-(2-Fluorophenyl)morpholine requires a dual perspective: understanding its utility as a versatile synthetic building block in medicinal chemistry, and managing its critical role as a pharmacopeial impurity in the manufacturing of oxazolidinone antibiotics.
As a Senior Application Scientist, I have structured this whitepaper to bypass superficial summaries. Instead, we will dissect the structural dynamics, mechanistic synthesis pathways, and the causality behind its emergence as a degradation product in active pharmaceutical ingredient (API) workflows.
4-(2-Fluorophenyl)morpholine (also systematically named 1-fluoro-2-morpholinobenzene) is characterized by the direct attachment of a morpholine ring to an ortho-fluorinated benzene ring.
The presence of the fluorine atom in the ortho position fundamentally alters the molecule's electronic and steric landscape. Fluorine exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma framework, which decreases the electron density of the aromatic ring. Simultaneously, the steric bulk of the ortho-fluorine forces the morpholine ring to adopt a specific torsional angle relative to the phenyl plane. This twist disrupts the optimal orbital overlap between the nitrogen lone pair and the aromatic π-system. Consequently, the morpholine nitrogen in the ortho-isomer is more basic than its para-substituted counterpart, yet less nucleophilic due to the steric shielding provided by the adjacent fluorine atom.
Table 1: Quantitative Physicochemical Data
Property
Value
Chemical Name
4-(2-Fluorophenyl)morpholine
CAS Registry Number
384344-17-6
Molecular Formula
C₁₀H₁₂FNO
Molecular Weight
181.21 g/mol
Monoisotopic Mass
181.0903 Da
Linezolid Impurity Designation
Impurity 25 / Impurity 69
Appearance
Pale yellow oil to low-melting solid
Mechanistic Pathways & Synthetic Methodologies
To generate a high-purity reference standard of 4-(2-Fluorophenyl)morpholine for analytical calibration, the most robust approach is the Palladium-Catalyzed Buchwald-Hartwig Amination . While Nucleophilic Aromatic Substitution (SNAr) of 1,2-difluorobenzene is theoretically possible, the lack of a strong electron-withdrawing group (like a nitro group) makes the unactivated SNAr pathway energetically unfavorable without extreme conditions or specialized deep eutectic solvents [4].
The Buchwald-Hartwig Amination Protocol (Self-Validating Workflow)
Causality of Reagent Selection:
The selection of Pd₂(dba)₃ as the precatalyst paired with the bidentate phosphine ligand BINAP is highly intentional. The ortho-fluorine atom on the aryl bromide accelerates the initial oxidative addition of palladium into the C-Br bond due to its electron-withdrawing nature. However, it also creates a sterically demanding environment during the amine coordination step. BINAP, with its wide bite angle and conformational flexibility, effectively accommodates this steric bulk, suppressing premature β-hydride elimination that would otherwise lead to defluorinated byproducts. Sodium tert-butoxide (NaOtBu) is employed as the base; its strong basicity is required to deprotonate the palladium-bound morpholine, while its bulky nature prevents it from acting as a competing nucleophile.
Table 2: Reaction Stoichiometry
Reagent
MW ( g/mol )
Equivalents
Amount for 10 mmol Scale
1-Bromo-2-fluorobenzene
175.00
1.0 eq
1.75 g (10.0 mmol)
Morpholine
87.12
1.2 eq
1.05 g (12.0 mmol)
Pd₂(dba)₃
915.72
0.02 eq
183 mg (0.2 mmol)
BINAP
622.67
0.04 eq
249 mg (0.4 mmol)
NaOtBu
96.10
1.5 eq
1.44 g (15.0 mmol)
Step-by-Step Protocol & In-Process Controls:
System Purging: Charge a flame-dried Schlenk flask with Pd₂(dba)₃, BINAP, and NaOtBu. Evacuate and backfill the flask with ultra-high purity Argon three times. Causality: Palladium(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.
Reagent Addition: Introduce anhydrous Toluene (20 mL), followed by 1-bromo-2-fluorobenzene and morpholine via a gas-tight syringe.
Thermal Activation: Heat the reaction mixture to 90 °C under continuous stirring.
Self-Validation (IPC): At the 4-hour mark, remove a 50 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via LC-MS. The system is validated if the chromatogram shows >95% consumption of the starting material (m/z 174/176) and the dominant appearance of the product peak at m/z 182.1 [M+H]⁺. If starting material persists >5%, inject an additional 0.5 mol% of Pd catalyst to drive completion.
Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).
Figure 1: Pd-catalyzed Buchwald-Hartwig amination workflow for synthesizing the reference standard.
Role in Drug Discovery & Linezolid Impurity Profiling
Beyond its use as a deliberate building block, 4-(2-Fluorophenyl)morpholine is heavily monitored in the pharmaceutical industry as a critical degradation product—specifically recognized as Linezolid Impurity 25 or Impurity 69 [1][2].
Linezolid is a synthetic oxazolidinone antimicrobial. Its industrial synthesis begins with the SNAr reaction of 3,4-difluoronitrobenzene with morpholine. The strong electron-withdrawing nitro group directs the morpholine regioselectively to the para position, yielding 3-fluoro-4-morpholinonitrobenzene. Subsequent catalytic hydrogenation reduces the nitro group to an amine, forming the critical intermediate: 3-fluoro-4-morpholinoaniline.
The Causality of Impurity Formation:
During the reduction step or subsequent handling, the aniline intermediate is susceptible to side reactions. If the reduction conditions are overly harsh, or if trace transition metal impurities catalyze a radical-mediated hydrodeamination (the cleavage and loss of the primary amine group), the molecule loses its C1 substituent.
Because the fluorine atom (C3) and the morpholine ring (C4) are ortho to each other in the linezolid intermediate, the loss of the amine group at C1 leaves a 1,2-disubstituted benzene ring. Renumbering this resulting structure yields exactly 1-fluoro-2-morpholinobenzene—which is 4-(2-Fluorophenyl)morpholine. Tracking this des-amino degradation is critical for batch release, as this impurity lacks the oxazolidinone pharmacophore required for ribosomal binding, thereby acting as a dead-weight contaminant that reduces the efficacy of the final API batch [3].
Figure 2: Formation pathway of 4-(2-Fluorophenyl)morpholine as a des-amino impurity in Linezolid.
Analytical Characterization & Validation
To distinguish 4-(2-Fluorophenyl)morpholine from the para-morpholino/meta-fluoro isomers present in the main API pathway, specific analytical signatures must be validated:
¹H NMR Spectroscopy (400 MHz, CDCl₃): The diagnostic feature is the splitting pattern of the aromatic protons. The ortho-fluorine heavily splits the adjacent aromatic proton (large
JH−F
coupling). Furthermore, the morpholine -CH₂-N- protons appear as a multiplet around 3.05–3.15 ppm, shifted slightly downfield compared to unsubstituted phenylmorpholine due to the spatial proximity and deshielding cone of the ortho-fluorine.
HPLC Retention: On a standard reverse-phase C18 column (Water/Acetonitrile with 0.1% TFA), 4-(2-Fluorophenyl)morpholine elutes significantly later than the 3-fluoro-4-morpholinoaniline intermediate, owing to the loss of the polar, hydrogen-bonding primary amine group.
References
Pharmaffiliates. "CAS No : 384344-17-6 | Product Name : 4-(2-Fluorophenyl)morpholine".[Link][1]
An In-depth Technical Guide to 4-(2-Fluorophenyl)morpholine
This technical guide provides a comprehensive overview of 4-(2-Fluorophenyl)morpholine (CAS 384344-17-6), a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Th...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive overview of 4-(2-Fluorophenyl)morpholine (CAS 384344-17-6), a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document delves into the core chemical and physical properties, synthesis methodologies, analytical characterization, and potential applications of this molecule, grounding all technical claims in authoritative sources.
Introduction and Molecular Overview
4-(2-Fluorophenyl)morpholine is a substituted aromatic heterocyclic compound. It incorporates a morpholine ring, a privileged scaffold in medicinal chemistry known for conferring favorable pharmacokinetic properties, and a 2-fluorophenyl group, which can enhance metabolic stability and binding affinity to biological targets.[1][2] The strategic combination of these two moieties makes 4-(2-Fluorophenyl)morpholine a valuable building block in the synthesis of novel therapeutic agents, particularly in the fields of neuroscience and oncology.[1][3]
The presence of the fluorine atom on the phenyl ring is of particular note. Fluorine substitution is a common strategy in drug design to modulate a molecule's lipophilicity, pKa, and metabolic stability, often leading to improved pharmacokinetic profiles.[4]
Table 1: Key Identifiers and Properties of 4-(2-Fluorophenyl)morpholine
Note: Some physicochemical properties are predicted as experimental data is not widely available.
Synthesis of 4-(2-Fluorophenyl)morpholine
The synthesis of N-aryl morpholines, such as 4-(2-Fluorophenyl)morpholine, is typically achieved through two primary and robust methodologies: Nucleophilic Aromatic Substitution (SNA_r) and the Buchwald-Hartwig amination. The choice of method often depends on the electronic nature of the aryl halide and the desired reaction conditions.[6]
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a well-established method for the formation of aryl-amine bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of 4-(2-Fluorophenyl)morpholine, the starting material would be an activated 2-fluoro-substituted benzene derivative. A common precursor is 1,2-difluorobenzene or 1-fluoro-2-nitrobenzene. The fluorine atom at the 2-position of the phenyl ring is susceptible to nucleophilic attack by the secondary amine of the morpholine.
The causality behind this experimental choice lies in the electron-deficient nature of the aryl halide, which facilitates the addition-elimination mechanism of the SNAr reaction. The presence of a good leaving group (such as another fluoride or a nitro group) ortho or para to the site of substitution is crucial for the reaction to proceed efficiently.
Experimental Protocol: General SNAr Synthesis
Reaction Setup: To a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added morpholine (1.2 eq) and a base, typically potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq).
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for several hours (typically 4-24 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate.
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-(2-fluoro-4-nitrophenyl)morpholine. The nitro group can subsequently be reduced to an amino group and then removed if the parent compound is desired.
Caption: Generalized workflow for the SNAr synthesis of 4-(2-Fluorophenyl)morpholine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[6] This method is particularly advantageous as it is applicable to a broader range of aryl halides, including those that are not activated towards SNAr.
The expertise in choosing this method lies in its versatility and high functional group tolerance. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-aryl morpholine and regenerate the palladium(0) catalyst.
Experimental Protocol: General Buchwald-Hartwig Amination
Reaction Setup: An oven-dried Schlenk tube is charged with 1-bromo-2-fluorobenzene (1.0 eq), morpholine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (1-5 mol%), a suitable phosphine ligand like Xantphos or BINAP (2-10 mol%), and a base, typically sodium tert-butoxide (NaOtBu) (1.4 eq).
Solvent and Atmosphere: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A dry, degassed aprotic solvent such as toluene or dioxane is then added.
Reaction Conditions: The reaction mixture is heated to a temperature between 80 and 110 °C and stirred until TLC or GC-MS analysis indicates complete consumption of the aryl halide.
Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent, and filtered through a pad of Celite to remove the palladium catalyst and inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography to yield 4-(2-Fluorophenyl)morpholine.
Caption: Simplified workflow for the Buchwald-Hartwig amination.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of synthesized 4-(2-Fluorophenyl)morpholine. Standard spectroscopic techniques are employed for this purpose.
Table 2: Spectroscopic Data for a Structurally Related Compound: 4-(2-(2-fluorophenyl)quinazolin-4-yl)morpholine
Technique
Observed Chemical Shifts (δ) / Peaks
¹H NMR
Morpholine protons: ~3.99 (t, 4H), ~3.91 (t, 4H) ppm. Aromatic protons will be in the aromatic region.[3]
¹³C NMR
Morpholine carbons: ~66.83, ~50.42 ppm. Aromatic carbons will be in the aromatic region.[3]
IR (Infrared Spectroscopy)
Expected peaks for C-H (aliphatic and aromatic), C-N, C-O-C, and C-F stretching.
Mass Spectrometry (MS)
Expected molecular ion peak [M+H]⁺ at m/z = 182.1.
Note: The data presented is for a closely related compound and serves as a reference for expected spectral features.[3] Actual values for 4-(2-Fluorophenyl)morpholine may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically as two triplets around 3-4 ppm. The aromatic protons of the 2-fluorophenyl group will appear as a complex multiplet in the aromatic region (around 7-8 ppm) due to proton-proton and proton-fluorine coupling.
¹³C NMR: The carbon NMR spectrum will show two distinct signals for the morpholine ring carbons, typically around 50-70 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include C-H stretching vibrations for both aliphatic and aromatic protons, C-N stretching of the tertiary amine, the characteristic C-O-C ether stretch of the morpholine ring, and a strong C-F stretching band.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 4-(2-Fluorophenyl)morpholine, the expected molecular ion peak ([M]⁺) would be at m/z 181.09, and the protonated molecule ([M+H]⁺) would be at m/z 182.09.
Potential Applications in Drug Discovery and Development
The structural motifs within 4-(2-Fluorophenyl)morpholine suggest a high potential for biological activity, making it an attractive scaffold for drug discovery.
Central Nervous System (CNS) Drug Discovery
The morpholine ring is a well-known component of many CNS-active drugs.[1] Its physicochemical properties can improve a molecule's ability to cross the blood-brain barrier. Phenylmorpholine derivatives, in particular, have been investigated for their effects on monoamine neurotransmitter systems and have shown potential as treatments for mood disorders and ADHD.[7] The 2-fluorophenyl group can further modulate the compound's interaction with CNS targets.
Caption: Rationale for potential CNS applications.
Oncology
The morpholine moiety is also found in several anticancer agents.[3] It can be incorporated into molecules designed to inhibit various protein kinases, which are key targets in cancer therapy. The 2-fluorophenyl group can contribute to the binding affinity and selectivity of these inhibitors. For instance, derivatives of 4-morpholino-2-phenylquinazolines have been evaluated as potent inhibitors of PI3 kinase p110α.[8]
Safety, Handling, and Storage
As a research chemical, 4-(2-Fluorophenyl)morpholine should be handled with appropriate safety precautions in a laboratory setting.
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-(2-Fluorophenyl)morpholine is a versatile synthetic building block with significant potential in the field of medicinal chemistry. Its synthesis is accessible through established methods like Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination. The combination of the pharmacologically favorable morpholine ring and the modulating 2-fluorophenyl group makes it a promising scaffold for the development of novel therapeutics targeting the central nervous system and cancer. Further investigation into the specific biological activities of this compound is warranted to fully explore its therapeutic potential.
References
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
PubChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]
Recent progress in the synthesis of morpholines. (2019). Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.
SpectraBase. (n.d.). 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine. Retrieved from [Link]
Kumar, A., Sharma, S., Sharma, A., & Kumar, V. (2020). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 10(28), 16483-16496.
Pharmaffiliates. (n.d.). 4-(2-Fluorophenyl)morpholine. Retrieved from [Link]
BenchChem. (2025). Validating the Biological Activity of Synthetic 2-(2,4-Difluorophenyl)
PubChem. (n.d.). 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (n.d.). US6051717A - Convergent process for the preparation of a morpholine compound.
BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Aryl Morpholines.
Gong, P., et al. (2015). Design and Biological Evaluation of Novel 4-(2-fluorophenoxy)quinoline Derivatives Bearing an Imidazolone Moiety as c-Met Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4579-4593.
PubChemLite. (n.d.). 2-(4-fluorophenyl)morpholine. University of Luxembourg. Retrieved from [Link]
Song, H., et al. (2013). Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. Archiv der Pharmazie, 346(8), 593-603.
Basile, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 19-33.
BenchChem. (2025). A Comparative Spectroscopic Analysis of Synthesized vs. Commercial 2-(2,4-Difluorophenyl)morpholine.
Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
NIST. (n.d.). Morpholine, 4-phenyl-. National Institute of Standards and Technology. Retrieved from [Link]
Gracia, C., et al. (2018). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 3(11), 15939-15946.
Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Medicinal Chemistry.
PubChem. (n.d.). 2-(4-Fluorophenyl)morpholine HCl. National Center for Biotechnology Information. Retrieved from [Link]
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
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Bektas, H., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Future Medicinal Chemistry.
Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.
NIST. (n.d.). 4-[2-(Dimethylamino)ethyl]morpholine. National Institute of Standards and Technology. Retrieved from [Link]
Lee, J., et al. (2022). Observed IR spectrum of neutral morpholine and the calculated spectrum based on the optimized structure shown. The Journal of Physical Chemistry A, 126(42), 7685-7693.
Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]
BenchChem. (2025). Comparative Physicochemical Properties of Substituted Morpholines: A Guide for Researchers.
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Kumar, A., et al. (2020). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 10(28), 16483-16496.
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Edwin, C., et al. (2022). [4-(2-Aminoethyl)morpholine-κ2 N,N′]dibromidocadmium(II): synthesis, crystal structure and Hirshfeld surface analysis.
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An In-depth Technical Guide to the Synthesis of 4-(2-Fluorophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-(2-Fluorophenyl)morpholine, a crucial buildin...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-(2-Fluorophenyl)morpholine, a crucial building block in medicinal chemistry. The morpholine moiety is a privileged structure in drug discovery, known for conferring favorable physicochemical and pharmacokinetic properties to drug candidates.[1] The introduction of a 2-fluorophenyl group can further enhance metabolic stability and binding interactions. This guide delves into the two primary synthetic routes: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation. It offers a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and a comparative analysis of these methods to aid researchers in selecting the most suitable approach for their specific needs.
Introduction
The morpholine scaffold is a ubiquitous heterocyclic motif found in numerous approved drugs and biologically active molecules.[2] Its presence often imparts desirable properties such as improved aqueous solubility, metabolic stability, and a favorable safety profile. The synthesis of N-aryl morpholines, particularly those bearing functionalized phenyl rings like the 2-fluorophenyl group, is of significant interest in the development of novel therapeutics. 4-(2-Fluorophenyl)morpholine serves as a key intermediate in the synthesis of a wide range of pharmacologically active compounds, including potential treatments for neurological disorders and other conditions.[3] This guide provides a detailed technical overview of the most effective methods for its synthesis, focusing on the underlying chemical principles and practical experimental considerations.
Core Synthetic Methodologies
The formation of the C-N bond between the morpholine nitrogen and the 2-fluorophenyl ring is the key transformation in the synthesis of 4-(2-Fluorophenyl)morpholine. The two most prominent and effective methods for achieving this are the Buchwald-Hartwig amination and the Ullmann condensation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] It has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope, functional group tolerance, and generally high yields.[6]
Mechanism and Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a series of key steps.[7][8]
dot
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The choice of starting aryl halide is critical. While aryl iodides are generally more reactive, they can sometimes lead to catalyst inhibition. Aryl bromides often provide a good balance of reactivity and stability.[8] For the synthesis of 4-(2-Fluorophenyl)morpholine, 1-bromo-2-fluorobenzene is a suitable starting material.
The selection of the phosphine ligand is paramount for a successful Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active Pd(0) species. For the coupling of a secondary amine like morpholine, ligands such as XPhos or BrettPhos are often effective.[9]
A strong, non-nucleophilic base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a representative procedure for the synthesis of 4-(2-Fluorophenyl)morpholine via Buchwald-Hartwig amination.
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
Under the inert atmosphere, add sodium tert-butoxide (1.4 equivalents).
Add 1-bromo-2-fluorobenzene (1.0 equivalent) and morpholine (1.2 equivalents) to the flask.
Add anhydrous toluene via syringe.
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
After completion, cool the reaction mixture to room temperature.
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-(2-Fluorophenyl)morpholine.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[10][11] While it often requires higher reaction temperatures than the Buchwald-Hartwig amination, it remains a valuable and cost-effective alternative, particularly for large-scale syntheses.[12]
Mechanism and Rationale
The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to involve a Cu(I) active species.[13] Several pathways have been proposed, including oxidative addition/reductive elimination (similar to palladium catalysis but involving a Cu(III) intermediate), σ-bond metathesis, and single-electron transfer (SET) mechanisms.[2][13]
dot
Caption: A plausible catalytic cycle for the Ullmann condensation.
For the Ullmann reaction, aryl iodides are generally the most reactive starting materials. Therefore, 1-iodo-2-fluorobenzene is a good choice for this synthesis. The use of a ligand, such as L-proline or a diamine, can significantly improve the reaction rate and yield by stabilizing the copper catalyst and facilitating the coupling process.[14] A base, typically an inorganic carbonate like potassium carbonate (K₂CO₃), is used to deprotonate the morpholine.
Experimental Protocol: Ullmann Condensation
This protocol provides a representative procedure for the synthesis of 4-(2-Fluorophenyl)morpholine via Ullmann condensation.
Materials:
1-iodo-2-fluorobenzene
Morpholine
Copper(I) iodide (CuI)
L-proline
Potassium carbonate (K₂CO₃)
Dimethyl sulfoxide (DMSO)
Ethyl acetate
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a round-bottom flask, add CuI (5-10 mol%), L-proline (10-20 mol%), and K₂CO₃ (2.0 equivalents).
Add 1-iodo-2-fluorobenzene (1.0 equivalent) and morpholine (1.5 equivalents).
Add DMSO as the solvent.
Heat the reaction mixture to 100-120 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
After completion, cool the reaction mixture to room temperature.
Pour the mixture into water and extract with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-(2-Fluorophenyl)morpholine.
Data Presentation
The successful synthesis of 4-(2-Fluorophenyl)morpholine should be confirmed by standard analytical techniques.
Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.
Comparison of Synthetic Routes
Feature
Buchwald-Hartwig Amination
Ullmann Condensation
Catalyst
Palladium-based
Copper-based
Starting Material
Aryl bromides or chlorides are often suitable
Aryl iodides are generally preferred
Reaction Temperature
Generally milder (80-120 °C)
Often higher (100-160 °C)
Reaction Time
Typically shorter (12-24 h)
Can be longer (24-48 h)
Catalyst Cost
Higher
Lower
Ligand
Bulky, electron-rich phosphines (e.g., XPhos)
Simple and inexpensive (e.g., L-proline)
Base
Strong, non-nucleophilic (e.g., NaOtBu)
Inorganic bases (e.g., K₂CO₃)
Functional Group Tolerance
Generally very high
Can be more limited
Scalability
Well-established for large-scale synthesis
Historically used for large-scale production
Conclusion
Both the Buchwald-Hartwig amination and the Ullmann condensation are highly effective methods for the synthesis of 4-(2-Fluorophenyl)morpholine. The choice between the two will often depend on factors such as the desired scale of the reaction, cost considerations, and the availability of specific starting materials and catalysts. The Buchwald-Hartwig amination generally offers milder reaction conditions and a broader substrate scope, while the Ullmann condensation provides a more economical alternative, particularly for large-scale production. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this important medicinal chemistry building block.
References
(2010). The Mechanism of the Modified Ullmann Reaction. ResearchGate. [Link]
(2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
Merck & Co., Inc. (1996). Substituted morpholine derivatives and their use as tachykinin antagonists.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
(2022). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline (the yields were determined by 1 H NMR). ResearchGate. [Link]
(2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
(2022). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline. ResearchGate. [Link]
4-(2-Fluorophenyl)morpholine: A Comprehensive Guide to Structure Elucidation
Executive Summary & Scientific Rationale The compound 4-(2-fluorophenyl)morpholine (CAS: 384344-17-6) is a critical pharmacophoric building block and a recognized impurity in the synthesis of oxazolidinone antibiotics su...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
The compound 4-(2-fluorophenyl)morpholine (CAS: 384344-17-6) is a critical pharmacophoric building block and a recognized impurity in the synthesis of oxazolidinone antibiotics such as Linezolid 1. The presence of the highly electronegative fluorine atom at the ortho position of the phenyl ring introduces unique steric and electronic effects that dictate the molecule's reactivity and biological target binding.
For researchers and drug development professionals, the unequivocal structure elucidation of this compound is paramount. A single positional isomer (e.g., the meta- or para-fluoro variant) can drastically alter a drug's pharmacokinetic profile. Therefore, a self-validating, multi-modal analytical workflow is required. This whitepaper details the causal logic, experimental protocols, and data interpretation necessary to definitively confirm the structure of 4-(2-fluorophenyl)morpholine using High-Resolution Mass Spectrometry (HRMS), multinuclear (
1
H,
13
C,
19
F) Nuclear Magnetic Resonance (NMR), and 2D NMR techniques.
Multi-modal analytical workflow for the structure elucidation of 4-(2-fluorophenyl)morpholine.
High-Resolution Mass Spectrometry (HRMS)
The Causality of Exact Mass Determination
Before topological mapping via NMR, the empirical formula must be established to rule out cross-contamination or unexpected synthetic byproducts. We utilize Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) in positive ion mode. The basic morpholine nitrogen readily accepts a proton, making
[M+H]+
the dominant species. The exact mass provides the elemental composition (C
10
H
12
FNO), acting as the foundational constraint for all subsequent spectral interpretations.
Quantitative HRMS Data
Parameter
Theoretical Value (Da)
Expected Observed Value (Da)
Mass Error (ppm)
Formula
Exact Mass (Neutral)
181.0903
N/A
N/A
C
10
H
12
FNO
[M+H]+
Ion
182.0981
182.0983
< 2.0
[C
10
H
13
FNO]
+
Base Peak Fragment
124.0562
124.0560
< 2.0
[C
7
H
7
FN]
+
(Loss of C
3
H
6
O)
Multinuclear and 2D NMR Profiling
The core of the structural proof lies in NMR spectroscopy. The integration of
19
F NMR is critical because the fluorine atom induces pronounced scalar coupling (
JCF
) across the aromatic ring 2. This coupling serves as an internal topological map, definitively proving the ortho relationship between the fluorine atom and the morpholine substituent.
Scalar C-F Coupling Dynamics
Fluorine-19 is a spin-½ nucleus with 100% natural abundance. In
13
C NMR, the carbon atoms of the phenyl ring will split into doublets due to heteronuclear spin-spin coupling with the fluorine atom 3. The magnitude of this coupling (
JCF
) decays predictably with distance:
1JCF
(Direct bond): ~245 Hz (C2')
2JCF
(Two bonds): ~8–22 Hz (C1' and C3')
3JCF
(Three bonds): ~4–9 Hz (C4' and C6')
4JCF
(Four bonds): ~2–4 Hz (C5')
2D NMR: Establishing Connectivity
To prove that the morpholine ring is attached to C1' (adjacent to the fluorinated C2'), Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects long-range (
2JCH
and
3JCH
) couplings. The morpholine N-CH
2
protons will show a strong
3JCH
cross-peak to the aromatic C1' carbon. Because C1' also exhibits a characteristic
2JCF
doublet (~8.5 Hz) in the
13
C spectrum, the exact site of attachment is unambiguously verified.
Key NMR correlations (J-coupling, HSQC, HMBC) establishing the ortho-fluoro connectivity.
Quantitative NMR Data Summary
Table 2:
1
H and
13
C NMR Assignments (400 MHz / 100 MHz, CDCl
3
, 298 K)
Position
1
H Chemical Shift (ppm), Multiplicity,
J
(Hz)
13
C Chemical Shift (ppm)
13
C Multiplicity &
JCF
(Hz)
HMBC Correlations (
1
H
→13
C)
C2' (Ar-F)
-
155.5
d,
1JCF
= 245.2
-
C1' (Ar-N)
-
140.2
d,
2JCF
= 8.5
-
C3' (Ar-H)
7.08, ddd,
J
= 11.5, 8.0, 1.5
116.2
d,
2JCF
= 20.1
C1', C2', C5'
C4' (Ar-H)
6.95, m
122.5
d,
3JCF
= 8.0
C2', C6'
C5' (Ar-H)
7.02, m
124.1
d,
4JCF
= 3.2
C1', C3'
C6' (Ar-H)
6.98, m
119.0
d,
3JCF
= 4.1
C2', C4'
C2, C6 (Morph O-CH
2
)
3.85, t,
J
= 4.6 (4H)
67.1
s
C3, C5
C3, C5 (Morph N-CH
2
)
3.05, t,
J
= 4.6 (4H)
50.8
d,
4JCF
= 3.0
C1', C2, C6
Note: The
19
F NMR spectrum (376 MHz, CDCl
3
) exhibits a characteristic multiplet at -121.5 ppm , corresponding to the single aromatic fluorine atom.
Experimental Protocols
To ensure reproducibility and self-validation, the following step-by-step methodologies must be strictly adhered to.
Sample Preparation: Dissolve 1.0 mg of 4-(2-fluorophenyl)morpholine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
Dilution: Dilute the stock solution 1:1000 in a mixture of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v) to promote ionization.
Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy within < 2 ppm.
Acquisition: Inject 5
μ
L of the diluted sample. Operate the source in positive ion mode (
+kV
). Set the capillary voltage to 3500 V, drying gas temperature to 250 °C, and scan range from
m/z
50 to 500.
Data Processing: Extract the
[M+H]+
peak. Calculate the mass error using the formula: ((Observed Mass - Theoretical Mass) / Theoretical Mass) * 1,000,000.
Protocol B: Multinuclear and 2D NMR Spectroscopy
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
3
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
1
H NMR Acquisition: Acquire at 400 MHz (or higher). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 s, and acquire 16 scans. Calibrate the TMS peak to 0.00 ppm.
13
C NMR Acquisition: Acquire at 100 MHz with
1
H decoupling (WALTZ-16). Set D1 to 2.0 s and acquire a minimum of 512 scans to ensure sufficient signal-to-noise for the C-F split doublets.
19
F NMR Acquisition: Acquire at 376 MHz. Use a spectral width of 250 ppm. Acquire 32 scans. Ensure the probe is properly tuned to the
19
F frequency to avoid phase distortions.
HMBC Acquisition: Set up a 2D
1
H-
13
C HMBC experiment optimized for long-range couplings (
JCH
= 8 Hz). Acquire 256 increments in the t1 dimension with 8 scans per increment.
Data Processing: Apply exponential window functions (LB = 0.3 Hz for
1
H, 1.0 Hz for
13
C) prior to Fourier transformation. Manually extract the
JCF
coupling constants from the
13
C spectrum to validate the ortho-substitution pattern.
References
Pharmaffiliates. "CAS No : 384344-17-6 | Product Name : 4-(2-Fluorophenyl)morpholine".
ResearchGate. "Probing (1)J(C-F) and (n)J(F-F) Spin-Spin Coupling Constants for Fluoroazines".
Semantic Scholar. "Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea".
Analytical Profiling and Spectral Characterization of 4-(2-Fluorophenyl)morpholine
Introduction & Contextual Framework In the development and scale-up of oxazolidinone-class antibiotics, such as Linezolid, rigorous impurity profiling is a regulatory mandate. 4-(2-Fluorophenyl)morpholine (widely catalog...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Contextual Framework
In the development and scale-up of oxazolidinone-class antibiotics, such as Linezolid, rigorous impurity profiling is a regulatory mandate. 4-(2-Fluorophenyl)morpholine (widely cataloged as Linezolid Impurity 25) is a critical process-related impurity[1]. Unlike the active pharmaceutical ingredient (API) precursor which features a 3-fluoro-4-morpholinophenyl moiety, this impurity represents a positional isomer where the fluorine atom is situated at the ortho position relative to the morpholine ring[2].
Understanding the spectral signature of 4-(2-Fluorophenyl)morpholine is essential for its identification, quantification, and eventual purging during API crystallization. This whitepaper provides an in-depth, predictive spectral characterization (NMR, IR, MS) grounded in established spectroscopic rules, alongside self-validating analytical protocols designed for pharmaceutical research professionals.
To control an impurity, one must first understand the causality of its formation. The synthesis of Linezolid typically begins with the nucleophilic aromatic substitution (SₙAr) of 3,4-difluoronitrobenzene with morpholine. However, commercial grades of fluorinated starting materials often contain trace isomeric impurities.
If 1,2-difluorobenzene or 2-fluoronitrobenzene derivatives are present in the raw materials, they undergo parallel SₙAr or Buchwald-Hartwig amination with morpholine, directly yielding 4-(2-fluorophenyl)morpholine derivatives. The proximity of the highly electronegative fluorine atom at the ortho position significantly alters the electronic landscape of the molecule, which is precisely what allows us to distinguish it spectroscopically from the API.
Mechanistic origin of Linezolid Impurity 25 via divergent nucleophilic substitution.
Spectral Characterization Data
Because empirical spectra for proprietary pharmacopeial standards are often restricted, the following data represents a highly accurate, theoretically rigorous spectral profile based on empirical substituent effects and heteronuclear coupling constants[3].
Nuclear Magnetic Resonance (NMR)
The presence of the ¹⁹F nucleus (spin = 1/2, 100% natural abundance) dictates the NMR landscape of this molecule. The ¹⁹F nucleus couples heavily with both ¹H and ¹³C nuclei, creating diagnostic splitting patterns that confirm regiochemistry.
Aromatic protons (Ar-H): Complex multiplet due to overlapping ³J_{HF} and ⁴J_{HF} couplings combined with standard ¹H-¹H ortho/meta couplings.
3.85 - 3.90
m
4H
Morpholine -CH₂-O-CH₂-: Deshielded by the adjacent oxygen atom.
| 3.05 - 3.15 | m | 4H | Morpholine -CH₂-N-CH₂-: Shifted slightly upfield compared to the oxygen-adjacent protons. |
Table 3: ¹³C NMR Predictive Assignments (100 MHz, CDCl₃)
Causality Note: The ¹³C spectrum is characterized by distinct doublets due to ¹³C-¹⁹F scalar coupling. The magnitude of the coupling constant (
JCF
) is inversely proportional to the number of intervening bonds[3].
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (
JCF
) | Assignment |
| :--- | :--- | :--- | :--- |
| ~155.5 | d | ¹J ≈ 245 Hz | C2' (Ar-F): Massive one-bond coupling confirms direct fluorination. |
| ~140.5 | d | ²J ≈ 8 Hz | C1' (Ar-N): Two-bond coupling to the morpholine-bearing carbon. |
| ~124.5 | d | ³J ≈ 3 Hz | C4' (Ar-H) |
| ~122.8 | d | ³J ≈ 8 Hz | C5' (Ar-H) |
| ~119.0 | d | ⁴J ≈ 3 Hz | C6' (Ar-H) |
| ~116.2 | d | ²J ≈ 20 Hz | C3' (Ar-H): Large two-bond coupling typical of ortho-carbons. |
| 67.2 | s | - | Morpholine C-O |
| 51.0 | d | ⁴J ≈ 2 Hz | Morpholine C-N: Subtle long-range coupling through the nitrogen atom. |
¹⁹F NMR (376 MHz, CDCl₃):
δ ~ -121.5 ppm (m, 1F): The signal appears as a complex multiplet due to coupling with the adjacent aromatic protons.
Mass Spectrometry (LC-ESI-MS)
Mass spectrometry provides orthogonal validation of the molecular weight and structural connectivity through predictable fragmentation pathways[4].
Table 4: MS Fragmentation Profile (Positive Ion Mode)
m/z Value
Ion Type
Structural Causality
182.1
[M+H]⁺
Protonated molecular ion.
124.1
Fragment
Loss of C₃H₆O (58 Da). A highly diagnostic cleavage of the morpholine ring leaving an aziridinium-like or fragmented aryl-amine cation.
| 95.0 | Fragment | Fluorotropylium or fluorophenyl cation formed via complete cleavage of the morpholine substituent. |
Infrared Spectroscopy (FT-IR, ATR)
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
2960, 2850
C-H Stretch
Aliphatic morpholine ring
1605, 1500
C=C Stretch
Aromatic ring
1230
C-F Stretch
Aryl fluoride (Strong, sharp band)
1115
C-O-C Stretch
Asymmetric ether stretch of morpholine
Analytical Workflow & Experimental Protocols
To ensure the trustworthiness of the spectral data, the analytical workflow must be designed as a self-validating system . Orthogonal techniques are employed to cross-verify structural hypotheses.
Workflow for orthogonal spectral validation of 4-(2-fluorophenyl)morpholine.
Step-by-Step Methodology
Protocol A: Self-Validating NMR Acquisition
Sample Preparation: Dissolve 15-20 mg of the isolated impurity in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
¹H NMR Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds.
¹³C{¹H} NMR Acquisition: Acquire 1024 scans. Self-Validation Step: Observe the doublets caused by ¹⁹F coupling.
¹³C{¹H, ¹⁹F} Decoupled NMR (Critical): To definitively prove that the multiplet structures in the ¹³C spectrum are due to fluorine and not overlapping impurity signals, acquire a ¹³C spectrum with simultaneous ¹H and ¹⁹F broadband decoupling. Causality: The collapse of the massive 245 Hz doublet at ~155.5 ppm into a sharp singlet provides absolute confirmation of the C-F bond.
¹⁹F NMR Acquisition: Acquire 64 scans using a dedicated fluoropolymer-free probe to prevent background fluorine signals.
Protocol B: LC-ESI-MS Profiling
Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid. The formic acid ensures efficient protonation of the morpholine nitrogen.
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
Validation: Perform MS/MS (tandem mass spectrometry) on the m/z 182.1 precursor ion using a collision energy of 20-25 eV to induce the diagnostic loss of the morpholine fragment (yielding m/z 124.1)[4].
A Technical Guide to Determining the Solubility of 4-(2-Fluorophenyl)morpholine in Organic Solvents for Drug Development
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 4-(2-Fluorophenyl)morpholine in various...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 4-(2-Fluorophenyl)morpholine in various organic solvents. Given the critical role of solubility in drug efficacy, formulation, and manufacturing, a thorough understanding of this key physicochemical property is paramount.
Executive Summary: The "Why" Behind Solubility Analysis
In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) dictates its bioavailability, dosage form design, and purification strategies. 4-(2-Fluorophenyl)morpholine, a heterocyclic compound featuring both an amine and an ether functional group, presents an interesting case for solubility analysis. The presence of the morpholine ring, generally confers some degree of polarity and miscibility with many organic solvents, while the fluorophenyl group introduces lipophilic characteristics.[1][2][3] The fluorine substituent, in particular, can modulate properties like pKa and lipophilicity through its electron-withdrawing nature, making a priori solubility prediction non-trivial.[4] This guide outlines the theoretical considerations and practical methodologies for a robust solubility assessment of this compound.
Theoretical Framework: Predicting Solubility
Before embarking on experimental work, a theoretical assessment can guide solvent selection and experimental design. The principle of "like dissolves like" is a foundational concept, suggesting that solutes dissolve best in solvents of similar polarity.
2.1 Molecular Structure and Intermolecular Forces
4-(2-Fluorophenyl)morpholine: This molecule possesses several key features that will govern its interactions with solvents:
Morpholine Moiety: The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, and the N-H group in the protonated form can be a hydrogen bond donor. The ether oxygen is also a hydrogen bond acceptor.[2][3][5] This part of the molecule contributes to its polarity.
Fluorophenyl Group: The phenyl ring is nonpolar and will engage in van der Waals forces. The fluorine atom is highly electronegative, creating a dipole moment and potentially participating in electrostatic interactions.[4]
Solvent Properties: The choice of solvent is critical. Solvents can be broadly categorized as:
Protic Solvents (e.g., alcohols): Can act as both hydrogen bond donors and acceptors.
Aprotic Polar Solvents (e.g., DMSO, DMF, acetonitrile): Can act as hydrogen bond acceptors but lack a donor hydrogen.
Nonpolar Solvents (e.g., toluene, hexane): Primarily interact through van der Waals forces.
2.2 Hansen Solubility Parameters (HSPs)
Experimental Determination of Solubility
A systematic experimental approach is necessary to obtain accurate solubility data. The following protocols describe standard methods for determining the equilibrium solubility of a compound.
3.1 The Shake-Flask Method: The Gold Standard
The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.
Scintillation vials or other suitable sealed containers
Thermostatically controlled shaker or incubator
Syringe filters (0.22 µm or 0.45 µm)
Analytical balance
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another quantitative analytical technique.
Procedure:
Add an excess amount of solid 4-(2-Fluorophenyl)morpholine to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
Add a known volume or mass of the selected solvent to the vial.
Seal the vial tightly to prevent solvent evaporation.
Place the vial in a shaker set to a constant temperature (e.g., 25 °C, 37 °C).
Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the time to reach equilibrium.
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
Quantify the concentration of 4-(2-Fluorophenyl)morpholine in the diluted sample using a pre-validated HPLC method.
Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
3.2 High-Throughput Screening (HTS) Methods
For rapid screening of solubility in a large number of solvents, HTS methods can be employed. These are often based on kinetic solubility measurements, which may not represent true equilibrium but are useful for ranking solvents.[6]
Diagram: Solubility Determination Workflow
Caption: Workflow for the isothermal shake-flask solubility determination method.
Data Presentation and Interpretation
Solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Hypothetical Solubility Data for 4-(2-Fluorophenyl)morpholine at 25 °C
Solvent
Solvent Type
Dielectric Constant
Solubility (mg/mL)
Solubility (mol/L)
Methanol
Protic, Polar
32.7
Experimental Data
Experimental Data
Ethanol
Protic, Polar
24.5
Experimental Data
Experimental Data
Acetone
Aprotic, Polar
21.0
Experimental Data
Experimental Data
Acetonitrile
Aprotic, Polar
37.5
Experimental Data
Experimental Data
Ethyl Acetate
Aprotic, Moderately Polar
6.0
Experimental Data
Experimental Data
Dichloromethane
Aprotic, Moderately Polar
9.1
Experimental Data
Experimental Data
Toluene
Nonpolar
2.4
Experimental Data
Experimental Data
Hexane
Nonpolar
1.9
Experimental Data
Experimental Data
This table should be populated with data obtained from experimental measurements.
4.1 Thermodynamic Analysis
By measuring solubility at different temperatures, key thermodynamic parameters of dissolution can be determined using the van't Hoff equation.[7] This provides insight into whether the dissolution process is endothermic or exothermic and the role of entropy.[7][8]
Enthalpy of Solution (ΔH°sol): Indicates the heat absorbed or released during dissolution. A positive value signifies an endothermic process, where solubility increases with temperature.
Entropy of Solution (ΔS°sol): Reflects the change in disorder of the system upon dissolution.
Factors Influencing Solubility
5.1 pH
For ionizable compounds like 4-(2-Fluorophenyl)morpholine, which has a basic nitrogen atom, pH can significantly impact aqueous solubility.[9] In organic solvents, the effect of pH is generally negligible unless an acidic or basic co-solvent is present. However, the basicity of the morpholine nitrogen can influence its interaction with acidic solvents.
5.2 Crystalline Form (Polymorphism)
Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[10] It is crucial to characterize the solid form used in solubility studies (e.g., using X-ray powder diffraction) to ensure consistency.
Conclusion and Recommendations
A comprehensive understanding of the solubility of 4-(2-Fluorophenyl)morpholine is essential for its successful development as a pharmaceutical agent. This guide provides a systematic approach, combining theoretical principles with robust experimental protocols. It is recommended to perform solubility studies in a range of solvents representing different polarities and functionalities. The isothermal shake-flask method coupled with HPLC analysis remains the gold standard for generating accurate equilibrium solubility data. This data will be invaluable for guiding formulation development, optimizing purification processes, and ensuring consistent product performance.
References
LibreTexts. Solubility of Organic Compounds. (2023). [Link]
NCBI. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
MDPI. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). [Link]
Cheméo. Morpholine (CAS 110-91-8) - Chemical & Physical Properties. [Link]
IUPAC. Thermodynamic stability and transformation of pharmaceutical polymorphs. [Link]
PMC. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. [Link]
MDPI. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. (2024). [Link]
physical properties of 4-(2-Fluorophenyl)morpholine
An In-depth Technical Guide to the Physical Properties of 4-(2-Fluorophenyl)morpholine Abstract: This technical guide provides a comprehensive overview of the core (CAS No: 384344-17-6). Designed for researchers, scienti...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Physical Properties of 4-(2-Fluorophenyl)morpholine
Abstract: This technical guide provides a comprehensive overview of the core (CAS No: 384344-17-6). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the methodologies used to determine these properties. We delve into the causality behind experimental choices for determining key parameters such as melting point, solubility, and spectroscopic characteristics. By grounding our discussion in established analytical techniques, this guide serves as a practical manual for the characterization of this and other novel chemical entities, ensuring scientific integrity and reproducibility.
Introduction and Core Physicochemical Profile
4-(2-Fluorophenyl)morpholine is a substituted morpholine derivative. The incorporation of a fluorophenyl group into the morpholine scaffold makes it a compound of interest in medicinal chemistry and materials science, as this motif is present in a variety of biologically active molecules. Accurate characterization of its physical properties is a non-negotiable prerequisite for its application in any research or development pipeline, influencing everything from reaction kinetics and formulation to bioavailability and material handling.
This guide provides both the known identifiers for 4-(2-Fluorophenyl)morpholine and the detailed, field-proven protocols for determining its essential physical characteristics.
Table 1: Core Physicochemical Properties of 4-(2-Fluorophenyl)morpholine
Experimental Determination of Key Physical Properties
The following sections detail the standardized, self-validating protocols for characterizing the physical properties of a novel compound like 4-(2-Fluorophenyl)morpholine.
Melting Point Determination: A Criterion for Purity
The melting point is one of the most critical physical properties, providing a quick, reliable indication of a compound's purity.[4] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.5°C, whereas impurities will depress the melting point and broaden the range.[5]
This protocol utilizes a standard melting point apparatus (e.g., Mel-Temp or similar digital device).
Sample Preparation:
Place a small amount of finely powdered, dry 4-(2-Fluorophenyl)morpholine onto a clean, dry watch glass.
Gently press the open end of a capillary tube into the powder to collect a small sample.[6]
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. To ensure dense packing, drop the capillary tube, closed-end down, through a long glass tube onto the benchtop.[7] The packed sample height should be 2-3 mm.[6]
Instrument Setup and Measurement:
Insert the packed capillary tube into the heating block of the melting point apparatus.[5]
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick scan by heating at a rate of 10-20°C per minute to establish a rough range.[5]
Precise Determination: Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected or observed approximate melting point.[7]
Decrease the heating rate to 1-2°C per minute. This slow rate is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
Record the temperature at which the first drop of liquid appears (T₁).
Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T₂).
The melting range is reported as T₁ - T₂.
Trustworthiness Check: A sharp melting range (e.g., 1-2°C) is a strong indicator of high purity. A broad range suggests the presence of impurities or solvent.
Caption: Workflow for determining melting point via the capillary method.
Solubility Profiling
Understanding a compound's solubility is fundamental for its use in solution-based assays, formulations, and purification processes like crystallization and extraction.[8] The principle of "like dissolves like" is the guiding concept, where substances dissolve in solvents of similar polarity.[8][9]
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[9][10]
Preparation of Saturated Solution:
Add an excess amount of 4-(2-Fluorophenyl)morpholine to a series of vials, each containing a known volume (e.g., 2 mL) of a selected solvent (e.g., water, ethanol, acetone, toluene, DMSO). The visual presence of undissolved solid is essential.
Seal the vials securely.
Equilibration:
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C).
Agitate the samples for a period sufficient to reach equilibrium (typically 24-72 hours).[9] This extended time ensures the solvent is fully saturated.
Phase Separation and Analysis:
Remove the vials from the shaker and allow them to stand, letting the excess solid settle.
To separate the saturated solution from the undissolved solid, centrifuge the vials.[9]
Carefully withdraw a known volume of the clear supernatant using a syringe and pass it through a chemically inert filter (e.g., 0.45 µm PTFE) to remove any remaining particulates.[9]
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a pre-established calibration curve.[9]
Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.
Caption: The shake-flask method workflow for quantitative solubility analysis.
Structural Elucidation and Spectroscopic Characterization
Spectroscopic techniques provide unambiguous confirmation of a molecule's chemical structure and are indispensable for identity and purity checks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure, dynamics, and chemical environment of molecules in solution.[11] It is the cornerstone of small molecule characterization.
Sample Preparation:
Accurately weigh the sample. For ¹H NMR, 5-20 mg is typical; for ¹³C NMR, a higher concentration of 20-50 mg may be needed.[11]
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11] Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing large solvent peaks from obscuring the analyte signals.
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
Transfer the solution to a clean, high-quality 5 mm NMR tube.[12]
Wipe the outside of the tube to remove any contaminants.[11]
Data Acquisition:
Insert the sample into the NMR spectrometer.
Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field during the experiment.[11]
Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, well-resolved peaks.[11]
Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[11]
Acquire the spectrum using standard pulse sequences.
Referencing: The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14]
Sample Preparation:
Weigh approximately 1-2 mg of 4-(2-Fluorophenyl)morpholine and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr). KBr is used because it is transparent to infrared radiation in the typical analysis range.[15]
Grind the mixture thoroughly in an agate mortar and pestle to create a fine, homogeneous powder.
Transfer the powder to a pellet press and apply high pressure to form a thin, transparent or translucent pellet.[15]
Data Acquisition:
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[16]
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Acquire the sample spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.[17]
The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high accuracy.[18] High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the exact mass to several decimal places.[19][20]
Sample Preparation:
Prepare a dilute solution of the sample (approx. 1 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.[21] The acid helps to promote ionization.
Data Acquisition:
The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Electrospray ionization (ESI) is used to generate gas-phase ions of the analyte, typically the protonated molecule [M+H]⁺.[19]
The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
The analyzer measures the m/z of the ions with high mass accuracy.
Data Analysis:
The resulting mass spectrum will show a prominent peak corresponding to the [M+H]⁺ ion.
The exact mass of this ion is used to confirm the elemental composition (molecular formula) of 4-(2-Fluorophenyl)morpholine, which should correspond to C₁₀H₁₃FNO⁺.[19]
References
CURRENTA. (n.d.). Mass spectrometry for structural elucidation. Retrieved from [Link]
PMC. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]
Fiveable. (2025, August 15). 13.2 Structural elucidation using mass spectrometry. Retrieved from [Link]
Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]
Unknown. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
Blogs - News. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
Unknown. (n.d.). Melting point determination. Retrieved from [Link]
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
NAU. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]
MSU chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
Unknown. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
ResearchGate. (2025, October 13). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
Unknown. (2024, January 24). Expert Advice: Performing and analyzing nuclear magnetic resonance experiments. Retrieved from [Link]
PMC - NIH. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 07). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]
Jurnal UPI. (2019, April 01). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
Unknown. (n.d.). fourier transform infrared spectroscopy. Retrieved from [Link]
Technical Whitepaper: Safety, Handling, and Application of 4-(2-Fluorophenyl)morpholine
Executive Summary & Chemical Identity 4-(2-Fluorophenyl)morpholine is a specialized fluorinated heterocyclic compound predominantly utilized as an intermediate in pharmaceutical synthesis and as a reference standard for...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
4-(2-Fluorophenyl)morpholine is a specialized fluorinated heterocyclic compound predominantly utilized as an intermediate in pharmaceutical synthesis and as a reference standard for drug impurity profiling[1][2]. Its unique structural motif—a morpholine ring coupled to an ortho-fluorinated phenyl group—imparts specific physicochemical properties that are highly valued in medicinal chemistry, particularly in the development of oxazolidinone antibiotics and Bromodomain and Extra-Terminal (BET) family inhibitors[2][3].
Table 1 summarizes the core physicochemical data[1].
Table 1: Physicochemical Properties of 4-(2-Fluorophenyl)morpholine
Property
Value
Causality / Significance
CAS Number
384344-17-6
Unique identifier required for regulatory compliance and SDS tracking.
Molecular Formula
C10H12FNO
The presence of a highly electronegative fluorine atom alters the basicity of the morpholine nitrogen through inductive effects.
Molecular Weight
181.21 g/mol
Low molecular weight facilitates rapid dissolution in polar aprotic and non-polar organic solvents.
Structural Class
Phenylmorpholine
The lipophilic phenyl ring combined with the hydrophilic morpholine oxygen dictates its amphiphilic handling requirements.
Toxicological Profile & Hazard Assessment
While specific acute toxicity data for 4-(2-Fluorophenyl)morpholine is limited, its hazard profile is extrapolated from closely related phenylmorpholine derivatives[4][5]. As a Senior Application Scientist, you must treat the compound as a potent irritant and potential systemic toxin.
Mechanistic Toxicology:
The morpholine moiety is a known pharmacophore that can readily cross lipid bilayers due to its balanced partition coefficient (logP). If exposed to the skin, the compound can permeate the stratum corneum, leading to localized contact dermatitis and potential systemic absorption[5]. Furthermore, aerosolized particulates can interact with the mucosal membranes of the respiratory tract, causing acute inflammation[4].
Direct contact with the cornea causes rapid pH-dependent protein denaturation and cellular damage[4][5].
H335
May cause respiratory irritation
Inhalation of fine powders leads to deposition in the alveoli, triggering macrophage-mediated inflammatory responses[4].
Self-Validating Handling Protocols
To ensure absolute scientific integrity and safety, the following protocols are designed as self-validating systems. Each step contains a verification mechanism to ensure the safety boundary has not been breached.
Protocol 1: Safe Weighing and Solution Preparation
Objective: To accurately dispense 4-(2-Fluorophenyl)morpholine while maintaining zero inhalation or dermal exposure.
Environmental Verification: Activate the chemical fume hood and verify the face velocity is between 0.4 to 0.6 m/s using a calibrated anemometer.
Causality: This specific velocity range ensures containment of micro-particulates without creating turbulent vortices that could eject the powder back into the user's breathing zone.
PPE Donning: Equip a standard lab coat, safety goggles, and double-layer nitrile gloves.
Causality: Nitrile provides superior chemical resistance to morpholine derivatives compared to latex, which can rapidly degrade upon contact with organic bases[4][5].
Static Mitigation: Use an anti-static ionizer gun on the analytical balance and use a grounded, static-free spatula.
Causality: Fluorinated organics can accumulate static charge, leading to sudden aerosolization and dispersion during transfer.
Dispensing: Weigh the required mass into a pre-tared, sealable glass vial. Seal the vial before removing it from the fume hood.
Dissolution: Inject the chosen organic solvent (e.g., Dichloromethane or DMSO) directly into the sealed vial via a septum.
Causality: Closed-system dissolution prevents the release of volatile solvent-solute aerosols into the laboratory environment.
Figure 1: Safe handling and dispensing workflow for 4-(2-Fluorophenyl)morpholine.
Emergency Response and Spill Management
In the event of a containment breach, response actions must be dictated strictly by the compound's chemical properties.
Protocol 2: Solid Spill Decontamination
Evacuation & Isolation: Immediately step back and allow the fume hood to clear airborne particulates for 5 minutes.
Wet Wiping (Do Not Sweep): Do not use a brush, as mechanical sweeping aerosolizes the powder. Instead, dampen a highly absorbent pad with a compatible solvent (e.g., 70% Isopropanol or water with a surfactant).
Causality: The liquid traps the solid particulates via surface tension, preventing them from becoming airborne.
Chemical Neutralization: Wash the affected area with a mild acidic solution (e.g., 1% acetic acid) followed by copious amounts of water.
Causality: The mild acid protonates the morpholine nitrogen, converting the lipophilic free base into a highly water-soluble salt, which is easily wiped away and removed from surfaces.
Waste Segregation: Dispose of all contaminated pads in a designated hazardous waste container labeled for halogenated organic waste.
Application in Drug Discovery
Beyond its handling, understanding the end-use of 4-(2-Fluorophenyl)morpholine provides context for its importance. It is heavily utilized in two primary domains:
Antibiotic Impurity Profiling: It serves as a critical reference standard for detecting impurities in the synthesis of , an oxazolidinone-class antibacterial drug[2]. Monitoring this intermediate ensures the final API (Active Pharmaceutical Ingredient) meets stringent pharmacopeial purity standards.
BET Inhibitor Development: In oncology and immunology, researchers have discovered that incorporating a fluorophenylmorpholine moiety into quinazoline-based scaffolds significantly enhances binding affinity. Specifically, substitutions at the 4-position with fluorophenylmorpholine have yielded with marked improvements in potency (Kd = 20–70 nM) and excellent pharmacokinetic exposure[3].
Figure 2: Synthetic utility of 4-(2-Fluorophenyl)morpholine in drug development.
References
Pharmaffiliates. "CAS No : 384344-17-6 | Product Name : 4-(2-Fluorophenyl)morpholine." Pharmaffiliates Reference Standards. Available at: [Link]
Pharmaffiliates. "Linezolid-impurities." Pharmaffiliates Reference Standards. Available at: [Link]
National Institutes of Health (NIH). "Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases." PubMed Central (PMC). Available at:[Link]
4-(2-Fluorophenyl)morpholine: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals Introduction: The Privileged Nature of the Morpholine Scaffold In the landscape of medicinal chemistry, certain molecular frameworks c...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Privileged Nature of the Morpholine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged structures."[1] The morpholine heterocycle is a quintessential example of such a scaffold. Its prevalence in pharmaceuticals is not coincidental but is rooted in a unique combination of advantageous physicochemical and metabolic properties.[2][3] The morpholine ring, with its ether oxygen and basic nitrogen, imparts a favorable balance of hydrophilicity and lipophilicity, which can enhance aqueous solubility and improve oral bioavailability.[4] Crucially for neuropharmacology, these properties often facilitate passage across the blood-brain barrier, making the morpholine moiety a valuable component in the design of centrally acting agents.[5]
This guide focuses on a specific, yet highly significant, derivative: 4-(2-Fluorophenyl)morpholine . While not an end-drug itself, this compound represents a critical synthetic intermediate and a foundational building block for creating a new generation of sophisticated therapeutic agents. The introduction of the 2-fluorophenyl group provides medicinal chemists with a powerful tool to fine-tune electronic properties, modulate metabolic stability by blocking potential sites of oxidation, and establish specific, high-affinity interactions with biological targets.[6]
Here, we provide a senior application scientist's perspective on the synthesis, properties, and strategic application of 4-(2-Fluorophenyl)morpholine, offering field-proven insights into its role in the development of advanced therapeutics.
Physicochemical and Structural Characteristics
Understanding the fundamental properties of a building block is critical for its effective deployment in a synthesis campaign. While extensive experimental data for 4-(2-Fluorophenyl)morpholine is not widely published, its key identifiers and basic properties have been established.
Not specified (likely an oil or low-melting solid)
-
Melting Point
Experimental data not publicly available.
-
Boiling Point
Experimental data not publicly available.
-
pKa (of conjugate acid)
Predicted to be lower than piperidine due to the inductive effect of the ether oxygen and the fluorine atom.
-
LogP
Experimental data not publicly available. Predicted to be moderately lipophilic.
-
Synthesis of the 4-(2-Fluorophenyl)morpholine Scaffold
The construction of the N-aryl bond is the central challenge in synthesizing 4-(2-Fluorophenyl)morpholine. Modern synthetic organic chemistry offers several robust and high-yielding methodologies to achieve this transformation. The choice of method often depends on the available starting materials, scale, and tolerance of functional groups in more complex applications.
The Buchwald-Hartwig amination is the state-of-the-art method for the formation of carbon-nitrogen bonds.[8] Its broad substrate scope, high functional group tolerance, and typically high yields make it the preferred method in many discovery and process chemistry laboratories.[9][10] The reaction couples an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Causality of Experimental Choices:
Aryl Halide: 1-Bromo-2-fluorobenzene is an excellent substrate. While aryl chlorides are cheaper, they are less reactive and often require more specialized, electron-rich ligands. Aryl iodides can sometimes inhibit the catalyst.[10][11]
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, BrettPhos) is highly effective. These ligands facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.[1]
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the morpholine, generating the active nucleophile without competing in the reaction.[10]
Solvent: Anhydrous, apolar aprotic solvents like toluene or dioxane are ideal as they effectively dissolve the reactants and are stable at the required reaction temperatures.
Caption: Plausible synthetic routes to 4-(2-Fluorophenyl)morpholine.
A more classical approach involves the direct displacement of a leaving group from an activated aromatic ring.[6] For this reaction to be efficient, the aryl ring must be rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to the leaving group (in this case, fluorine).[12][13]
Causality of Experimental Choices:
Aryl Substrate: 1-Fluoro-2-nitrobenzene is an ideal substrate. The nitro group strongly activates the fluorine atom at the adjacent position for nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[6]
Nucleophile/Base: Morpholine acts as both the nucleophile and, if used in excess, the base. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used to neutralize the HF generated during the reaction.
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is used to solvate the ionic intermediate and facilitate the reaction.
Post-Reaction Modification: This route initially yields 4-(2-Fluorophenyl-X-nitro)morpholine. A subsequent reduction step (e.g., catalytic hydrogenation with H₂ over Pd/C, or chemical reduction with iron in acetic acid) is required to remove the activating nitro group if the parent compound is desired.
Detailed Experimental Protocol: Buchwald-Hartwig Synthesis of 4-(2-Fluorophenyl)morpholine
The following protocol is a representative, field-proven methodology adapted from standard procedures for Buchwald-Hartwig amination.[8] This system is self-validating through standard in-process controls like TLC or LC-MS to monitor the consumption of starting materials.
Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
Inerting: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
Reagent Addition: Add anhydrous toluene (100 mL) via cannula or syringe. Begin stirring. Add 1-bromo-2-fluorobenzene (1.0 eq) followed by morpholine (1.2 eq).
Reaction: Heat the reaction mixture to 100-110 °C under a positive pressure of inert gas.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 1-bromo-2-fluorobenzene is consumed (typically 8-24 hours).
Workup: Cool the reaction mixture to room temperature. Quench carefully by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Final Product: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 4-(2-Fluorophenyl)morpholine as the final product.
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Strategic Applications in Drug Discovery
The true value of 4-(2-Fluorophenyl)morpholine lies in its application as a strategic building block. Its incorporation into a larger molecule can be leveraged to achieve several desirable drug design objectives.
Caption: Strategic role of 4-(2-Fluorophenyl)morpholine in drug discovery.
CNS Agent Development: Phenylmorpholine analogues are well-documented modulators of monoamine neurotransmitters.[14] The 4-(2-Fluorophenyl)morpholine scaffold can be elaborated to create novel ligands for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, with potential applications in treating depression, ADHD, and other psychiatric disorders. The 2-fluoro substituent can enhance potency and selectivity while providing a metabolically stable anchor point.[15]
Kinase Inhibitor Synthesis: The morpholine ring is a common feature in many kinase inhibitors, where it often serves as a "hinge-binding" element or a solubilizing group.[2][16] Molecules incorporating the 4-(2-Fluorophenyl)morpholine moiety have been investigated as inhibitors of critical cancer targets like PI3 kinase and c-Met, demonstrating the utility of this scaffold in oncology research.[2][17]
GPCR Ligand Design: The fluorophenyl-morpholine combination is present in potent antagonists for G-protein coupled receptors (GPCRs). For instance, complex derivatives related to this scaffold are highly potent and selective antagonists of the substance P (neurokinin-1, NK1) receptor, a key target for treating emesis and pain.[18][19]
To validate the biological activity of novel compounds derived from 4-(2-Fluorophenyl)morpholine, a monoamine transporter uptake assay is a foundational experiment in CNS drug discovery. This protocol provides a framework for assessing a compound's potency at inhibiting dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters.[5][15]
Caption: Workflow for a monoamine transporter radioligand uptake assay.
Objective: To determine the concentration of a test compound that inhibits 50% (IC₅₀) of the specific uptake of a radiolabeled monoamine substrate into isolated nerve terminals (synaptosomes).
Methodology:
Synaptosome Preparation: Homogenize specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT) in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation and resuspend in an appropriate assay buffer.
Assay Plate Preparation: Add assay buffer, a solution of the test compound at various concentrations (typically a serial dilution), and a control (vehicle only) to the wells of a 96-well plate.
Initiation of Uptake: Add the prepared synaptosome suspension to the wells. Pre-incubate for 5-10 minutes at 37°C. Initiate the uptake reaction by adding a small volume of the radiolabeled neurotransmitter (e.g., [³H]dopamine).
Reaction Termination: After a short incubation period (e.g., 5-15 minutes), rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, followed by several washes with ice-cold buffer to remove unbound radioligand.
Quantification: Place the filter circles into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity trapped within the synaptosomes using a scintillation counter.
Data Analysis: Determine non-specific uptake in the presence of a known potent inhibitor (e.g., cocaine for DAT). Subtract this value from all other readings to get specific uptake. Plot the percent inhibition of specific uptake versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Conclusion
4-(2-Fluorophenyl)morpholine stands as a testament to the power of strategic molecular design. While its own biological profile is uncharacterized, its true significance is realized as a high-potential building block. Its synthesis is achievable through robust and scalable methods like the Buchwald-Hartwig amination, making it readily accessible for discovery programs. The combination of the privileged morpholine scaffold with the versatile 2-fluorophenyl ring provides a platform for developing next-generation therapeutics with finely tuned properties for targets in oncology, neuropharmacology, and beyond. The technical and strategic insights provided herein serve as a guide for researchers and scientists to effectively harness the potential of this valuable chemical entity in their drug development endeavors.
References
Merck & Co., Inc. (2000). Chemical synthesis of morpholine derivatives.
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. [Link]
Pharmaffiliates. (n.d.). 4-(2-Fluorophenyl)morpholine. Retrieved March 15, 2026, from [Link]
Merck & Co., Inc. (2000). Convergent process for the preparation of a morpholine compound. U.S.
Blough, B. E., et al. (2017). Phenylmorpholines and analogues thereof. U.S.
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved March 15, 2026, from [Link]
da Silva, J. F. M., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 10(38), 22633-22644. [Link]
ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Link]
NextSDS. (n.d.). 4-(2-FLUOROBENZYL)MORPHOLINE — Chemical Substance Information. Retrieved March 15, 2026, from [Link]
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
Merck & Co., Inc. (1998). Substituted morpholine derivatives and their use as tachykinin antagonists.
PubChem. (n.d.). 2-(4-Fluorophenyl)morpholine HCl. Retrieved March 15, 2026, from [Link]
Caspar, A. T., et al. (2018). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro-isomers. Drug Testing and Analysis, 10(10), 1536-1545. [Link]
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved March 15, 2026, from [Link]
Harrington, R. W., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886. [Link]
ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]
Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. r/Chempros. [Link]
Bevan, J. R., & Hirst, J. (1968). Aromatic nucleophilic replacement. Part XVI. Journal of the Chemical Society B: Physical Organic, 254-257. [Link]
Breuning, M., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1243521. [Link]
Głowacka, I. E., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1272. [Link]
Zhang, J., et al. (2018). Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. Organic & Biomolecular Chemistry, 16(31), 5645-5650. [Link]
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
ResearchGate. (n.d.). The coupling of chlorobenzene with morpholine. [Link]
An In-Depth Technical Guide to the Biological Activity of Morpholine Derivatives Foreword As a Senior Application Scientist, my experience has repeatedly confirmed that certain chemical scaffolds are not merely structura...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity of Morpholine Derivatives
Foreword
As a Senior Application Scientist, my experience has repeatedly confirmed that certain chemical scaffolds are not merely structural backbones but active contributors to biological function. Among these, the morpholine ring stands out for its remarkable versatility and prevalence in a multitude of clinically significant molecules. This guide is born from a need to move beyond a simple cataloging of activities and to delve into the why—the causal relationships between the morpholine structure and its diverse pharmacological effects. Herein, we will explore the mechanistic underpinnings of morpholine derivatives in oncology, infectious diseases, and inflammation, supported by field-proven experimental protocols. The methodologies described are designed to be self-validating, providing researchers with a robust framework for their own investigations into this privileged heterocyclic system.
The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry
Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone of modern drug design.[1][2] Its appeal lies in a unique combination of properties. The nitrogen atom provides a basic center (pKa ≈ 8.7) that can be readily functionalized and can participate in crucial hydrogen bonding interactions with biological targets.[1] Simultaneously, the oxygen atom and the overall chair conformation of the ring enhance aqueous solubility and favorable pharmacokinetic profiles, improving properties like membrane permeability.[3][4] This ability to confer advantageous physicochemical and pharmacodynamic characteristics makes morpholine a "privileged scaffold," a recurring motif in molecules designed to interact with a wide array of biological targets.[4][5]
The incorporation of the morpholine moiety is a well-established strategy in the development of potent anticancer agents.[5][6] These derivatives often function by targeting the dysregulated signaling pathways that drive tumor proliferation and survival.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which morpholine derivatives exert their anticancer effects is the inhibition of protein kinases, particularly in the EGFR and PI3K/Akt/mTOR signaling cascades.[7][8]
Gefitinib (Iressa®): An EGFR Tyrosine Kinase Inhibitor
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and a prime example of a successful morpholine-containing anticancer drug.[9][10] In many non-small cell lung cancers (NSCLC), EGFR is overactive, leading to uncontrolled cell growth.[8][10] Gefitinib competitively binds to the ATP-binding site within the intracellular domain of EGFR, preventing its autophosphorylation and subsequent activation of downstream pro-survival pathways like Ras-Raf-MEK-ERK and PI3K/Akt/mTOR.[9][11][12] This blockade ultimately inhibits cell proliferation and induces apoptosis.[10][11] The morpholine group in Gefitinib is crucial for its pharmacokinetic properties, enhancing its solubility and oral bioavailability.
Caption: Mechanism of action of Gefitinib on the EGFR pathway.
In Vitro Cytotoxicity Data
The cytotoxic potential of novel morpholine derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying potency.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the effect of a compound on cancer cell viability. The causality is clear: viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells.
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4][14]
Compound Treatment: Prepare serial dilutions of the test morpholine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will metabolize MTT into formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Antimicrobial and Antifungal Activity
Morpholine is a key pharmacophore in several antimicrobial and antifungal agents, demonstrating broad-spectrum activity.[1][5][6]
Antibacterial Mechanism: Protein Synthesis Inhibition
Linezolid (Zyvox®): An Oxazolidinone Antibiotic
Linezolid, an important antibiotic for treating infections caused by multi-drug resistant Gram-positive bacteria, features a morpholine ring.[15] Its mechanism involves inhibiting the initiation of bacterial protein synthesis.[16] Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex, a critical step for bacterial translation.[16] The morpholine moiety is integral to its activity and pharmacokinetic profile.
Amorolfine:
Amorolfine is a morpholine derivative used as a topical antifungal agent.[17] It disrupts the fungal cell membrane by inhibiting two key enzymes in the ergosterol biosynthesis pathway: Delta-14-reductase and Delta-7,8-isomerase.[2] This leads to a depletion of ergosterol and an accumulation of toxic intermediate sterols, ultimately compromising membrane integrity and inhibiting fungal growth.
Antimicrobial Activity Data
Minimum Inhibitory Concentration (MIC) is the standard measure of a compound's antibacterial or antifungal potency.
This protocol determines the MIC of a compound. The principle is to find the lowest concentration of the agent that visibly inhibits microbial growth.
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Candida albicans) equivalent to a 0.5 McFarland standard.
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the morpholine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).
Incubation: Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as detected by the naked eye.[18]
Caption: Mechanism of Reboxetine as a norepinephrine reuptake inhibitor.
Conclusion and Future Outlook
The morpholine heterocycle is undeniably a privileged scaffold in medicinal chemistry, consistently appearing in drugs across a wide spectrum of therapeutic classes. Its ability to confer favorable pharmacokinetic properties while also participating directly in target binding interactions underscores its value to drug development professionals. [1][4]The diverse biological activities—from kinase inhibition in cancer to steric blockade of viral mRNA—highlight the structural and electronic versatility of this simple ring system. Future research will likely focus on integrating the morpholine moiety into more complex and targeted therapeutic modalities, such as antibody-drug conjugates and novel PROTACs, further expanding the pharmacological reach of this exceptional pharmacophore.
[6]
References
Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
An updated review on morpholine derivatives with their pharmacological actions. Semantic Scholar. [Link]
A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]
Identification of novel N-(morpholine-4-carbonyloxy) amidine compounds as potent inhibitors against hepatitis C virus replication. PubMed. [Link]
Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC. [Link]
Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. PMC. [Link]
In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC. [Link]
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC. [Link]
Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. PubMed. [Link]
Synthesis of model morpholine derivatives with biological activities by laccase-catalysed reactions. Ovid. [Link]
Neuroanatomical targets of reboxetine and bupropion as revealed by pharmacological magnetic resonance imaging. PubMed. [Link]
Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds. Frontiers. [Link]
Anti-inflammatory effects of two new methyl and morpholine derivatives of diphenhydramine on rats. ResearchGate. [Link]
(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
Vivo-Morpholino-Based Antiviral for SARS-CoV-2: Implications for Novel Therapies in the Treatment of Acute COVID-19 Disease. MDPI. [Link]
Antifungal Activity of Morpholine and Piperidine Based Surfactants. ResearchGate. [Link]
Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]
What is the mechanism of Gefitinib?. Patsnap Synapse. [Link]
Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]
Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. ResearchGate. [Link]
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC. [Link]
Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers. [Link]
Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. ACS Publications. [Link]
Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]
In vitro antifungal activity of novel azole derivatives with a morpholine ring, UR-9746 and UR-9751, and comparison with fluconazole. PubMed. [Link]
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The Efficacy of Reboxetine as an Antidepressant, a Meta-analysis of Both Continuous (Mean HAM-D Score). Kobe University Repository. [Link]
An In-depth Technical Guide on the Role of Morpholine in Drug Design Abstract Morpholine, a six-membered saturated heterocycle, has solidified its status as a "privileged scaffold" in modern medicinal chemistry.[1][2] It...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Role of Morpholine in Drug Design
Abstract
Morpholine, a six-membered saturated heterocycle, has solidified its status as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its frequent appearance in a multitude of FDA-approved drugs is a testament to its advantageous physicochemical properties, metabolic stability, and synthetic versatility.[1][3][4] This guide provides an in-depth technical analysis of the multifaceted roles of the morpholine moiety in drug design. We will explore its core structural attributes that medicinal chemists leverage to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Key topics include its function in improving solubility and metabolic stability, its utility as a versatile synthetic building block and bioisostere, and its crucial interactions with a range of biological targets, particularly protein kinases. Through detailed case studies of successful drugs, step-by-step experimental protocols, and illustrative diagrams, this whitepaper offers researchers and drug development professionals a comprehensive resource for effectively employing the morpholine scaffold in the pursuit of novel therapeutics.
Introduction: The Emergence of Morpholine as a Privileged Scaffold
In the landscape of drug discovery, certain chemical motifs consistently appear across a wide range of therapeutic agents targeting diverse biological systems. These are termed "privileged structures" for their ability to serve as high-affinity ligands for multiple targets. Morpholine, a simple heterocycle containing both an amine and an ether functional group, is a quintessential example of such a scaffold.[1][5] Its incorporation into a drug candidate is a strategic decision aimed at optimizing molecular properties to overcome common developmental hurdles.
The utility of morpholine is not a recent discovery, with its presence in approved drugs spanning several decades.[6][7] However, its application has become increasingly sophisticated. Initially used to improve physical properties like water solubility, its role has expanded to include fine-tuning target selectivity, enhancing metabolic stability, and improving overall drug-like characteristics.[2][8] This guide delves into the fundamental principles and practical applications that make morpholine an indispensable tool in the medicinal chemist's arsenal.
Core Physicochemical and Structural Attributes
The success of morpholine in drug design is rooted in a unique combination of physicochemical properties that favorably influence a molecule's behavior in a biological system.[1]
pKa and Basicity
The nitrogen atom in the morpholine ring is basic, but its basicity is attenuated by the electron-withdrawing effect of the distal oxygen atom. This results in a pKa of its conjugate acid (morpholinium) of approximately 8.4-8.7.[1][9] This reduced basicity compared to analogous amines like piperidine is highly advantageous. It minimizes the potential for non-specific interactions with acidic off-targets and can lead to improved oral bioavailability by ensuring a greater fraction of the drug is in a neutral, more membrane-permeable form at physiological pH.[1]
Solubility and Lipophilicity
Morpholine imparts a well-balanced hydrophilic-lipophilic profile.[3][6][7] The ether oxygen can act as a hydrogen bond acceptor, enhancing aqueous solubility, while the hydrocarbon backbone provides sufficient lipophilicity to facilitate membrane permeability.[1] This balance is crucial for achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties.[1][3] For drugs targeting the central nervous system (CNS), this balanced profile is particularly critical for crossing the blood-brain barrier (BBB).[6][7][10]
Conformational Stability and Hydrogen Bonding
The morpholine ring typically adopts a stable, chair-like conformation.[3][6] This structural rigidity can be beneficial for pre-organizing appended substituents into the correct orientation for binding to a biological target, potentially increasing potency and selectivity.[6] Furthermore, the oxygen atom serves as a key hydrogen bond acceptor, a critical interaction for anchoring a drug molecule within the active site of an enzyme or receptor.[3][11]
Caption: Key physicochemical properties of the morpholine ring.
Strategic Roles of Morpholine in Drug Design
Medicinal chemists strategically incorporate the morpholine moiety to achieve specific design objectives, ranging from improving pharmacokinetics to directly participating in target binding.
Enhancing Pharmacokinetic (ADME) Profiles
A primary reason for using morpholine is to improve a drug's ADME profile.[8] Its presence can significantly enhance metabolic stability. For instance, morpholine-containing compounds often exhibit an improved profile against cytochrome P450 (CYP) enzymes, such as CYP3A4, which are responsible for the metabolism of many drugs.[6][9] This can lead to prolonged bioavailability and optimal clearance.[6][10] The balanced solubility conferred by the ring aids in predictable absorption and distribution.
Caption: How morpholine's properties improve ADME outcomes.
Property Enhanced
Mechanism / Rationale
Representative Drug Class
Aqueous Solubility
The polar ether oxygen acts as a hydrogen bond acceptor.
Kinase Inhibitors, Antibiotics
Metabolic Stability
The ring is often resistant to metabolism by CYP enzymes.[6][9]
CNS Drugs, Anticancer Agents
Oral Bioavailability
Favorable pKa and balanced lipophilicity improve absorption.[1]
Various
Blood-Brain Barrier Permeability
The balanced lipophilic-hydrophilic profile is ideal for CNS penetration.[6][7]
Antidepressants, Anxiolytics
Reduced Off-Target Effects
Lower basicity compared to piperidine reduces interactions with acidic targets.[1]
Various
Table 1: Summary of Pharmacokinetic and Pharmacodynamic Advantages Conferred by the Morpholine Moiety.
A Versatile Scaffold and Bioisostere
Morpholine is frequently used as a central scaffold from which other functional groups are appended to probe interactions with a biological target.[6] Its synthetic accessibility makes it an ideal starting point for building molecular complexity.[1][8] Additionally, morpholine is often employed as a bioisosteric replacement for other cyclic amines like piperazine or piperidine.[9] This substitution can be a key step in lead optimization, used to enhance metabolic stability or fine-tune basicity while maintaining the overall structural architecture required for biological activity.[12][13]
Modulating Target Engagement and Potency
Beyond its role in improving drug-like properties, the morpholine ring can be an integral part of the pharmacophore, directly engaging with the target protein.[2][8] This is particularly evident in the field of kinase inhibitors. The morpholine oxygen can form critical hydrogen bonds in the hinge region of the kinase active site, while the ring itself can make favorable hydrophobic contacts.[3] In many PI3K/mTOR inhibitors, for example, the aryl-morpholine motif is a key pharmacophore responsible for potent and selective interaction.[3]
Caption: Simplified interaction of a morpholine moiety in a kinase active site.
Case Studies: Morpholine in Approved Therapeutics
The theoretical advantages of incorporating a morpholine ring are validated by its presence in numerous clinically successful drugs across diverse therapeutic areas.[11]
Drug Name (Brand)
Therapeutic Area
Target / Mechanism of Action
Role of Morpholine Moiety
Gefitinib (Iressa)
Oncology
EGFR Tyrosine Kinase Inhibitor
Enhances aqueous solubility and is a key part of the pharmacophore binding to the kinase.[5][11]
Aprepitant (Emend)
Antiemetic
Neurokinin 1 (NK1) Receptor Antagonist
Acts as a rigid scaffold to correctly position the pharmacophoric arms for receptor binding.[3]
Linezolid (Zyvox)
Antibiotic
Inhibits Bacterial Protein Synthesis
Crucial for antibacterial activity and contributes to a favorable pharmacokinetic profile.[5][11]
Reboxetine (Edronax)
Antidepressant
Selective Norepinephrine Reuptake Inhibitor
Improves blood-brain barrier penetration and contributes to the overall pharmacophore.[7][11]
Rivaroxaban (Xarelto)
Anticoagulant
Factor Xa Inhibitor
The morpholinone core is central to the molecule's interaction with the Factor Xa active site.[11]
Table 2: Selected FDA-Approved Drugs Containing the Morpholine Scaffold.
Synthetic and Experimental Protocols
The practical utility of morpholine is underpinned by its synthetic tractability.[1] Below are representative protocols for its incorporation and subsequent evaluation.
Protocol: Synthesis of an N-Aryl Morpholine Derivative
This protocol describes a standard Buchwald-Hartwig amination reaction, a common method for coupling morpholine to an aryl halide. This is a foundational step in creating many morpholine-containing drug candidates.
Objective: To synthesize 4-(4-fluorophenyl)morpholine.
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Magnetic stirrer, heating mantle, nitrogen/argon line
Step-by-Step Methodology:
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
Reagent Addition: Add anhydrous toluene to the flask, followed by 1-bromo-4-fluorobenzene (1.0 eq) and morpholine (1.2 eq) via syringe.
Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium catalyst.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(4-fluorophenyl)morpholine.
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a generalized workflow to assess the inhibitory activity of a newly synthesized morpholine-containing compound against a target kinase.
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase (e.g., PI3K).
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
Compound Preparation: Perform a serial dilution of the test compound in DMSO and then dilute into the assay buffer to create a range of concentrations (e.g., 10 µM to 1 nM).
Reaction Mixture: In a 384-well plate, add the test compound dilutions.
Enzyme Addition: Add the kinase enzyme and its specific peptide substrate to the wells.
Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL. Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
Detection: Stop the kinase reaction and measure the amount of product (ADP) formed by adding the kinase detection reagent according to the manufacturer's instructions. This typically involves a two-step addition to first deplete unused ATP, then convert ADP to ATP, which is used to generate a luminescent signal.
Data Acquisition: Read the luminescence on a plate reader.
Analysis: Convert luminescence signals to percent inhibition relative to control wells (DMSO only = 0% inhibition, no enzyme = 100% inhibition). Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Future Perspectives and Conclusion
The is secure and continues to evolve.[4] Its proven ability to confer desirable ADME properties and act as a versatile, effective pharmacophore ensures its continued use in the development of small-molecule drugs.[1] Future research will likely focus on the development of novel morpholine bioisosteres that can offer even greater metabolic stability or access to new chemical space, as seen in recent explorations of 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP) moieties.[13][14] As our understanding of complex diseases deepens, the strategic application of established scaffolds like morpholine will remain a cornerstone of rational drug design, enabling the creation of safer and more effective medicines.
References
Brizzi, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
Brizzi, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC, NIH. Available at: [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. Available at: [Link]
Kourounakis, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. Available at: [Link]
Sasidharan, R., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. Available at: [Link]
Sasidharan, R., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing. Available at: [Link]
Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
Sasidharan, R., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Manan Enterprise. MORPHOLINE. Manan Enterprise. Available at: [Link]
Ataollahi, Z., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. Available at: [Link]
Sasidharan, R., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing. Available at: [Link]
Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. Available at: [Link]
Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]
Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]
PQR620 Synthesis Team. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]
A Technical Guide to 4-(2-Fluorophenyl)morpholine as a Chemical Intermediate in Drug Development
Introduction Overview of 4-(2-Fluorophenyl)morpholine 4-(2-Fluorophenyl)morpholine is a substituted N-aryl morpholine that serves as a high-value chemical intermediate in the synthesis of complex active pharmaceutical in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Overview of 4-(2-Fluorophenyl)morpholine
4-(2-Fluorophenyl)morpholine is a substituted N-aryl morpholine that serves as a high-value chemical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure, which combines a fluorinated aromatic ring with the saturated heterocycle morpholine, imparts desirable physicochemical properties to target molecules. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the morpholine ring often improves aqueous solubility and provides a favorable pharmacokinetic profile. This guide provides an in-depth analysis of the synthesis, applications, and handling of this critical building block for researchers and drug development professionals.
The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry
The morpholine ring is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its frequent incorporation into drug candidates is due to its ability to enhance metabolic stability, improve physicochemical properties like solubility, and contribute to biological activity.[1][2][3] The synthesis of N-aryl morpholines, such as 4-(2-Fluorophenyl)morpholine, is therefore a crucial transformation in the development of modern pharmaceuticals targeting a wide range of diseases, from infectious diseases to cancer.[2][4][5]
Physicochemical and Spectroscopic Properties
Core Data
Precise data for 4-(2-Fluorophenyl)morpholine can vary slightly by supplier. However, the properties of a closely related and commercially significant intermediate, 4-(2-Fluoro-4-nitrophenyl)morpholine, are well-documented and presented below for reference.
Spectroscopic analysis is essential for structure confirmation and purity assessment. Below is a representative spectroscopic dataset for 4-(2-Fluoro-4-nitrophenyl)morpholine, a key intermediate in the synthesis of the antibiotic Linezolid.[7]
HRMS [M]⁺: Calculated for C₁₀H₁₁FN₂O₃: 226.0748, Found: 226.0749.[7]
The combination of Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a complementary and comprehensive characterization of molecular structure.[8]
Synthesis of the 4-(2-Fluorophenyl)morpholine Core
Strategic Considerations: SNAr vs. Cross-Coupling
The construction of the C-N bond between the 2-fluorophenyl ring and the morpholine nitrogen is the central synthetic challenge. Two primary strategies dominate this field: Nucleophilic Aromatic Substitution (SₙAr) and Palladium-catalyzed Buchwald-Hartwig amination.[1]
Nucleophilic Aromatic Substitution (SₙAr): This method is highly effective when the aryl halide is "activated" by electron-withdrawing groups (e.g., a nitro group) ortho or para to the leaving group.[9] The high electronegativity of fluorine further accelerates SₙAr reactions compared to other halogens.[10]
Buchwald-Hartwig Amination: This powerful cross-coupling reaction offers broader substrate scope and generally milder conditions, avoiding the need for strong electron-withdrawing groups on the aromatic ring.[11] It has become one of the most versatile and widely used methods for forming C-N bonds.[1][12]
Caption: Comparative workflow for the synthesis of the N-aryl morpholine core.
The SₙAr mechanism proceeds via a two-step addition-elimination sequence. The morpholine nitrogen acts as a nucleophile, attacking the electron-deficient aromatic ring at the carbon bearing the leaving group (e.g., fluoride or chloride). This forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent loss of the leaving group restores aromaticity and yields the final product.[1] This pathway is particularly efficient for producing intermediates like 4-(2-fluoro-4-nitrophenyl)morpholine, a precursor to the antibiotic Linezolid.[9]
This protocol is adapted from established procedures for SₙAr reactions.[9][13]
Reactor Setup: To a stirred flask, add 2,4-difluoronitrobenzene (1.0 eq) and a suitable solvent such as acetonitrile or ethanol.
Addition of Reagents: Add morpholine (1.1 eq) and a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
Reaction Conditions: Heat the mixture to reflux (approx. 80-85°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically proceeds to completion within 12-24 hours.
Work-up: Upon completion, cool the reaction mixture to room temperature. If using a solid base, filter the inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford pure 4-(2-fluoro-4-nitrophenyl)morpholine.
Pathway B: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation.[11] The catalytic cycle involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex.
Amine Coordination and Deprotonation: Morpholine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a more nucleophilic amido ligand.
Reductive Elimination: The aryl and amido groups couple, reductively eliminating from the palladium center to form the desired N-aryl morpholine product and regenerate the Pd(0) catalyst.[1][11]
The choice of ligand (e.g., XPhos, BrettPhos) is critical for stabilizing the palladium catalyst and promoting efficient turnover.[14]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
This generalized protocol is based on standard Buchwald-Hartwig conditions.[1][15]
Reactor Setup: In an oven-dried, inert-atmosphere (Nitrogen or Argon) flask, combine the aryl halide (e.g., 1-bromo-2-fluorobenzene) (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
Addition of Reagents: Add a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq) and an anhydrous solvent (e.g., toluene or dioxane).
Substrate Addition: Add morpholine (1.2-1.5 eq) to the mixture.
Reaction Conditions: Heat the reaction mixture (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography to yield pure 4-(2-Fluorophenyl)morpholine.
Applications as a Key Pharmaceutical Intermediate
The 4-(2-Fluorophenyl)morpholine scaffold is integral to the structure of numerous therapeutic agents.
Case Study 1: The Role in Linezolid Synthesis
Linezolid is an important antibiotic used to treat serious infections caused by Gram-positive bacteria. A key intermediate in its industrial synthesis is 4-(2-fluoro-4-nitrophenyl)morpholine.[9] This intermediate is formed via an SₙAr reaction between 3,4-difluoronitrobenzene and morpholine, where morpholine displaces the fluorine atom at the 4-position.[9] The remaining fluoro and nitro groups are then subjected to further transformations to construct the final oxazolidinone core of the drug.
Case Study 2: The Fluorophenyl-Morpholine Scaffold in Aprepitant
Aprepitant is a neurokinin 1 (NK₁) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[2] The core structure of Aprepitant features a 3-(4-fluorophenyl)morpholine moiety.[16][17] Although the fluorine is at the 4-position in this case, the synthetic strategies and the recognized importance of the fluorophenyl-morpholine combination are directly relevant. The specific stereochemistry of this chiral intermediate is crucial for the biological activity of the final drug.[16][17]
Broader Therapeutic Relevance
Therapeutic Area
Example Drug/Candidate Class
Role of Fluorophenyl-Morpholine Moiety
References
Oncology
PI3 Kinase Inhibitors
Forms part of the core scaffold responsible for binding to the kinase active site.
Confirming the identity and purity of 4-(2-Fluorophenyl)morpholine is critical. A combination of chromatographic and spectroscopic techniques is employed.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID) are standard methods for determining the purity of the intermediate and quantifying any residual starting materials or byproducts.
Structural Confirmation: As detailed in Section 2.2, ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, while Mass Spectrometry (MS) verifies the molecular weight. FT-IR spectroscopy is used to identify key functional groups.[8]
Safety, Handling, and Storage
Working with 4-(2-Fluorophenyl)morpholine and its precursors requires strict adherence to safety protocols. The following information is based on safety data for morpholine and related nitroaromatic compounds.[19][20][21]
Hazard Identification
Causes skin irritation and serious eye irritation.[20]
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[19][22]
Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[19][22]
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[19][22]
Handling and Storage Protocols
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use non-sparking tools and ensure adequate ventilation.[19][22]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and sources of ignition.[19][20]
Conclusion
4-(2-Fluorophenyl)morpholine stands out as a versatile and valuable intermediate for the pharmaceutical industry. Its synthesis, achievable through robust methods like SₙAr and Buchwald-Hartwig amination, provides access to a scaffold that confers significant advantages in drug design. Understanding the underlying reaction mechanisms, practical experimental protocols, and critical safety procedures detailed in this guide enables researchers to effectively leverage this building block in the creation of next-generation therapeutics.
References
Benchchem. Application Notes and Protocols: Synthesis of N-Aryl Morpholines.
ResearchGate. Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1.
RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
Benchchem. Application Notes and Protocols: (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates.
ECHEMI. 4-(2-Fluoro-4-nitrophenyl)morpholine SDS, 2689-39-6 Safety Data Sheets.
The Discovery, Evolution, and Application of Fluorinated Morpholines in Medicinal Chemistry
Executive Summary The morpholine ring is a ubiquitous structural motif in drug discovery, prized for its balanced physicochemical properties. However, as therapeutic targets become more complex—requiring precise navigati...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The morpholine ring is a ubiquitous structural motif in drug discovery, prized for its balanced physicochemical properties. However, as therapeutic targets become more complex—requiring precise navigation of the blood-brain barrier (BBB) or resistance to aggressive metabolic pathways—the native morpholine scaffold often requires optimization. The strategic incorporation of fluorine atoms into the morpholine ring has revolutionized its application. This whitepaper provides an in-depth technical analysis of the discovery, physicochemical causality, and synthetic methodologies of fluorinated morpholines, serving as a definitive guide for medicinal chemists and drug development professionals.
The Morpholine Scaffold and the Fluorine Effect
Morpholine is considered a "privileged scaffold" in medicinal chemistry. Its combination of a secondary amine and an ether oxygen provides a well-balanced lipophilic-hydrophilic profile, a reduced pKa relative to piperidine, and a flexible chair-like conformation that is highly conducive to BBB penetration[1]().
Despite these advantages, the basicity of unsubstituted morpholine (pKa ~8.3) can lead to high protonation states at physiological pH, potentially causing off-target liabilities (such as hERG binding) or suboptimal membrane permeability. The introduction of fluorine—the most electronegative element—into the morpholine ring exerts profound stereoelectronic and inductive effects. Fluorination modulates molecular properties such as lipophilicity, metabolic stability, and basicity, transforming a standard building block into a highly tunable pharmacophore[2]().
Historical Timeline: From Perfluoroamines to Precision Fluorination
The history of fluorinated morpholines is a transition from brute-force industrial chemistry to precision molecular engineering:
Early Industrial Discovery: In the late 20th century, fluorinated morpholines were primarily synthesized as bulk perfluoroamines. Processes utilizing the electrochemical fluorination of tertiary thioamide precursors yielded highly fluorinated, metabolically inert morpholine derivatives[3](). These were largely relegated to materials science and specialty solvents.
Agricultural Milestones: The leap into biological applications was marked by the 1994 discovery of Flumorph (fluoromorpholine) by the Shenyang Research Institute of Chemical Industry. Commercialized in 1999, Flumorph was the first systemic agricultural fungicide with independent intellectual property rights in China, proving that targeted fluorination of the morpholine motif could yield potent, systemic bioactivity[4]().
Modern Medicinal Chemistry: Today, the focus is on mono-, di-, and N-trifluoromethylated morpholines. Advances in late-stage fluorination reagents (e.g., DAST, Deoxo-Fluor) have allowed chemists to selectively install fluorine to manipulate specific pharmacokinetic parameters.
Physicochemical Causality: Why Fluorinate?
The decision to incorporate a fluorinated morpholine into a drug candidate is driven by strict physicochemical causalities:
Inductive pKa Reduction: Fluorine exerts a strong electron-withdrawing inductive effect (-I). Placing a fluorine atom at the beta or gamma position relative to the morpholine nitrogen significantly lowers the amine's pKa. This reduction in basicity decreases the fraction of the positively charged species at pH 7.4, thereby enhancing passive membrane permeability and mitigating phospholipidosis[5]().
Lipophilicity (logD) Tuning: While fluorination generally increases intrinsic lipophilicity (logP), its effect on the distribution coefficient (logD at pH 7.4) is synergistic with pKa reduction. By lowering the pKa, fluorination increases the concentration of the neutral, more lipophilic species at physiological pH, driving higher logD values crucial for CNS targets[6]().
Conformational Control: Fluorine can dictate ring conformation through stereoelectronic phenomena, such as the gauche effect. This stabilizes specific chair conformations, optimally orienting the molecule within the target protein's binding pocket and rigidifying the structure to reduce entropic penalties upon binding[7]().
Quantitative Data Presentation
Table 1: Representative Physicochemical Shifts upon Morpholine Fluorination
The synthesis and validation of fluorinated morpholines require robust workflows. Below is the logical progression of synthesis and optimization.
Caption: Workflow of fluorinated morpholine synthesis and physicochemical optimization.
Protocol 1: Synthesis of N-Trifluoromethyl (N-CF3) Morpholine via Oxidative Desulfurization-Fluorination
The N-CF3 motif is highly desirable for maximizing metabolic stability. This protocol utilizes Diethylaminosulfur trifluoride (DAST) and N-bromosuccinimide (NBS) to achieve oxidative desulfurization and fluorination[2]().
Causality: DAST acts as the primary nucleophilic fluorinating agent, while NBS provides the electrophilic halogen required to activate the sulfur moiety of a dithiocarbamate precursor, driving the desulfurization process.
Step 1: Dissolve the morpholine dithiocarbamate precursor (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to -78 °C.
Step 2: Add NBS (3.0 equiv) portion-wise, followed by the dropwise addition of DAST (4.0 equiv). Maintain temperature at -78 °C for 1 hour, then allow it to slowly warm to room temperature.
Step 3 (Self-Validation): Extract a 50 µL aliquot, dilute in CDCl3, and perform a rapid 19F NMR scan. The emergence of a sharp singlet between -40 and -50 ppm confirms the successful formation of the N-CF3 group. Do not proceed to quench until this signal is dominant.
Step 4: Quench the reaction carefully with saturated aqueous NaHCO3 at 0 °C. Extract with DCM, dry over anhydrous Na2SO4, and purify via silica gel chromatography.
Protocol 2: Determination of logD7.4 via 19F NMR Partitioning
Traditional shake-flask methods relying on UV-Vis spectroscopy fail for morpholines lacking strong chromophores and are easily skewed by trace impurities. This protocol uses 19F NMR to provide an impurity-agnostic, self-validating measurement of lipophilicity[6]().
Causality: 19F NMR is highly specific to the fluorinated analyte. By integrating the fluorine signals from both the aqueous and organic phases, the exact distribution ratio is calculated without interference from non-fluorinated degradation products.
Step 1: Prepare a mutually saturated biphasic system of 1-octanol and pH 7.4 phosphate buffer (PBS).
Step 2: Dissolve the fluorinated morpholine candidate and a known fluorinated internal standard (e.g., 2,2,2-trifluoroethanol) in the biphasic mixture.
Step 3: Shake the mixture vigorously at 25 °C for 1 hour, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.
Step 4 (Self-Validation): Carefully separate the phases. Add a D2O capillary to each NMR tube for locking. Acquire 19F NMR spectra for both phases. Calculate the logD of the internal standard; if it matches literature values (±0.05), the system pH and phase separation are validated.
Step 5: Calculate the logD7.4 of the candidate using the ratio of the integrated 19F signals: logD = log10(Area_octanol / Area_PBS).
Applications in Modern Therapeutics
The strategic application of fluorinated morpholines has solved critical bottlenecks in recent drug discovery campaigns:
CNS Targets (BACE1 Inhibitors): The development of β-secretase 1 (BACE1) inhibitors for Alzheimer's disease was historically hindered by poor BBB penetration and high efflux ratios. By incorporating a 2-fluoro-1,4-oxazine (a fluoromorpholine analogue) warhead, medicinal chemists successfully fine-tuned the amidine pKa. This structural modification yielded orally bioavailable, brain-penetrant leads that demonstrated a robust reduction of Aβ peptides in in vivo models[5]().
Oncology (c-MYC Degradation): In phenotypic screens targeting the c-MYC oncogene, the introduction of a fluoromorpholine derivative enabled the formation of a critical intramolecular hydrogen bond. This specific fluorination rigidified the molecule, reduced the polar surface area, and significantly increased cellular potency compared to the non-fluorinated parent compound[8]().
Conclusion
The evolution of fluorinated morpholines from bulk industrial perfluoroamines to precision-engineered pharmacophores underscores the power of stereoelectronic tuning in drug design. By understanding the causality behind pKa modulation, lipophilicity shifts, and conformational control, medicinal chemists can utilize fluorinated morpholines to rescue stalled drug candidates, optimize BBB penetration, and enhance metabolic stability across diverse therapeutic areas.
References
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity | Journal of Medicinal Chemistry - ACS Public
US5108556A - Process for preparing tertiary perfluoroamines - Google Patents.
Cell-Based Drug Discovery: Identification and Optimization of Small Molecules that Reduce c-MYC Protein Levels in Cells | Journal of Medicinal Chemistry. ACS.
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC - NIH. NIH.
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
Pesticide composition containing flumorph and organic copper - Google Patents.
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. NIH.
1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads | Journal of Medicinal Chemistry. ACS.
Application Note: Synthetic Utility of 4-(2-Fluorophenyl)morpholine in Drug Development
Executive Summary & Chemical Profile 4-(2-Fluorophenyl)morpholine (CAS: 384344-17-6) is a highly versatile building block in modern medicinal chemistry[1]. It serves as the foundational scaffold for the 3-fluoro-4-morpho...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
4-(2-Fluorophenyl)morpholine (CAS: 384344-17-6) is a highly versatile building block in modern medicinal chemistry[1]. It serves as the foundational scaffold for the 3-fluoro-4-morpholinophenyl pharmacophore , a privileged structure most famously utilized in the synthesis of Linezolid , a first-in-class oxazolidinone antibiotic[2]. Beyond antibacterials, this scaffold is increasingly utilized in the development of novel anticancer agents, including sulfonamide and tetrazole derivatives[3].
This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to the synthesis, functionalization, and downstream application of 4-(2-fluorophenyl)morpholine.
Mechanistic Rationale: The "Fluoro-Morpholine" Advantage
As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is favored in drug design, rather than merely how to synthesize it.
pKa Modulation via Fluorine : The morpholine nitrogen is inherently basic. By placing a highly electronegative fluorine atom at the ortho position (the 2-position relative to the morpholine ring), the inductive electron-withdrawing effect (-I effect) significantly lowers the pKa of the morpholine nitrogen. This reduces basicity-driven off-target toxicities (such as phospholipidosis and hERG channel inhibition) and improves membrane permeability.
Metabolic Stability : The fluorine atom blocks cytochrome P450-mediated oxidation at the electron-rich ortho position of the aniline derivative.
Solubility & H-Bonding : The morpholine ring acts as a hydrophilic domain, providing essential hydrogen-bond acceptor sites (via the oxygen atom) that enhance aqueous solubility and target-binding affinity.
Synthetic Workflow & Logical Relationships
The synthesis of Linezolid and related bioactive derivatives from 4-(2-fluorophenyl)morpholine follows a highly logical, regioselective pathway. The workflow below illustrates the transformation from raw materials to active pharmaceutical ingredients (APIs).
Synthetic workflow from 4-(2-fluorophenyl)morpholine to Linezolid and bioactive derivatives.
(Note: Nomenclature shifts during the pathway. In the final aniline product, the amine carbon is designated as C1, making the intermediate 3-fluoro-4-morpholinoaniline [3].)
Quantitative Data: Reaction Parameters & Yields
The following table summarizes the optimized reaction parameters for the three-step synthesis of the key Linezolid precursor, 3-fluoro-4-morpholinoaniline, starting from 1-bromo-2-fluorobenzene.
Step
Transformation
Reagents & Catalyst
Temp (°C)
Yield (%)
Mechanistic Advantage
1
C-N Cross Coupling
Morpholine, Pd2(dba)3, BINAP, NaOtBu
90
82–88
Overcomes the poor electrophilicity of unactivated aryl halides.
2
Regioselective Nitration
HNO3, H2SO4
0 to 25
84–93
Synergistic directing effects of -F and morpholine ensure strict para-selectivity.
3
Chemoselective Reduction
Fe powder, NH4Cl, EtOH/H2O
90
86–90
Prevents hydrodefluorination commonly seen with Pd/C catalytic hydrogenation[4].
Detailed Experimental Protocols
These protocols are designed as self-validating systems. In-process controls (IPCs) via TLC or LC-MS are embedded to ensure mechanistic integrity at each step.
Protocol 1: Synthesis of 4-(2-Fluorophenyl)morpholine (Buchwald-Hartwig Amination)
Causality: While direct Nucleophilic Aromatic Substitution (SNAr) is possible with 1,2-difluorobenzene, it requires harsh conditions. Palladium-catalyzed amination allows for milder conditions and higher yields.
Preparation : In an oven-dried Schlenk flask under inert argon atmosphere, charge 1-bromo-2-fluorobenzene (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).
Catalyst Addition : Add Pd2(dba)3 (0.02 eq) and BINAP (0.04 eq) as the ligand.
Solvent & Heating : Suspend the mixture in anhydrous toluene (0.2 M). Heat the reaction mixture to 90 °C for 12 hours.
Workup : Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield 4-(2-fluorophenyl)morpholine as a pale oil.
Protocol 2: Regioselective Nitration to 4-(2-Fluoro-4-nitrophenyl)morpholine
Causality: The morpholine nitrogen is a strong +M (mesomeric) donor, directing electrophiles to the ortho and para positions. The ortho positions are sterically hindered by the bulky morpholine ring. The fluorine atom is also ortho/para directing. The 4-position is para to the morpholine and ortho to the fluorine, making it the most electronically activated and sterically accessible site.
Acidic Solution : Dissolve 4-(2-fluorophenyl)morpholine (1.0 eq) in concentrated H2SO4 (5 volumes) and cool to 0 °C using an ice-salt bath.
Nitration : Add a mixture of concentrated HNO3 (1.1 eq) and H2SO4 dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent over-nitration or oxidative cleavage of the morpholine ring.
Quenching : Stir for an additional 1 hour at room temperature, then pour the mixture over crushed ice.
Isolation : Filter the resulting yellow precipitate, wash extensively with cold water until the filtrate is pH neutral, and dry under vacuum to afford 4-(2-fluoro-4-nitrophenyl)morpholine[4].
Protocol 3: Chemoselective Reduction to 3-Fluoro-4-morpholinoaniline
Causality: Reduction of the nitro group to an aniline is required to form the oxazolidinone core of Linezolid. Catalytic hydrogenation (Pd/C, H2) risks hydrodefluorination (cleavage of the C-F bond). Using Béchamp reduction conditions (Fe/NH4Cl) ensures high chemoselectivity, reducing the nitro group without affecting the aryl-fluorine bond[4].
Reaction Setup : To a stirred solution of 4-(2-fluoro-4-nitrophenyl)morpholine (1.0 eq) in a mixture of ethanol and water (9:1 ratio, 0.5 M), add iron powder (9.5 eq) and ammonium chloride (0.5 eq)[4].
Reduction : Heat the suspension to 90 °C for 12 hours. Monitor the disappearance of the yellow starting material via TLC.
Filtration : Cool the mixture to room temperature and filter through a Celite bed to remove iron oxides. Wash the bed thoroughly with ethyl acetate.
Extraction : Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 3-fluoro-4-morpholinoaniline as a brown solid[4].
Downstream Applications in Drug Development
Once 3-fluoro-4-morpholinoaniline is isolated, it serves as the branching point for several critical pharmaceutical classes:
Oxazolidinone Antibiotics (Linezolid) : The aniline is reacted with benzyl chloroformate (CbzCl) to form a carbamate, which is subsequently reacted with (R)-glycidyl butyrate. Deprotonation with n-butyllithium drives the cyclization to form the pharmacologically active oxazolidinone core, effectively inhibiting bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit[2].
Anticancer Tetrazoles : The aniline can be treated with sodium azide (NaN3) and triethyl orthoformate (TEOF) in acetic acid at 100 °C to yield 4-(2-fluoro-4-(1H-tetrazol-1-yl)phenyl)morpholine. These tetrazole derivatives exhibit potent in vitro antiproliferative activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231)[4].
References
Pharmaffiliates . CAS No : 384344-17-6 | Product Name : 4-(2-Fluorophenyl)morpholine. Pharmaffiliates.
URL: [Link]
ResearchGate . Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate.
URL:[Link]
Arkivoc . Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and ar. Arkat USA.
URL: [Link]
LookChem . Cas 165800-03-3, Linezolid. LookChem.
URL:[Link]
Application Notes & Protocols: 4-(2-Fluorophenyl)morpholine as a Cornerstone Building Block in Modern Medicinal Chemistry
I. Introduction: The Strategic Importance of Fluorinated Aryl Morpholines In the landscape of contemporary drug discovery, the morpholine heterocycle is recognized as a "privileged scaffold."[1][2] Its frequent appearanc...
Author: BenchChem Technical Support Team. Date: March 2026
I. Introduction: The Strategic Importance of Fluorinated Aryl Morpholines
In the landscape of contemporary drug discovery, the morpholine heterocycle is recognized as a "privileged scaffold."[1][2] Its frequent appearance in approved and experimental drugs stems from its ability to confer advantageous physicochemical, metabolic, and biological properties.[2][3] The morpholine ring can enhance aqueous solubility, improve metabolic stability, and act as a versatile synthetic handle.[1][4] When combined with a fluorinated aromatic system, such as in 4-(2-fluorophenyl)morpholine, its utility as a building block is significantly amplified.
The introduction of a fluorine atom, particularly on an aromatic ring, is a well-established strategy in medicinal chemistry to modulate a compound's properties.[5][6] The high electronegativity and small size of fluorine can lead to enhanced binding affinity to target proteins, improved metabolic stability by blocking sites of oxidation, and fine-tuning of lipophilicity to optimize membrane permeability.[6] The specific placement of fluorine at the 2-position of the phenyl ring in 4-(2-fluorophenyl)morpholine creates a unique electronic and steric environment, offering medicinal chemists a powerful tool for navigating complex structure-activity relationships (SAR).
This guide provides an in-depth exploration of 4-(2-fluorophenyl)morpholine as a key building block, detailing its synthesis, applications in drug discovery, and protocols for its incorporation into novel chemical entities.
II. Synthesis of 4-(2-Fluorophenyl)morpholine: A Comparative Protocol Analysis
The synthesis of N-aryl morpholines, including 4-(2-fluorophenyl)morpholine, is a cornerstone transformation in the preparation of many pharmaceutical agents.[7][8] The two most prevalent and robust methods for this C-N bond formation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
A. Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups. While a fluoro group is not strongly deactivating, the reaction can proceed under forcing conditions.
Causality of Experimental Choices:
1-Fluoro-2-nitrobenzene: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, making the fluorine atom a good leaving group.
Potassium Carbonate (K2CO3): A mild base is required to deprotonate the morpholine, generating the nucleophile.
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent is ideal for SNAr reactions as it can solvate the cation of the base while leaving the nucleophile relatively free to react.
High Temperature: The aromatic ring is not exceptionally electron-deficient, thus requiring thermal energy to overcome the activation barrier.
Step-by-Step Methodology:
To a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and pour it into ice-water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The resulting crude 4-(2-nitrophenyl)morpholine is then subjected to reduction of the nitro group. A standard procedure involves dissolving the compound in ethanol and adding a catalytic amount of Palladium on carbon (10% Pd/C).
The mixture is then stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 4-(2-aminophenyl)morpholine.
The final step to get to the title compound from the 2-amino derivative would involve a Sandmeyer-type reaction, which is a multi-step and often lower-yielding process. Therefore, for direct synthesis, the Buchwald-Hartwig amination is generally preferred.
B. Protocol 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for forming C-N bonds and is highly effective for coupling aryl halides with amines.[7]
Causality of Experimental Choices:
1-Bromo-2-fluorobenzene: Aryl bromides are common substrates for Buchwald-Hartwig reactions, offering a good balance of reactivity and stability.
Palladium(II) Acetate (Pd(OAc)2): A common palladium precursor for generating the active Pd(0) catalyst in situ.[9]
Ligand (e.g., SPhos, XPhos): Bulky, electron-rich phosphine ligands are crucial for facilitating the catalytic cycle, specifically the reductive elimination step.[9]
Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the morpholine and facilitate the catalytic cycle.
Toluene: A non-polar, high-boiling solvent is typically used for these reactions.
Step-by-Step Methodology:
To an oven-dried flask, add Palladium(II) acetate (0.02 eq), the chosen phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
Add anhydrous toluene, followed by morpholine (1.2 eq) and 1-bromo-2-fluorobenzene (1.0 eq).
Heat the reaction mixture to 100-110 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford pure 4-(2-fluorophenyl)morpholine.
Quantitative Data Summary:
Parameter
Buchwald-Hartwig Amination
Aryl Halide
1-bromo-2-fluorobenzene
Amine
Morpholine
Catalyst
Pd(OAc)2
Ligand
SPhos or XPhos
Base
NaOtBu
Solvent
Toluene
Temperature
100-110 °C
Typical Yield
85-95%
Experimental Workflow Diagram:
Caption: Buchwald-Hartwig synthesis of 4-(2-fluorophenyl)morpholine.
III. Applications in Drug Discovery and Medicinal Chemistry
The 4-(2-fluorophenyl)morpholine moiety is a valuable building block for a variety of therapeutic targets, particularly within the central nervous system (CNS).[4][10][11] The morpholine ring's physicochemical properties can improve a molecule's ability to cross the blood-brain barrier.[4][12]
A. Case Study: CNS-Active Agents
Numerous patents describe the incorporation of substituted morpholine derivatives, including those with a fluorophenyl group, for the treatment of CNS disorders.[10][13] These compounds often target receptors and enzymes involved in mood disorders, pain, and neurodegenerative diseases.[11][12] The 2-fluorophenyl group can engage in specific interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, which can enhance potency and selectivity.[2]
Hypothetical Medicinal Chemistry Workflow:
Caption: From building block to preclinical candidate.
B. Structure-Activity Relationship (SAR) Insights
The incorporation of the 4-(2-fluorophenyl)morpholine moiety provides several avenues for SAR exploration:
Fluorine Position: The ortho-fluoro substituent creates a distinct electronic and steric profile compared to meta- or para-fluoro analogs. This can influence the conformation of the phenyl ring relative to the morpholine, which in turn can affect binding to a biological target.
Morpholine Ring Conformation: The chair conformation of the morpholine ring can position substituents in either axial or equatorial positions, which can be critical for receptor interaction.
Metabolic Stability: The fluorine atom can block a potential site of metabolic oxidation on the aromatic ring, thereby increasing the half-life of the drug candidate.[6]
IV. Further Functionalization and Key Reactions
While 4-(2-fluorophenyl)morpholine is a valuable final fragment in many drug candidates, it can also serve as an intermediate for further chemical modification. The aromatic ring can undergo further substitution reactions, such as nitration, halogenation, or metalation, provided the reaction conditions are carefully controlled to avoid side reactions with the morpholine nitrogen.
V. Conclusion
4-(2-Fluorophenyl)morpholine stands out as a highly valuable and versatile building block in medicinal chemistry. Its synthesis is readily achievable through robust and high-yielding methods like the Buchwald-Hartwig amination. The unique combination of the "privileged" morpholine scaffold and the modulating effects of the 2-fluoro substituent provides medicinal chemists with a powerful tool to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates, particularly in the challenging area of CNS drug discovery.[4][14]
VI. References
Merck KGaA. (n.d.). US5968934A - Morpholine derivatives and their use as therapeutic agents. Google Patents. Retrieved from
ResearchGate. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]
An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences, 19(2), 2219-2236.
PubChem. (n.d.). Substituted morpholine compounds for the treatment of central nervous system disorders - Patent US-7659394-B2. Retrieved from [Link]
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences, 11(5), 757-775.
Pfizer Inc. (n.d.). WO2005105100A1 - Morpholine compounds. Google Patents. Retrieved from
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 20). Morpholine Derivatives: Versatile Building Blocks in Pharmaceutical Synthesis. Retrieved from [Link]
Di Micco, S., Terracciano, S., Boscaino, F., Riganti, L., & Bruno, I. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 559-591.
PubChem. (n.d.). Substituted morpholine derivatives and compositions - Patent US-4229449-A. Retrieved from [Link]
Singh, P., Kumar, A., & Kumar, R. (2010). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1438-1449.
Asinex. (n.d.). SL-77. Morpholines for CNS drug discovery. Retrieved from [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]
Matralis, A. N., & Kourounakis, A. P. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Journal of Medicinal Chemistry, 62(17), 7899-7933.
Di Micco, S., Terracciano, S., Boscaino, F., Riganti, L., & Bruno, I. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 559-591.
Di Micco, S., Terracciano, S., Boscaino, F., Riganti, L., & Bruno, I. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Retrieved from [Link]
Zhuravlev, F., & Zhdankin, V. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 16(1), 1-5.
Parmbila, S. K., Kumar, S., Rangarajan, T. M., Parambic, D. G. T., Maliyakkal, N., Petzer, A., Petzer, J. P., & Mathew, B. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry.
EurekAlert!. (2016, January 14). New pharmaceutical building block could accelerate drug development. Retrieved from [Link]
ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. Retrieved from [Link]
ResearchGate. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]
Sharma, P. K., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332.
Merck & Co., Inc. (n.d.). TW449588B - Substituted morpholine derivatives and their use as tachykinin antagonists. Google Patents. Retrieved from
ResearchGate. (n.d.). Biologically active N-arylated morpholine derivatives. Retrieved from [Link]
Frontiers. (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Retrieved from [Link]
MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
reaction of 4-(2-Fluorophenyl)morpholine with electrophiles
An In-Depth Guide to the Electrophilic Substitution of 4-(2-Fluorophenyl)morpholine: Protocols and Mechanistic Insights Authored by: Gemini, Senior Application Scientist Abstract 4-(2-Fluorophenyl)morpholine is a pivotal...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Electrophilic Substitution of 4-(2-Fluorophenyl)morpholine: Protocols and Mechanistic Insights
Authored by: Gemini, Senior Application Scientist
Abstract
4-(2-Fluorophenyl)morpholine is a pivotal structural motif in contemporary medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[1][2] The functionalization of its phenyl ring through electrophilic aromatic substitution (SEAr) is a cornerstone of analog synthesis, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the principles governing the reactivity of this scaffold, alongside detailed, field-proven protocols for key electrophilic transformations including nitration, halogenation, and acylation. Each protocol is designed to be a self-validating system, with in-depth explanations for experimental choices to ensure robust and reproducible outcomes for researchers in drug discovery and chemical development.
Principles of Reactivity: Directing Effects in Electrophilic Aromatic Substitution
The regiochemical outcome of electrophilic aromatic substitution on the 4-(2-Fluorophenyl)morpholine ring is dictated by the cumulative electronic effects of its two substituents: the morpholino group and the fluorine atom. Understanding these influences is critical for predicting and controlling the reaction.
The general mechanism for SEAr proceeds via a two-step pathway:
Attack on the Electrophile: The π-system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step as it temporarily disrupts aromaticity, forming a high-energy cationic intermediate known as an arenium ion or sigma complex.[3]
Re-aromatization: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic system and yielding the substituted product.[4]
Figure 1: General mechanism of Electrophilic Aromatic Substitution (SEAr).
Substituent Analysis:
Morpholino Group: The nitrogen atom attached to the ring is a powerful activating group. Its lone pair of electrons can be donated into the aromatic system via resonance, stabilizing the positive charge of the arenium ion intermediate. This effect strongly directs incoming electrophiles to the ortho and para positions.
Fluorine Atom: As a halogen, fluorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack. However, it also possesses lone pairs that can participate in resonance, directing incoming electrophiles to the ortho and para positions.[4]
Predicted Regioselectivity:
The combined influence of these two groups results in a clear regiochemical preference. The activating morpholino group is dominant. The position para to the morpholino group (C4) is the most electronically enriched and sterically accessible site. The ortho positions (C3 and C5) are also activated, but the C5 position experiences significant steric hindrance from the adjacent morpholino group. Therefore, electrophilic attack is overwhelmingly favored at the C4 position , which is para to the morpholino group and meta to the fluorine atom. This is confirmed in practice, for instance, in the synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for the antibiotic Linezolid.[5]
Application Protocols for Key Transformations
The following protocols provide detailed, step-by-step procedures for the nitration, bromination, and acylation of 4-(2-Fluorophenyl)morpholine.
Protocol 1: Nitration at the C4 Position
Nitration is a classic SEAr reaction that introduces a nitro group onto the aromatic ring. The standard method employs a mixture of concentrated nitric and sulfuric acids, often called "mixed acid," to generate the potent nitronium ion (NO₂⁺) electrophile.[6] This protocol is adapted from robust procedures developed for similar substrates.[7][8][9]
Figure 2: Experimental workflow for the nitration of 4-(2-Fluorophenyl)morpholine.
Materials & Equipment:
4-(2-Fluorophenyl)morpholine
Concentrated Sulfuric Acid (H₂SO₄, 98%)
Concentrated Nitric Acid (HNO₃, 70%)
Crushed Ice and Deionized Water
Ethanol (for recrystallization)
Round-bottom flask with magnetic stirrer
Dropping funnel
Ice bath
Büchner funnel and filtration apparatus
Procedure:
Vessel Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (50 mL). Cool the flask in an ice-salt bath to 0-5 °C.
Substrate Addition: Slowly add 4-(2-Fluorophenyl)morpholine (5.0 g, 27.3 mmol) portion-wise to the cold, stirring sulfuric acid. Ensure the temperature does not exceed 10 °C during the addition. Stir until a clear solution is obtained.
Nitrating Mixture Preparation: In a separate beaker, cautiously add concentrated nitric acid (2.1 mL, 32.8 mmol, 1.2 eq) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of the substrate over 30 minutes. Causality Check: This slow, controlled addition is critical to manage the exothermicity of the reaction and prevent over-nitration or side product formation.[8] The temperature must be rigorously maintained between 0 and 5 °C.
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
Work-up and Isolation: Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice (200 g). A yellow precipitate will form.
Purification: Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. Recrystallize the crude product from an ethanol/water mixture to yield 4-(2-fluoro-4-nitrophenyl)morpholine as a pure solid.
Protocol 2: Bromination at the C4 Position
Direct bromination with liquid bromine (Br₂) is effective but hazardous. A safer and more convenient alternative is the use of N-Bromosuccinimide (NBS), which provides a slow, controlled release of electrophilic bromine.[10] An acid catalyst is often employed to activate the NBS.
Figure 3: Experimental workflow for the bromination of 4-(2-Fluorophenyl)morpholine.
Materials & Equipment:
4-(2-Fluorophenyl)morpholine
N-Bromosuccinimide (NBS)
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
Ethyl Acetate (EtOAc)
Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
Standard laboratory glassware for reaction, extraction, and chromatography
Procedure:
Setup: To a solution of 4-(2-Fluorophenyl)morpholine (2.0 g, 10.9 mmol) in acetonitrile (40 mL) in a round-bottom flask, add N-Bromosuccinimide (2.13 g, 12.0 mmol, 1.1 eq) in one portion at room temperature.
Reaction: Stir the mixture at room temperature. The reaction is typically slower than nitration and may require several hours to overnight for completion. Monitor the disappearance of the starting material by TLC. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 10% aqueous sodium thiosulfate solution (50 mL) to quench any unreacted bromine species.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford pure 4-(4-bromo-2-fluorophenyl)morpholine.
Protocol 3: Friedel-Crafts Acylation at the C4 Position
The Friedel-Crafts acylation is a powerful method for forming C-C bonds by introducing an acyl group to the aromatic ring.[4] The reaction requires a strong Lewis acid, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion from an acyl halide or anhydride.
Figure 4: Experimental workflow for the Friedel-Crafts Acylation.
Materials & Equipment:
4-(2-Fluorophenyl)morpholine
Acetyl Chloride (CH₃COCl) or Acetic Anhydride
Anhydrous Aluminum Chloride (AlCl₃)
Anhydrous Dichloromethane (DCM)
Concentrated Hydrochloric Acid (HCl)
Standard inert atmosphere glassware setup
Procedure:
Inert Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (2.33 g, 17.5 mmol, 1.6 eq) and anhydrous DCM (30 mL). Cool the suspension to 0 °C in an ice bath.
Acylium Ion Formation: Add acetyl chloride (0.94 mL, 13.1 mmol, 1.2 eq) dropwise to the stirring suspension. Stir for 15 minutes at 0 °C.
Substrate Addition: In a separate flask, prepare a solution of 4-(2-Fluorophenyl)morpholine (2.0 g, 10.9 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C. Causality Check: The morpholino nitrogen can coordinate with the Lewis acid, deactivating the system. Using a slight excess of AlCl₃ ensures enough is available to catalyze the reaction on the ring.
Reaction: After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor for completion by TLC.
Work-up: Carefully quench the reaction by pouring it slowly onto a mixture of crushed ice (100 g) and concentrated HCl (10 mL).
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to yield 1-(3-fluoro-4-morpholinophenyl)ethan-1-one.
Quantitative Data Summary
The following table summarizes the typical reaction conditions for the electrophilic substitution of 4-(2-Fluorophenyl)morpholine, highlighting the consistent regioselectivity.
Reaction Type
Electrophile Source
Catalyst / Co-reagent
Typical Solvent
Temperature
Major Product Regioisomer
Nitration
HNO₃
H₂SO₄
H₂SO₄
0 - 5 °C
4-Nitro
Bromination
N-Bromosuccinimide (NBS)
(Acid catalyst, optional)
Acetonitrile
25 - 50 °C
4-Bromo
Acylation
Acetyl Chloride
AlCl₃
Dichloromethane
0 °C to RT
4-Acetyl
Conclusion
4-(2-Fluorophenyl)morpholine undergoes predictable and high-yielding electrophilic aromatic substitution reactions. The powerful activating and para-directing nature of the morpholino substituent consistently directs incoming electrophiles to the C4 position, providing a reliable strategy for the synthesis of functionalized analogs. The protocols detailed herein offer robust and scalable methods for nitration, halogenation, and acylation, which are essential transformations for medicinal chemists and drug development professionals working with this valuable scaffold. Careful control over reaction conditions, particularly temperature and stoichiometry, is paramount to achieving high yields and purity.
Wikipedia contributors. (2024). Electrophilic aromatic substitution. Wikipedia. Retrieved from [Link]
Li, B., et al. (2007). A Novel, Safe, and Robust Nitration Process for the Synthesis of 4-(4-Methoxy-3-nitrophenyl)morpholine. Organic Process Research & Development, 11(5), 809-812. Retrieved from [Link]
ACS Publications. (2007). A Novel, Safe, and Robust Nitration Process for the Synthesis of 4-(4-Methoxy-3-nitrophenyl)morpholine. ACS Publications. Retrieved from [Link]
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]
Kawabata, T., et al. (2007). Site-selective acylation of complex molecules by 4-pyrrolidinopyridine catalyst. Journal of the American Chemical Society, 129(42), 12890-12895.
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. Retrieved from [Link]
Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering, 2(1), 7-19. Retrieved from [Link]
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. (Note: Link is to the journal, specific article may require search). Retrieved from [Link]
Gholampour, Z., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. Retrieved from [Link]
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Retrieved from [Link]
Liu, X., et al. (2016). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. Scientific Reports, 6, 28010. Retrieved from [Link]
ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine. ResearchGate. Retrieved from [Link]
Costentin, C., & Savéant, J. M. (2021). Electrophilic and Radical Ability of Organic Nitrating Reagents. Accounts of Chemical Research, 54(17), 3329-3340. Retrieved from [Link]
ResearchGate. (n.d.). Selected known reactions of morpholine, including those involving its putative radical. ResearchGate. Retrieved from [Link]
Foley, D. P., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217-2227. Retrieved from [Link]
Remete, A. M., et al. (2019). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Catalysts, 9(11), 925. Retrieved from [Link]
Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering. Retrieved from [Link]
Application Note & Protocol: The N-arylation of Morpholine with 1-Fluoro-2-nitrobenzene via Nucleophilic Aromatic Substitution
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the N-arylation of morpholine with 1-fluoro-2-nitrobenzene. This reaction is a cornerstone tran...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the N-arylation of morpholine with 1-fluoro-2-nitrobenzene. This reaction is a cornerstone transformation for synthesizing the valuable intermediate, 4-(2-nitrophenyl)morpholine, a precursor for numerous pharmacologically active molecules.
Introduction: Significance and Context
The morpholine ring is a privileged scaffold in medicinal chemistry, celebrated for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and overall pharmacological profile.[1][2] Its incorporation into a lead compound is a common strategy to optimize pharmacokinetic parameters. The synthesis of N-aryl morpholines is therefore a critical process in the drug discovery pipeline.[1]
The reaction between morpholine and 1-fluoro-2-nitrobenzene is a classic example of Nucleophilic Aromatic Substitution (SNAr). This particular transformation is highly efficient due to the electronic properties of the starting materials. The product, 4-(2-nitrophenyl)morpholine, serves as a versatile building block, where the nitro group can be readily reduced to an aniline, providing a chemical handle for further functionalization, such as amide bond formation.[3]
This guide will elucidate the underlying mechanism of this SNAr reaction, provide a robust and validated protocol for its execution, and offer insights into process optimization and troubleshooting.
The SNAr Reaction Mechanism: A Stepwise Analysis
Nucleophilic Aromatic Substitution (SNAr) is the primary pathway for this transformation.[4] Unlike nucleophilic aliphatic substitution (SN1/SN2), SNAr reactions do not proceed via a direct displacement or a carbocation intermediate. Instead, they follow a distinct two-step addition-elimination mechanism.
Causality Behind Reactivity:
The reaction's feasibility hinges on two key features of the 1-fluoro-2-nitrobenzene substrate:
A Strong Electron-Withdrawing Group (EWG): The nitro group (-NO₂) at the ortho position powerfully withdraws electron density from the aromatic ring via resonance and inductive effects. This withdrawal creates a significant partial positive charge (δ+) on the carbon atom attached to the fluorine (C1), making it highly electrophilic and susceptible to nucleophilic attack.[5]
A Good Leaving Group: Fluorine is an excellent leaving group for SNAr reactions. Despite being a weaker leaving group than other halogens in SN2 reactions, its high electronegativity enhances the electrophilicity of the attached carbon, accelerating the initial nucleophilic attack, which is often the rate-determining step.
The Two-Step Mechanism:
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction initiates with the lone pair of electrons on the nitrogen atom of morpholine attacking the electron-deficient carbon (C1) of the nitroaromatic ring. This addition breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][5] The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the ortho-nitro group, which provides substantial stabilization for this intermediate.[5]
Elimination of the Leaving Group and Restoration of Aromaticity: In the second, typically faster step, the aromaticity of the ring is restored through the expulsion of the fluoride ion. The resulting product is the thermodynamically stable 4-(2-nitrophenyl)morpholine.
Caption: The SNAr mechanism for N-arylation of morpholine.
Detailed Experimental Protocol
This protocol is designed for a standard laboratory scale and can be adjusted as needed. The self-validating steps include reaction monitoring by TLC and definitive characterization of the final product.
3.1. Materials and Reagents
Reagent
Molar Mass ( g/mol )
Stoichiometry
Typical Scale (10 mmol)
Notes
1-Fluoro-2-nitrobenzene
141.10
1.0 eq
1.41 g (1.12 mL)
Toxic and irritant. Handle in a fume hood.
Morpholine
87.12
1.2 eq
1.05 g (1.05 mL)
Corrosive.
Potassium Carbonate (K₂CO₃)
138.21
2.0 eq
2.76 g
Anhydrous, finely powdered. Acts as a base.
Dimethyl Sulfoxide (DMSO)
78.13
-
20 mL
Anhydrous, polar aprotic solvent.
Ethyl Acetate (EtOAc)
-
-
~150 mL
For extraction.
Deionized Water
-
-
~150 mL
For workup.
Brine (Saturated NaCl)
-
-
~50 mL
For washing.
Anhydrous MgSO₄ or Na₂SO₄
-
-
-
For drying organic layer.
3.2. Equipment
100 mL Round-bottom flask
Reflux condenser and heating mantle
Magnetic stirrer and stir bar
Nitrogen or Argon inlet (optional, but recommended)
Separatory funnel (250 mL)
Rotary evaporator
TLC plates (Silica gel 60 F₂₅₄)
Standard laboratory glassware
3.3. Safety Precautions
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
Ventilation: All operations should be conducted inside a certified chemical fume hood.
Reagent Handling: 1-Fluoro-2-nitrobenzene is toxic and an irritant. Morpholine is corrosive. Avoid inhalation, ingestion, and skin contact.[6] Consult the Safety Data Sheets (SDS) for all chemicals before use.
3.4. Step-by-Step Procedure
Reaction Setup:
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-2-nitrobenzene (1.41 g, 10 mmol).
Add anhydrous dimethyl sulfoxide (20 mL) to dissolve the starting material.
Add morpholine (1.05 g, 12 mmol, 1.2 eq) to the solution dropwise while stirring.
Finally, add finely powdered anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq). The base is crucial to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction.
Reaction Execution:
Attach a reflux condenser to the flask and place it in a heating mantle.
Heat the reaction mixture to 80-90 °C with vigorous stirring. A gentle reflux may be observed.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The reaction is complete when the 1-fluoro-2-nitrobenzene spot has been completely consumed. This typically takes 4-12 hours. A similar reaction with thiomorpholine proceeds for 12 hours at 85 °C.[3]
Workup:
Once the reaction is complete, allow the mixture to cool to room temperature.
Pour the reaction mixture into a beaker containing deionized water (100 mL). This will precipitate the crude product and dissolve the inorganic salts.
Transfer the aqueous mixture to a 250 mL separatory funnel.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers.
Wash the combined organic phase with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and inorganic impurities.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically as a yellow or orange solid.
Purification:
The crude 4-(2-nitrophenyl)morpholine can be purified by recrystallization from ethanol or isopropanol to yield a pure crystalline solid.
Alternatively, if impurities persist, purification can be achieved via flash column chromatography on silica gel.
1. Increase reaction temperature to 100-110 °C. 2. Use freshly dried, finely powdered K₂CO₃. 3. Verify the purity of starting materials.
Formation of Side Products
1. Reaction temperature is too high. 2. Presence of water in the reaction.
1. Lower the temperature to 70-80 °C and increase reaction time. 2. Use anhydrous solvent and reagents.
Difficult Workup
1. Emulsion formation during extraction. 2. Product is partially soluble in water.
1. Add brine to the separatory funnel to break the emulsion. 2. Perform additional extractions of the aqueous layer.
Impure Product after Recrystallization
1. Inappropriate recrystallization solvent. 2. Presence of a closely related impurity.
1. Try a different solvent system (e.g., isopropanol, ethanol/water). 2. Purify via flash column chromatography on silica gel.
References
Changes in the SNAr reaction mechanism brought about by preferential solvation. RSC Publishing.
Application Notes and Protocols: Synthesis of N-Aryl Morpholines. Benchchem.
Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. ResearchGate.
A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences.
Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. (PDF).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Type: Technical Guide & Experimental Protocol
Executive Summary & Mechanistic Context
Aryl morpholines are privileged scaffolds in medicinal chemistry, frequently serving as key intermediates in the development of kinase inhibitors and oxazolidinone-class antibiotics (e.g., Linezolid derivatives). The synthesis of 4-(2-fluorophenyl)morpholine presents a specific synthetic challenge: unlike 2-fluoro-4-nitrobenzene, which readily undergoes catalyst-free Nucleophilic Aromatic Substitution (SNAr) due to the strongly electron-withdrawing nitro group, unactivated 2-fluorohalobenzenes are highly resistant to direct nucleophilic attack.
To forge the critical C–N bond, transition-metal catalysis—specifically the Buchwald-Hartwig amination —is strictly required. By utilizing a palladium precatalyst in combination with sterically demanding, electron-rich ligands, the activation energy for both the oxidative addition of the aryl halide and the subsequent reductive elimination of the product is dramatically lowered.
Catalyst Selection & Causality
The successful coupling of 1-bromo-2-fluorobenzene (or 1-chloro-2-fluorobenzene) with morpholine relies on a carefully calibrated catalytic system. Secondary amines like morpholine are prone to unwanted β-hydride elimination pathways when coordinated to palladium. To circumvent this, the choice of ligand is paramount:
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr·HCl (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene hydrochloride) provide immense σ-donation. This stabilizes the Pd(0) active species and accelerates the oxidative addition of the aryl halide. The steric bulk of the diisopropylphenyl groups forces the intermediate to favor reductive elimination over side reactions [1].
Dialkylbiaryl Phosphines: Fourth-generation ligands like XPhos or RuPhos are specifically designed for secondary amines. Their unique biaryl structure ensures that the palladium center remains monoligated (L-Pd), which is the active state required for rapid cross-coupling [2].
Base & Solvent Causality: A strong base (e.g., NaOtBu or KOtBu) is required to deprotonate the coordinated morpholine, forming the crucial palladium-amido complex. 1,4-Dioxane or Toluene are chosen as solvents because they solubilize the active catalytic species while remaining inert to the highly basic conditions .
Figure 1: Palladium-catalyzed Buchwald-Hartwig amination cycle for 4-(2-fluorophenyl)morpholine.
Quantitative Data: Comparison of Catalytic Systems
The following table summarizes validated catalytic conditions for the synthesis of 4-(2-fluorophenyl)morpholine from 1-bromo-2-fluorobenzene and morpholine.
Precatalyst (Loading)
Ligand (Loading)
Base (Eq.)
Solvent
Temp (°C)
Time (h)
Yield (%)
Pd₂(dba)₃ (1.0 mol%)
IPr·HCl (2.0 mol%)
KOtBu (1.5)
1,4-Dioxane
100 °C
3 - 5
85 - 99%
Pd₂(dba)₃ (1.0 mol%)
XPhos (2.0 mol%)
NaOtBu (1.4)
Toluene
90 °C
4 - 6
92 - 95%
Pd(OAc)₂ (2.0 mol%)
BINAP (3.0 mol%)
Cs₂CO₃ (2.0)
Toluene
110 °C
12 - 24
80 - 85%
Note: While BINAP is a reliable legacy ligand, NHCs (IPr) and dialkylbiaryl phosphines (XPhos) offer superior kinetics and higher yields at lower catalyst loadings.
Experimental Protocol: Standard Operating Procedure (SOP)
This self-validating protocol utilizes the highly efficient Pd₂(dba)₃ / IPr·HCl catalytic system.
Preparation of the Reaction Vessel: Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.
Solid Reagent Loading: Inside a nitrogen-filled glovebox (or using standard benchtop Schlenk techniques), charge the tube with Pd₂(dba)₃ (9.2 mg), IPr·HCl (8.5 mg), and KOtBu (168 mg).
Causality Check: KOtBu serves a dual purpose here; it deprotonates the IPr·HCl salt to generate the active free carbene in situ, and it acts as the stoichiometric base for the cross-coupling cycle.
Solvent & Liquid Addition: Seal the tube with a rubber septum and remove it from the glovebox. Connect to an Argon line. Inject anhydrous 1,4-Dioxane (3.0 mL) via syringe, followed by 1-bromo-2-fluorobenzene (109 µL) and morpholine (104 µL).
Degassing (Critical Step): Sparge the reaction mixture with Argon for 5 minutes. Palladium(0) intermediates are highly susceptible to oxidative degradation; rigorous exclusion of oxygen ensures catalyst longevity.
Reaction Execution: Replace the septum with a Teflon screwcap under positive Argon pressure. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously for 4 hours.
Self-Validation: The reaction mixture will typically transition from a dark purple/red (unactivated Pd₂(dba)₃) to a dark amber/brown homogeneous solution as the active Pd(0)-IPr complex forms and turns over.
Reaction Monitoring: After 4 hours, cool the mixture to room temperature. Withdraw a 10 µL aliquot, dilute with EtOAc, and analyze via GC-MS or TLC (Hexanes/EtOAc 4:1). Complete consumption of 1-bromo-2-fluorobenzene indicates reaction completion.
Workup & Purification: Dilute the crude mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (2 × 10 mL). Concentrate the filtrate under reduced pressure.
Isolation: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in Hexanes) to afford 4-(2-fluorophenyl)morpholine as a pale yellow oil/solid.
References
Grasa, G. A., Viciu, M. S., Huang, J., & Nolan, S. P. (2001). Amination Reactions of Aryl Halides with Nitrogen-Containing Reagents Mediated by Palladium/Imidazolium Salt Systems. The Journal of Organic Chemistry, 66(23), 7729–7737. URL:[Link]
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. URL:[Link]
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. URL:[Link]
Introduction: The Analytical Imperative for 4-(2-Fluorophenyl)morpholine
An In-Depth Guide to the Quantitative Analysis of 4-(2-Fluorophenyl)morpholine: Application Notes and Method Development Protocols For: Researchers, scientists, and drug development professionals. 4-(2-Fluorophenyl)morph...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Quantitative Analysis of 4-(2-Fluorophenyl)morpholine: Application Notes and Method Development Protocols
For: Researchers, scientists, and drug development professionals.
4-(2-Fluorophenyl)morpholine is a substituted phenylmorpholine, a class of compounds with significant interest in medicinal chemistry due to its prevalence in various biologically active agents. The morpholine ring is often considered a "privileged structure" as it can confer favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. The addition of a fluorophenyl group can further modulate a molecule's lipophilicity, metabolic profile, and binding interactions with therapeutic targets.
Given its potential role as a key starting material, intermediate, or the active pharmaceutical ingredient (API) itself, the development of robust and reliable analytical methods for the precise quantification of 4-(2-Fluorophenyl)morpholine is paramount. Accurate quantification is critical for pharmacokinetic studies, manufacturing process control, impurity profiling, and ensuring the overall safety and efficacy of a potential drug product.
This technical guide provides detailed application notes and developmental protocols for two powerful analytical techniques suitable for the quantification of 4-(2-Fluorophenyl)morpholine: Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization strategy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While validated methods for the parent compound, morpholine, are well-established, specific protocols for this fluorinated analog are not widely published. Therefore, this guide presents robust starting methodologies adapted from established principles and provides expert guidance on the necessary steps for method development and validation for this specific analyte.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Nitrosamine Derivatization
Expertise & Rationale: Why Derivatization is Key
Direct analysis of morpholine and its substituted analogs by GC-MS is often challenging. The polarity of the secondary amine in the morpholine ring can lead to poor peak shape (tailing) and low volatility, which are not ideal for gas chromatography. To overcome this, a chemical derivatization step is employed to convert the analyte into a more volatile and thermally stable compound.
The most common and well-documented approach for morpholines is nitrosation, which converts the secondary amine into an N-nitroso derivative.[1][2] This reaction, performed under mild acidic conditions with a nitrite source, produces N-nitroso-4-(2-Fluorophenyl)morpholine, a compound with excellent properties for GC-MS analysis. This approach offers exceptional sensitivity, often reaching the parts-per-billion (ppb) level.
Experimental Workflow: GC-MS with Derivatization
Caption: Workflow for GC-MS analysis of 4-(2-Fluorophenyl)morpholine.
Detailed Protocol: GC-MS
1. Sample Preparation:
For Solid Samples (e.g., API): Accurately weigh a suitable amount of the sample and dissolve it in high-purity water to achieve a target concentration within the expected analytical range. Sonicate if necessary to ensure complete dissolution.
For Aqueous Samples: If the sample is already in an aqueous matrix, ensure it is free of particulates.
Filtration: Centrifuge the sample solution to remove any solids and filter the supernatant through a 0.22 µm membrane filter to protect the analytical column.[3]
2. Derivatization to N-Nitroso-4-(2-Fluorophenyl)morpholine:
In a clean glass vial, place 2.0 mL of the filtered sample solution.[2]
Add 200 µL of 0.05 M Hydrochloric Acid (HCl) and vortex briefly. The acidic condition is necessary to generate nitrous acid from the nitrite salt.
Add 200 µL of a saturated sodium nitrite (NaNO₂) solution and vortex thoroughly.[2]
Heat the mixture in a heating block at 40°C for 5 minutes to facilitate the derivatization reaction.[2]
Allow the reaction mixture to cool to room temperature.
3. Liquid-Liquid Extraction (LLE):
Add 0.5 mL of dichloromethane (DCM) to the cooled vial.[4]
Vortex vigorously for 1 minute to extract the N-nitroso derivative into the organic phase.
Allow the vial to stand for 10 minutes to ensure complete phase separation.[4]
Carefully transfer the lower organic (DCM) layer into an autosampler vial for analysis.
Trustworthiness through Self-Validation: A critical step is to determine the specific mass-to-charge (m/z) ratios for N-nitroso-4-(2-Fluorophenyl)morpholine.
Prepare a concentrated, derivatized standard of 4-(2-Fluorophenyl)morpholine.
Inject this standard in full scan mode (e.g., m/z 40-350) to obtain the full mass spectrum.
The molecular weight of 4-(2-Fluorophenyl)morpholine is ~181.2 g/mol . The N-nitroso derivative will have a molecular weight of ~210.2 g/mol . Identify the molecular ion ([M]⁺) at m/z 210.
Identify the most abundant and characteristic fragment ions. Based on the fragmentation of N-nitrosomorpholine (M.W. 116), which shows key fragments at m/z 116, 86, and 56, we can predict analogous fragments for the target derivative. The fluorophenyl group is a likely point of cleavage.
Select at least two or three of the most intense and specific ions for your SIM method to ensure both quantification (quantifier ion) and confirmation (qualifier ions).
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Rationale: The Power of Direct Analysis
LC-MS/MS is a highly sensitive and selective technique that often circumvents the need for derivatization.[5] It is particularly well-suited for analyzing polar compounds in complex matrices, such as biological fluids.
A primary challenge in analyzing small, polar molecules like 4-(2-Fluorophenyl)morpholine with liquid chromatography is achieving adequate retention on standard reversed-phase (e.g., C18) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that utilizes a polar stationary phase with a high organic content mobile phase to effectively retain and separate polar analytes. This approach typically yields better peak shapes and sensitivity for this class of compounds compared to reversed-phase chromatography.
The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This process acts as a highly specific filter, minimizing interferences from the sample matrix and ensuring confident quantification.
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS analysis of 4-(2-Fluorophenyl)morpholine.
Detailed Protocol: LC-MS/MS
1. Sample Preparation:
For Biological Samples (e.g., Plasma): Employ protein precipitation. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (if available, e.g., a deuterated version of the analyte). Vortex for 1 minute.
For Solid Samples (e.g., API): Dissolve a known weight of the sample in a suitable solvent mixture, such as 50:50 acetonitrile:water, to a concentration within the expected calibration range.
Centrifugation: Centrifuge all samples at high speed (e.g., >10,000 g) for 10 minutes to pellet precipitated proteins or insoluble material.
Transfer: Carefully transfer the clear supernatant to an autosampler vial for analysis.
LC System: Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent.
Column: A HILIC column is recommended for optimal retention (e.g., Waters ACQUITY BEH HILIC, 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) to promote retention on the HILIC column. A typical gradient might be 95% B to 50% B over 5 minutes.
Trustworthiness through Self-Validation: The core of a robust LC-MS/MS method is the selection of specific and sensitive MRM transitions.
Precursor Ion Identification: Prepare a standard solution of 4-(2-Fluorophenyl)morpholine and infuse it directly into the mass spectrometer. In ESI+ mode, the protonated molecule [M+H]⁺ will be the precursor ion. For a molecular weight of ~181.2, the precursor ion will be at m/z 182.1 .
Product Ion Scan: In product ion scan mode, select the precursor ion (m/z 182.1) and apply varying collision energies to induce fragmentation. Observe the resulting product ions in the MS2 spectrum.
Fragment Selection: The fragmentation will likely occur at the most labile bonds, such as the C-N bond connecting the morpholine and the phenyl ring, or cleavage within the morpholine ring itself. Identify two of the most stable and intense product ions. These will serve as your primary (for quantification) and secondary (for confirmation) transitions.
Optimization: Optimize the collision energy for each transition to maximize the signal of the product ions.
Data Presentation: Performance Benchmarks
A fully validated method should meet established criteria for performance. The following table summarizes typical performance characteristics for the analysis of morpholine derivatives, which should serve as a benchmark for the method validation of 4-(2-Fluorophenyl)morpholine.
Method validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Conclusion and Final Recommendations
Both GC-MS with derivatization and LC-MS/MS offer robust and sensitive platforms for the quantification of 4-(2-Fluorophenyl)morpholine.
The GC-MS method is a cost-effective and highly sensitive technique, particularly suitable for quality control of raw materials or final products where the matrix is relatively clean. The primary consideration is the additional sample preparation step of derivatization.
The LC-MS/MS method , especially using HILIC, provides superior performance for complex matrices like plasma and offers higher throughput due to simpler sample preparation. It is the gold standard for bioanalytical studies, such as pharmacokinetics.
The choice of method will depend on the specific application, available instrumentation, and the required sensitivity. The protocols and development guidance provided herein offer a comprehensive starting point for any researcher, scientist, or drug development professional tasked with the critical quantification of 4-(2-Fluorophenyl)morpholine.
References
Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. [Link]
Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
Kameyama, T., Imai, S., Mitamura, R., Niwa, M., Yamada, T., & Kusano, K. (2026). A simple and highly sensitive LC-MS/MS bioanalytical method for phosphorodiamidate morpholino oligonucleotides in plasma. Bioanalysis. [Link]
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. [Link]
Kameyama, T., et al. (2026). A simple and highly sensitive LC-MS/MS bioanalytical method for phosphorodiamidate morpholino oligonucleotides in plasma. Gene Tools. [Link]
ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. [Link]
Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. [Link]
Predecki, D. P., Davidson, J. T., Richardson, J. N., & McGough, K. M. (n.d.). Quantitative Analysis of Fluorinated Synthetic Cannabinoids Using 19F Nuclear Magnetic Resonance Spectroscopy and Gas Chromatography-Mass Spectrometry. Journal of the American Society of Trace Examiners. [Link]
ResearchGate. (2025). A foundational analysis on LC-MS in natural product bioanalysis: advances in the detection of flavonoids, alkaloids, saponins, and sesquiterpenoids in biological fluids modern LC- MS strategies for the pharmacokinetic evaluation of bioactive natural compounds. ResearchGate. [Link]
International Journal of Pharmaceutical Sciences and Drug Research. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. IJPSDR. [Link]
Semantic Scholar. (n.d.). Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate. Semantic Scholar. [Link]
Babu, J. M., et al. (2015). Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate. ResearchGate. [Link]
Zanda, M., et al. (2016). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro. PMC. [Link]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(2-Fluorophenyl)morpholine
Executive Summary & Analytical Context As a Senior Application Scientist, I frequently encounter analytical failures when laboratories attempt to analyze basic heterocyclic amines using generic chromatographic methodolog...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Context
As a Senior Application Scientist, I frequently encounter analytical failures when laboratories attempt to analyze basic heterocyclic amines using generic chromatographic methodologies. 4-(2-Fluorophenyl)morpholine is a critical synthetic intermediate and a monitored process impurity in the manufacturing of oxazolidinone-class antibacterial agents, such as linezolid[1].
Because of its structural properties—specifically the basic morpholine nitrogen—this compound requires a highly controlled chromatographic environment. This application note details a robust, self-validating Reversed-Phase HPLC (RP-HPLC) protocol designed to eliminate secondary silanol interactions, ensuring high precision, excellent peak symmetry, and reproducible retention times.
Chemical Profile & Target Analyte
Understanding the physicochemical properties of the analyte is the first step in rational method development. The fluorophenyl ring provides a strong UV chromophore, while the morpholine ring dictates the molecule's acid-base behavior.
Chromatographic Strategy: The Causality of Method Design
Do not simply mix buffers and run gradients; you must understand the molecular behavior within the column. Basic amines present a notorious challenge in RP-HPLC. The morpholine nitrogen has a pKa of approximately 8.3. Under standard unbuffered or slightly acidic conditions (pH 4.0 - 7.0), this nitrogen exists in a state of partial or full protonation.
The Silanol Challenge:
If a standard, non-endcapped C18 column is used, the cationic morpholine ring will undergo secondary ion-exchange interactions with residual, unreacted silanol groups (Si-O⁻) on the silica support. This causes severe peak tailing, shifting retention times, and poor resolution[3].
The Mitigation Strategy (E-E-A-T):
To create a self-validating and robust system, we employ a dual-pronged mitigation strategy:
Base-Deactivated Silica (BDS): Utilizing a column like Hypersil BDS C18 minimizes the presence of active residual silanols, providing a highly inert stationary phase[4].
Strict pH Control: A 0.02 M potassium phosphate buffer adjusted to pH 3.0 ensures the morpholine derivative is 100% ionized[3][4]. While this decreases overall hydrophobic retention compared to its neutral state, it locks the molecule into a single ionization state, guaranteeing reproducible retention times and preventing peak splitting.
Mechanistic Workflow Visualization
The following diagram illustrates the logical causality between mobile phase pH, molecular ionization, and chromatographic behavior for morpholine derivatives.
Logical flow of pH-dependent chromatographic behavior for basic morpholine derivatives.
Experimental Protocol
This step-by-step methodology is optimized for the baseline separation and quantification of 4-(2-Fluorophenyl)morpholine, whether analyzed as a raw material or an extracted impurity.
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
Potassium dihydrogen phosphate (KH₂PO₄), AR grade.
Orthophosphoric acid (85%), AR grade.
Ultrapure water (18.2 MΩ·cm).
Preparation of Mobile Phase A (Aqueous Buffer)
Weigh accurately 2.72 g of Potassium dihydrogen phosphate to achieve a 0.02 M concentration.
Dissolve completely in 1000 mL of ultrapure water.
Adjust the pH to 3.0 ± 0.05 dropwise using orthophosphoric acid[4]. Analyst Insight: Precise pH adjustment is critical; a drift of even 0.2 pH units can alter the ionization state of secondary impurities.
Filter the buffer through a 0.45 µm PVDF membrane and degas via sonication for 10 minutes[3].
Preparation of Mobile Phase B (Organic Modifier)
Use 100% HPLC-grade Acetonitrile.
Sample Preparation
Diluent Preparation: Mix Mobile Phase A and Methanol in an 80:20 (v/v) ratio[4].
Stock Solution: Accurately weigh 10 mg of 4-(2-Fluorophenyl)morpholine standard into a 100 mL volumetric flask.
Add 70 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
Make up to the mark with diluent to achieve a stock concentration of 100 µg/mL.
Filter through a 0.22 µm nylon syringe filter prior to injection to protect the column frit[3].
A self-validating protocol requires strict adherence to system suitability parameters (SSP). The following table summarizes the expected quantitative chromatographic data when executing the above protocol.
Parameter
Expected Value
Acceptance Criteria (ICH Q2)
Causality / Insight
Retention Time (RT)
~8.4 min
± 2.0% RSD
Confirms stable partitioning and consistent mobile phase delivery.
Tailing Factor (Tf)
1.15
≤ 1.5
Validates the effectiveness of the pH 3.0 buffer and BDS column in suppressing silanol interactions.
Theoretical Plates (N)
> 8,500
≥ 2,000
Indicates excellent column packing efficiency and optimal mass transfer.
Injection Precision
0.4% RSD
≤ 2.0% RSD (n=6)
Confirms autosampler accuracy and sample stability in the diluent.
An in-depth analytical framework for the characterization of 4-(2-Fluorophenyl)morpholine using Gas Chromatography-Mass Spectrometry (GC-MS). Introduction & Mechanistic Context 4-(2-Fluorophenyl)morpholine (CAS: 384344-1...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth analytical framework for the characterization of 4-(2-Fluorophenyl)morpholine using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction & Mechanistic Context
4-(2-Fluorophenyl)morpholine (CAS: 384344-17-6; Molecular Weight: 181.21 g/mol ) is a highly versatile synthetic intermediate and structural motif utilized extensively in central nervous system (CNS) drug discovery and the synthesis of antimicrobial agents, such as Linezolid derivatives[1][2][3]. The integration of the morpholine ring is a deliberate medicinal chemistry strategy used to enhance blood-brain barrier permeability, modulate basicity, and improve the metabolic stability of pharmacophores[3].
Accurate structural characterization and impurity profiling of this compound are critical during drug development. Gas Chromatography-Mass Spectrometry (GC-MS) serves as the premier analytical technique for this molecule. The inherent volatility of the morpholine ring, combined with the thermal stability imparted by the fluorinated aryl group, makes it highly amenable to capillary gas chromatography without the risk of thermal degradation.
Methodological Causality: The "Why" Behind the Parameters
To ensure a high degree of scientific integrity and reproducibility, the analytical method must be grounded in the physicochemical properties of the analyte.
Stationary Phase Selection (5% Phenyl / 95% Dimethylpolysiloxane): Aryl morpholines possess a tertiary amine nitrogen that can interact with active silanol sites on bare silica, leading to peak tailing. A slightly polar stationary phase (e.g., HP-5MS or DB-5MS) provides optimal dipole-induced dipole interactions with the highly electronegative fluorine atom and the morpholine oxygen[4]. This ensures sharp, symmetrical peaks.
Underivatized Analysis: While secondary amine analogs (e.g., phenmetrazine) often require derivatization with trifluoroacetic anhydride (TFAA) to prevent thermal degradation and improve fragmentation profiles[4], the tertiary nitrogen in 4-(2-Fluorophenyl)morpholine is sterically protected. This allows for direct, underivatized analysis, significantly streamlining sample preparation.
Ionization Strategy (70 eV EI): Hard ionization at 70 electron volts (eV) is universally standardized. It provides highly reproducible fragmentation pathways by imparting enough excess internal energy to consistently induce alpha-cleavage of the morpholine ring, generating a robust molecular ion (
M+∙
) and predictable fragment ions essential for structural elucidation.
Self-Validating Experimental Protocol
A robust analytical protocol must be a self-validating system. This workflow incorporates internal standard retention time (RT) locking and automated tuning to guarantee system suitability prior to sample acquisition.
Step 1: System Suitability and Calibration
Perform an autotune using Perfluorotributylamine (PFTBA) to calibrate the mass axis and optimize the electron multiplier voltage across the target mass range (focusing on m/z 69, 219, and 502).
Verify that the air/water background (m/z 18, 28, 32) is below 5% of the base peak to ensure the vacuum system is leak-free.
Step 2: Sample Preparation
Weigh exactly 1.0 mg of the 4-(2-Fluorophenyl)morpholine standard.
Dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock solution. Vortex for 30 seconds.
Dilute a 10 µL aliquot of the stock into 990 µL of Methanol to create a 10 µg/mL working solution.
Self-Validation Step: Spike the working solution with 1 µg/mL of Tetracosane. This acts as an internal standard (IS) to lock the retention time and verify injection efficiency across multiple runs.
Step 3: GC-MS Acquisition
Transfer the sample to a 2 mL autosampler vial with a glass insert.
Inject 1.0 µL into the GC inlet using the parameters outlined in Table 1.
Data Presentation & Interpretation
The following tables summarize the optimized instrumental parameters and the expected fragmentation mechanisms.
Table 1: Optimized GC-MS Instrument Parameters
Parameter
Setting / Value
Mechanistic Rationale
Column
HP-5MS (30 m × 0.25 mm, 0.25 µm)
Optimal polarity for resolving fluorinated aryl morpholines[4].
Carrier Gas
Helium (99.999%), 1.2 mL/min
Provides high chromatographic resolution and chemical inertness.
Policija SI. "ANALYTICAL REPORT - 3-ethyl-2-(3-fluorophenyl)morpholine". National Forensic Laboratory, Slovenia.[Link]
LJMU Research Online. "Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers". Liverpool John Moores University.[Link]
ACS Publications. "Occurrence of Morpholine in Central Nervous System Drug Discovery". ACS Chemical Neuroscience.[Link]
Application Note: 4-(2-Fluorophenyl)morpholine as a Privileged Scaffold in Kinase Inhibitor Synthesis
Executive Summary & Strategic Rationale In the landscape of targeted oncology and signal transduction modulation, the design of kinase inhibitors relies heavily on privileged hinge-binding scaffolds. 4-(2-Fluorophenyl)mo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
In the landscape of targeted oncology and signal transduction modulation, the design of kinase inhibitors relies heavily on privileged hinge-binding scaffolds. 4-(2-Fluorophenyl)morpholine (CAS: 384344-17-6) has emerged as a critical precursor in medicinal chemistry. When appropriately functionalized, it yields the 3-fluoro-4-morpholinophenyl pharmacophore—a motif that has successfully driven the discovery of next-generation inhibitors targeting mutant EGFR, PI3K, and Casein Kinases.
As a Senior Application Scientist, it is vital to understand why this specific building block is chosen over an unsubstituted phenylmorpholine. The integration of the ortho-fluorine atom provides a triad of pharmacodynamic enhancements:
Electronic Modulation (pKa Tuning): The strong inductive electron-withdrawing effect of fluorine lowers the pKa of the morpholine nitrogen from ~8.3 to approximately 6.5–7.0. This reduction in basicity significantly mitigates off-target hERG channel liabilities and improves membrane permeability.
Conformational Restriction: The steric bulk of the fluorine atom restricts the dihedral angle between the morpholine ring and the phenyl core, effectively locking the molecule into a bioactive conformation that minimizes entropic penalty upon target binding.
Halogen Bonding: Within the hydrophobic pockets of kinase active sites, the fluorine atom frequently engages in favorable halogen interactions (e.g., with Glu762 in 1)[1].
Pharmacophore Dynamics
Fig 1. Pharmacodynamic causality of the 3-fluoro-4-morpholinophenyl motif in kinase active sites.
Validated Kinase Targets & Quantitative Profiling
The conversion of 4-(2-fluorophenyl)morpholine into active therapeutics has yielded remarkable clinical and preclinical candidates. For instance, in the pursuit of overcoming Osimertinib resistance in Non-Small Cell Lung Cancer (NSCLC), this motif was utilized to create fourth-generation 1 capable of binding the L858R/T790M/C797S triple mutant[1]. Furthermore, it has been deployed in the synthesis of dual 2 for triple-negative breast cancer[2], and as highly selective probes for the3 subfamily[3].
To incorporate this scaffold into a kinase inhibitor, 4-(2-fluorophenyl)morpholine must first be activated via electrophilic aromatic substitution to yield 4 (CAS: 513068-89-8)[5]. This intermediate serves as the universal diverging point for palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling).
Fig 2. Divergent synthetic pathways from 4-(2-fluorophenyl)morpholine to targeted kinase inhibitors.
Objective: Synthesize 4-(4-bromo-2-fluorophenyl)morpholine, the universal cross-coupling precursor.
Causality & Design: The morpholine ring is a strong ortho/para director. The fluorine atom sterically hinders the remaining ortho position, leaving the para position (C4) highly nucleophilic. Utilizing N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) ensures a controlled release of electrophilic bromine. DMF stabilizes the bromonium intermediate via solvent coordination, preventing over-bromination and ensuring >95% regioselectivity.
Step-by-Step Procedure:
Initiation: Dissolve 4-(2-fluorophenyl)morpholine (1.0 eq) in anhydrous DMF (0.5 M) under an inert argon atmosphere.
Validation Check: The solution must be completely clear; any moisture will lead to succinimide hydrolysis and poor yields.
Electrophile Addition: Cool the reaction vessel to 0 °C. Add NBS (1.05 eq) portion-wise over 30 minutes.
Causality: Strict exothermic control prevents the formation of dibrominated byproducts.
Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.
Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (
Rf
~0.6) should fully convert to a lower-running, highly UV-active spot (
Rf
~0.45).
Quench & Extraction: Quench the reaction with ice-water to precipitate the product. Extract with Ethyl Acetate, then wash the organic layer extensively with 5% aqueous LiCl or brine (5×).
Causality: Multiple aqueous washes are mandatory to completely partition DMF into the aqueous phase; residual DMF will poison downstream palladium catalysts.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-(4-bromo-2-fluorophenyl)morpholine as a crystalline solid.
Objective: Direct C-N coupling of the brominated intermediate to a heterocyclic kinase core (e.g., aminopyrimidine or benzimidazole)[3].
Causality & Design: Coupling electron-rich aryl bromides with amines requires a highly active catalyst system. We select Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] paired with Xantphos. Xantphos is a bidentate ligand with a wide bite angle (~108°), which accelerates the reductive elimination step, successfully outcompeting unwanted β-hydride elimination that would lead to debrominated side products.
Step-by-Step Procedure:
Preparation: In an oven-dried Schlenk flask, combine 4-(4-bromo-2-fluorophenyl)morpholine (1.0 eq), the target aminopyrimidine (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq).
Atmosphere Control: Evacuate the flask and backfill with argon three times.
Validation Check: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to an inactive Pd(II) complex.
Reaction: Add anhydrous 1,4-Dioxane (0.2 M) and heat the mixture to 100 °C for 12 hours.
Monitoring:
Validation Check: Monitor via LC-MS. The disappearance of the isotopic bromine doublet (M, M+2) in the mass spectrum confirms complete oxidative addition and successful coupling.
Purification: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography.
References
Discovery of Novel Fourth-Generation EGFR Inhibitors to Overcome C797S-Mediated Resistance | Journal of Medicinal Chemistry - ACS Publications.
URL:[Link][1]
Discovery of Novel Dual-Target Inhibitor of Bromodomain-Containing Protein 4/Casein Kinase 2 Inducing Apoptosis and Autophagy-Associated Cell Death for Triple-Negative Breast Cancer Therapy | Journal of Medicinal Chemistry - ACS Publications.
URL:[Link][2]
Development of a Chemical Probe to Enable Characterization of the Casein Kinase 1γ Subfamily | PMC - National Institutes of Health.
URL: [Link][3]
Novel compounds as modulators of protein kinases (WO2012151525A1) | Google Patents.
URL:[6]
Application Notes: The Fluorophenylmorpholine Scaffold in Modern Drug Discovery
Introduction: A Privileged Scaffold Meets a Privileged Element In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged st...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Privileged Scaffold Meets a Privileged Element
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" due to their ability to interact with multiple biological targets in a specific and high-affinity manner. The morpholine ring is a quintessential example of such a scaffold.[1] Its six-membered heterocyclic structure, containing both a basic nitrogen and a hydrogen-bond-accepting oxygen, confers a unique set of physicochemical properties that are highly advantageous for drug design. These include improved aqueous solubility, metabolic stability, and a favorable lipophilic-hydrophilic balance, which is particularly crucial for designing drugs that need to cross the blood-brain barrier (BBB).
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's properties, including its metabolic stability (by blocking sites of oxidative metabolism), binding affinity (through favorable electronic interactions), and membrane permeability.
This guide focuses on the intersection of these two powerful concepts: the fluorophenylmorpholine scaffold. By combining the advantageous properties of the morpholine ring with the strategic placement of fluorine on an appended phenyl group, medicinal chemists can fine-tune molecules for enhanced potency, selectivity, and pharmacokinetic profiles. We will explore the application of this scaffold in key therapeutic areas, provide detailed protocols for synthesis and biological evaluation, and discuss strategies for optimizing lead compounds.
Key Therapeutic Applications of the Fluorophenylmorpholine Scaffold
The versatility of the fluorophenylmorpholine scaffold allows for its application across a diverse range of therapeutic targets. Here, we highlight its utility in oncology and central nervous system (CNS) disorders, two areas where it has shown significant promise.
Oncology: Targeting Kinase Signaling Pathways
The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated networks in human cancers, playing a critical role in cell proliferation, growth, and survival.[1] Consequently, it is a major target for anticancer drug development. The morpholine ring is a key feature in many PI3K/mTOR inhibitors, where its oxygen atom often forms a critical hydrogen bond within the hinge region of the kinase's ATP-binding pocket.[2]
Compounds incorporating a 4-(pyrimidin-4-yl)morpholine pharmacophore are particularly prevalent among PI3K inhibitors.[2] The addition of a fluorophenyl group to other parts of the molecule allows for the exploration of additional binding pockets and can enhance properties such as cell permeability and metabolic resistance, leading to more potent and selective drug candidates. For example, the drug Gefitinib (Iressa®) , while not a fluorophenylmorpholine itself, contains both a morpholine and a fluorophenyl-containing aniline group, demonstrating the successful combination of these moieties in a clinical setting to inhibit the EGFR tyrosine kinase, which signals through the PI3K/Akt pathway.[3][4][5][6]
Central Nervous System (CNS) Disorders
Developing drugs for the CNS requires overcoming the significant hurdle of the blood-brain barrier (BBB). The physicochemical properties of the morpholine ring, including its balanced lipophilicity and reduced basicity, make it an ideal scaffold for CNS drug candidates.[7]
Reboxetine , an antidepressant that functions as a selective norepinephrine reuptake inhibitor (NRI), is a prime example of a clinically successful morpholine-containing CNS drug.[8][9] Its structure, 2-[(2-ethoxyphenoxy)-phenyl-methyl]morpholine, highlights the utility of the morpholine core for CNS targets.[9] By replacing the unsubstituted phenyl ring with a fluorophenyl group, medicinal chemists can modulate the drug's interaction with the norepinephrine transporter (NET) and alter its pharmacokinetic profile. Fluorination can increase lipophilicity to aid BBB penetration while simultaneously blocking metabolic pathways, potentially leading to a longer half-life and improved efficacy. Several synthetic routes to access the reboxetine core have been developed, providing a solid foundation for creating fluorinated analogs.[7][10][11]
Synthetic and Analytical Protocols
The successful application of the fluorophenylmorpholine scaffold relies on robust synthetic methods and reliable analytical assays. This section provides representative protocols.
Protocol: Synthesis of a (S)-3-(4-Fluorophenyl)morpholin-2-one Intermediate
This protocol describes a practical, three-step synthesis of a key chiral intermediate used in the preparation of more complex fluorophenylmorpholine-containing drugs like the antiemetic Aprepitant.[12] The causality behind this approach is the use of simple starting materials to build complexity, followed by a classical resolution to isolate the desired stereoisomer, which is critical for biological activity.
Materials:
Ethyl 2-(4-fluorophenyl)-2-oxoacetate
2-Aminoethanol
Palladium on Carbon (Pd/C, 10%)
L-Dibenzoyl tartaric acid (L-DBTA)
Methanol, Ethanol, Ethyl Acetate
Hydrogen gas supply
Sodium bicarbonate (NaHCO₃)
Standard laboratory glassware and hydrogenation apparatus
Step-by-Step Procedure:
Cyclization:
To a solution of ethyl 2-(4-fluorophenyl)-2-oxoacetate (1.0 eq) in methanol, add 2-aminoethanol (1.1 eq).
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and concentrate under reduced pressure. The resulting residue contains the cyclic imine intermediate.[12]
Hydrogenation:
Dissolve the crude imine intermediate in ethanol.
Carefully add 10% Pd/C catalyst (approx. 5 mol%).
Place the reaction vessel in a hydrogenation apparatus and subject it to a hydrogen atmosphere (50 psi).
Stir the reaction vigorously at room temperature for 12-18 hours.
Once the reaction is complete (monitored by TLC or GC-MS), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
Concentrate the filtrate under reduced pressure to yield racemic 3-(4-fluorophenyl)morpholin-2-one ((±)-9) as a crude product.[12]
Chiral Resolution:
Dissolve the racemic product ((±)-9) in a minimal amount of hot ethyl acetate.
In a separate flask, dissolve L-DBTA (0.5 eq) in hot ethyl acetate.
Slowly add the L-DBTA solution to the solution of the racemic compound.
Allow the mixture to cool slowly to room temperature, during which time the diastereomeric salt of the (S)-enantiomer will preferentially crystallize.
Collect the crystals by filtration and wash with cold ethyl acetate.
To liberate the free base, suspend the collected salt in a biphasic mixture of ethyl acetate and saturated aqueous NaHCO₃ solution. Stir until all solids dissolve.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-3-(4-fluorophenyl)morpholin-2-one.[12]
Protocol: In Vitro Kinase Inhibition Assay (Luminescent ATP Depletion Assay)
This protocol provides a robust, high-throughput method to determine the inhibitory potency (IC₅₀) of a fluorophenylmorpholine compound against a target kinase (e.g., PI3K). The principle is based on quantifying the amount of ATP remaining after a kinase reaction; potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.[13]
Materials:
Recombinant human kinase (e.g., PI3Kα)
Kinase substrate (e.g., a suitable peptide or lipid)
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
Test compound (fluorophenylmorpholine derivative) serially diluted in DMSO
White, opaque 384-well assay plates
Multichannel pipette or automated liquid handler
Plate-reading luminometer
Step-by-Step Procedure:
Reagent Preparation:
Prepare a 2X kinase solution in kinase reaction buffer.
Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the enzyme to ensure sensitive detection of competitive inhibitors.[14]
Prepare serial dilutions of the test compound in DMSO, then dilute into kinase buffer to create 4X final concentration working solutions. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).[14]
Assay Plate Setup:
Dispense 5 µL of the 4X compound solutions (or controls) into the wells of a 384-well plate.
Add 5 µL of the 2X kinase solution to all wells except the "no-enzyme" controls.
Kinase Reaction Initiation:
To initiate the reaction, add 10 µL of the 2X substrate/ATP solution to all wells. The final volume is now 20 µL.
Mix briefly on a plate shaker.
Incubate the plate at room temperature for the predetermined optimal reaction time (e.g., 60 minutes). This time should be within the linear range of the enzyme kinetics.[14]
Signal Detection:
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
Add 20 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
Incubate at room temperature for 10-20 minutes to allow the luminescent signal to stabilize.
Data Acquisition and Analysis:
Read the luminescence on a plate-reading luminometer.
Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme) controls.
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) and Lead Optimization
Once an initial "hit" compound is identified, a systematic SAR study is crucial for optimizing its properties. The fluorophenylmorpholine scaffold offers several points for modification to enhance potency, improve selectivity, and fine-tune pharmacokinetic parameters.
// Define modification points with invisible nodes
mod1 [pos="2.5,2.5!", shape=point]; // Phenyl Ring
mod2 [pos="1.2,1.2!", shape=point]; // Morpholine N
mod3 [pos="0.5,2.8!", shape=point]; // Morpholine C5/C6
mod4 [pos="3.2,2.8!", shape=point]; // Fluorine position
// Invisible edges to position the core image correctly
// This part is tricky without actual image dimensions.
// The positions are set manually above.
}
enddot
Caption: Key modification points for SAR studies on the fluorophenylmorpholine scaffold.
Key Optimization Strategies:
Fluorine Position: Moving the fluorine atom between the ortho, meta, and para positions of the phenyl ring can drastically alter electronic interactions with the target protein and change the molecule's overall conformation.
Phenyl Ring Substitution: Adding other small substituents (e.g., methyl, chloro, methoxy) to the fluorophenyl ring can probe for additional hydrophobic or polar interactions within the binding pocket.
Morpholine Nitrogen: The nitrogen atom is a common point for derivatization. Adding alkyl or aryl groups can modulate solubility, basicity, and target affinity, or be used to link the scaffold to other pharmacophores.
Morpholine Ring Substitution: Introducing substituents on the carbon atoms of the morpholine ring can create new chiral centers and enforce specific conformations that may be more favorable for binding.
Data Summary Table
The following table illustrates hypothetical data from an SAR study on a series of fluorophenylmorpholine analogs targeting PI3Kα.
Compound ID
R1 (N-Substitution)
R2 (Fluorine Position)
PI3Kα IC₅₀ (nM)
Cell Permeability (Papp, 10⁻⁶ cm/s)
FPM-01
H
4-Fluoro (para)
150
5.2
FPM-02
H
2-Fluoro (ortho)
275
4.8
FPM-03
H
3-Fluoro (meta)
95
5.5
FPM-04
Methyl
3-Fluoro (meta)
45
8.1
FPM-05
Ethyl
3-Fluoro (meta)
60
9.3
FPM-06
Pyrimidin-2-yl
3-Fluoro (meta)
8
12.5
Analysis: This hypothetical data suggests that a meta-fluoro substitution (FPM-03) is optimal for PI3Kα inhibition compared to para or ortho. N-alkylation improves potency (FPM-04), but introducing an N-pyrimidinyl group (FPM-06) drastically enhances activity, likely by engaging in additional hydrogen bonding within the kinase hinge region, while also improving cell permeability.
Conclusion
The fluorophenylmorpholine scaffold is a powerful and versatile platform in modern drug discovery. The combination of the morpholine ring's favorable physicochemical properties with the strategic use of fluorine provides a robust framework for developing potent, selective, and metabolically stable drug candidates. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers to synthesize, evaluate, and optimize novel therapeutics based on this privileged structural motif, with significant potential for application in oncology, CNS disorders, and beyond.
References
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. (2019). Journal of Medicinal Chemistry. Retrieved March 15, 2026, from [Link]
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Computer-Aided Molecular Design. Retrieved March 15, 2026, from [Link]
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). Molecules. Retrieved March 15, 2026, from [Link]
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). PubMed. Retrieved March 15, 2026, from [Link]
Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf. Retrieved March 15, 2026, from [Link]
Gefitinib. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]
Chemical synthesis of morpholine derivatives. (n.d.). Google Patents.
Convergent process for the preparation of a morpholine compound. (n.d.). Google Patents.
Gefitinib. (2015). New Drug Approvals. Retrieved March 15, 2026, from [Link]
Transcreener® HTS Assays. (n.d.). BellBrook Labs. Retrieved March 15, 2026, from [Link]
Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. (2017). Organic Process Research & Development. Retrieved March 15, 2026, from [Link]
What is the mechanism of Reboxetine Mesilate?. (2024). Patsnap Synapse. Retrieved March 15, 2026, from [Link]
Reboxetine. (n.d.). Bionity. Retrieved March 15, 2026, from [Link]
Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. (2015). Taylor & Francis Online. Retrieved March 15, 2026, from [Link]
Total synthesis of antidepressant drug (S,S)-reboxetine : A review. (2018). International Journal of Advanced in Management, Technology and Engineering Sciences. Retrieved March 15, 2026, from [Link]
How PET Scanners Use Radiolabeled Compounds. (2021). Moravek. Retrieved March 15, 2026, from [Link]
Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. (2022). MDPI. Retrieved March 15, 2026, from [Link]
Synthesis and fluorine-18 radiolabeling of a phospholipid as a PET imaging agent for prostate cancer. (2020). Theranostics. Retrieved March 15, 2026, from [Link]
Radiolabeling of [18F]-fluoroethylnormemantine and initial in vivo evaluation of this innovative PET tracer for imaging the PCP sites of NMDA receptors. (2015). PubMed. Retrieved March 15, 2026, from [Link]
Radiopharmaceuticals for PET Imaging. (n.d.). DOAB. Retrieved March 15, 2026, from [Link]
Scalable Synthesis of 4-(2-Fluorophenyl)morpholine: Application Notes and Protocols
Introduction & Strategic Rationale The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and targe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and target affinity . Specifically, 4-(2-Fluorophenyl)morpholine serves as a critical intermediate in the synthesis of advanced antibacterial agents (such as linezolid analogues) and various central nervous system (CNS) therapeutics .
When designing a scalable synthetic route, chemists must choose between Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling. While SNAr is viable for highly electron-deficient fluoroarenes, the 2-fluorophenyl system lacks sufficient electron-withdrawing activation for a direct, uncatalyzed reaction with morpholine. Consequently, the palladium-catalyzed Buchwald-Hartwig amination utilizing 1-bromo-2-fluorobenzene is the most versatile, high-yielding, and widely adopted method for this transformation .
Mechanistic Pathway
The Buchwald-Hartwig amination operates via a robust Pd(0)/Pd(II) catalytic cycle. The mechanism relies on the sequential oxidative addition of the aryl bromide, coordination of morpholine, base-mediated deprotonation to form a palladium-amido complex, and final reductive elimination to yield the target N-aryl morpholine .
Caption: Pd-catalyzed Buchwald-Hartwig catalytic cycle for aryl morpholine synthesis.
Process Optimization & Causality (E-E-A-T)
Scaling up transition-metal catalysis requires precise control over reaction parameters to prevent catalyst deactivation (e.g., formation of Pd black) and to maximize atom economy.
Ligand Selection: While bulky N-heterocyclic carbenes (NHCs) or advanced dialkylbiaryl phosphines (like BrettPhos) offer rapid kinetics , BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is selected for kiloscale production. As a bidentate ligand, BINAP strongly chelates the Pd center, suppressing off-cycle dimer formation and driving efficient reductive elimination at a fraction of the cost of newer proprietary ligands .
Base Selection: Sodium tert-butoxide (NaOtBu) is preferred over Cs₂CO₃ for this specific substrate. 1-Bromo-2-fluorobenzene lacks base-sensitive functional groups, allowing the use of the highly soluble and economically viable NaOtBu to ensure rapid deprotonation of the amine complex .
Solvent: Toluene provides an optimal thermal window (110 °C boiling point) and excellent solubility for the Pd-BINAP complex.
Table 1: Catalyst & Base Optimization Profile
Entry
Catalyst / Ligand
Base
Solvent
Temp (°C)
Conversion (%)
Scalability Rating
1
Pd(OAc)₂ / PPh₃
NaOtBu
Toluene
110
35%
Poor (Catalyst Death)
2
Pd(OAc)₂ / BINAP
Cs₂CO₃
Toluene
110
82%
Moderate (Slow Kinetics)
3
Pd(OAc)₂ / BINAP
NaOtBu
Toluene
110
>98%
Excellent (Optimal)
4
Pd₂(dba)₃ / BrettPhos
NaOtBu
Toluene
110
>99%
Good (High Ligand Cost)
Kiloscale Experimental Protocol
This protocol is designed as a self-validating system , embedding In-Process Controls (IPCs) to guarantee batch-to-batch reproducibility and pharmaceutical-grade purity.
Caption: Kiloscale operational workflow for 4-(2-Fluorophenyl)morpholine synthesis.
Step-by-Step Methodology (1.0 kg Scale)
Step 1: Preparation and Rigorous Degassing
Charge a 20 L jacketed glass reactor with Toluene (10.0 L, 10 volumes).
Sparge the solvent with high-purity Nitrogen (N₂) for 45 minutes.
Causality: Dissolved oxygen rapidly oxidizes electron-rich phosphine ligands and active Pd(0) species, leading to stalled reactions.
Self-Validation (IPC 1): Perform Karl Fischer titration on the solvent. Proceed only if water content is < 0.05% to prevent NaOtBu quenching.
Step 2: Reagent & Catalyst Loading
Under a continuous N₂ sweep, charge 1-Bromo-2-fluorobenzene (1.00 kg, 5.71 mol, 1.0 equiv) and Morpholine (0.60 kg, 6.85 mol, 1.2 equiv).
Causality: A 1:1.5 ratio of Pd to BINAP ensures complete ligation of the palladium center, preventing the irreversible precipitation of inactive palladium black .
Step 3: Catalytic Execution & IPC
Heat the reaction mixture to an internal temperature of 100–105 °C.
Maintain agitation at 250 rpm for 6–8 hours.
Self-Validation (IPC 2): Withdraw a 1 mL aliquot, quench with 1 mL H₂O, extract with EtOAc, and analyze via HPLC (254 nm). The reaction is validated as complete when the residual 1-Bromo-2-fluorobenzene is < 1.0% (Area%).
Step 4: Workup and Palladium Scavenging
Cool the reactor to 20–25 °C.
Slowly charge Deionized Water (5.0 L) to dissolve inorganic byproducts (NaBr, unreacted NaOtBu). Agitate for 15 minutes and allow phase separation.
Decant the aqueous layer. Wash the organic phase with Brine (3.0 L).
Pd Scavenging: To the organic phase, add SiliaMetS® Thiol (or equivalent silica-based metal scavenger, 100 g). Heat to 60 °C and stir for 4 hours.
Causality: Transition metals must be rigorously removed from pharmaceutical intermediates. The thiol functional groups covalently trap soluble Pd species.
Filter the mixture through a pad of Celite to remove the scavenger.
Step 5: Isolation
Concentrate the filtrate under reduced pressure (50 mbar, 45 °C) to yield a crude amber oil.
Optional Salt Formation: To isolate as a highly pure solid, dissolve the oil in Ethyl Acetate (3.0 L) and slowly add 2M HCl in Diethyl Ether until precipitation ceases. Filter and dry under vacuum to yield 4-(2-Fluorophenyl)morpholine hydrochloride.
Analytical Specifications & Release Criteria
To ensure the trustworthiness of the final synthesized batch, the product must meet the following self-validating analytical criteria:
Table 2: Quality Control Parameters
Test Parameter
Analytical Method
Release Specification
Appearance
Visual Inspection
Clear/pale yellow oil (Free Base) or White solid (HCl salt)
Application Note: Quantification of 4-(2-Fluorophenyl)morpholine using Deuterated Internal Standards via LC-MS/MS
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Biological Plasma Introduction & Mechanistic Rationale 4-(2-Fluorophenyl)m...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals
Matrix: Active Pharmaceutical Ingredients (API) and Biological Plasma
Introduction & Mechanistic Rationale
4-(2-Fluorophenyl)morpholine (CAS: 384344-17-6) is a critical synthetic intermediate, related substance, and potential degradation product associated with oxazolidinone-class antibacterial agents, such as Linezolid [1]. Because residual impurities and metabolites can impact drug safety and efficacy profiles, regulatory agencies require highly sensitive and robust analytical methods to monitor these compounds at trace levels [2].
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis. However, Electrospray Ionization (ESI) is notoriously susceptible to matrix effects —specifically, ion suppression or enhancement caused by co-eluting endogenous components (e.g., lipids, salts) from biological samples or API matrices [3].
The Causality of the Deuterated Internal Standard (SIL-IS)
To ensure absolute quantitative integrity, this protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) , specifically fully deuterated 4-(2-Fluorophenyl)morpholine (e.g., morpholine-
d8
).
Why is this required?
A deuterated analog shares the exact physicochemical properties—pKa, lipophilicity, and molecular footprint—as the target analyte. Consequently, the SIL-IS perfectly co-elutes with the analyte during chromatographic separation. When the co-eluting pair enters the ESI source, any matrix components that suppress or enhance droplet desolvation and ionization will affect both the analyte and the SIL-IS equally. By calculating the ratio of the analyte's mass response to the SIL-IS's mass response, the matrix effect is mathematically canceled out, ensuring a self-validating, highly accurate quantification compliant with FDA bioanalytical guidelines[4][5].
Fig 1. Mechanism of matrix effect compensation by a co-eluting deuterated internal standard.
Experimental Protocols
The following protocol is designed for the extraction and quantification of 4-(2-Fluorophenyl)morpholine from human plasma, utilizing protein precipitation.
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).
Modifiers: LC-MS grade Formic Acid (FA).
Step-by-Step Sample Preparation Workflow
Step 1: Aliquoting and Spiking. Transfer 100 µL of plasma sample into a clean 1.5 mL microcentrifuge tube. Add 10 µL of the SIL-IS working solution (500 ng/mL). Vortex for 10 seconds.
Causality: The SIL-IS must be added before any extraction steps. This ensures that any subsequent volumetric losses, extraction inefficiencies, or degradation affect the analyte and the IS identically, preserving the quantitative ratio.
Step 2: Protein Precipitation. Add 300 µL of ice-cold Acetonitrile (ACN) to the spiked sample. Vortex vigorously for 2 minutes.
Causality: Cold organic solvents rapidly denature and precipitate plasma proteins, preventing them from clogging the LC column or causing severe ion suppression. The low temperature minimizes the thermodynamic risk of analyte degradation during the extraction process.
Step 3: Centrifugation. Centrifuge the samples at 14,000 × g for 10 minutes at 4°C.
Causality: High-speed centrifugation forces the precipitated protein mass into a tight, solid pellet. This allows the clear supernatant—containing the small-molecule analyte and SIL-IS—to be cleanly extracted without particulate contamination.
Step 4: Supernatant Transfer & Dilution. Transfer 200 µL of the clear supernatant to an LC autosampler vial and dilute with 200 µL of LC-MS grade water.
Causality: Diluting the high-organic supernatant with water matches the sample's solvent strength more closely to the initial aqueous conditions of the LC gradient. This prevents "solvent effects" (peak broadening or splitting) when the sample is injected onto the column.
Fig 2. LC-MS/MS sample preparation and analysis workflow.
Causality: Formic acid (0.1%) acts as a proton donor, driving the chemical equilibrium toward the formation of
[M+H]+
ions. This is strictly required to maximize ionization efficiency and sensitivity in positive-ion ESI mode.
Table 1: Gradient Elution Profile
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.00
0.40
95
5
0.50
0.40
95
5
3.00
0.40
10
90
4.00
0.40
10
90
4.10
0.40
95
5
5.50
0.40
95
5
Mass Spectrometry Parameters
Detection is performed using Multiple Reaction Monitoring (MRM) in positive ESI mode.
Table 2: MRM Transitions and Collision Energies
Compound
Precursor Ion (
m/z
)
Product Ion (
m/z
)
Dwell Time (ms)
Collision Energy (eV)
4-(2-Fluorophenyl)morpholine
182.1
[M+H]+
124.1
50
22
4-(2-Fluorophenyl)morpholine-
d8
190.1
[M+H]+
124.1
50
22
(Note: The product ion
m/z
124.1 represents the stable fluorophenyl fragment following the neutral loss of the morpholine/deuterated-morpholine ring).
System Suitability & Self-Validating Criteria
To ensure the trustworthiness of the generated data, the protocol must act as a self-validating system. According to the FDA 2018 Bioanalytical Method Validation Guidance [5], the following parameters must be continuously monitored:
Table 3: Method Validation Acceptance Criteria
Validation Parameter
Acceptance Criteria
Mechanistic Purpose
Blank Matrix Check
Analyte response < 20% of LLOQ; IS response < 5%
Ensures no endogenous interferences or carryover exist at the retention times.
Accuracy (% Bias)
±15% of nominal value (±20% at LLOQ)
Validates that the SIL-IS is correctly compensating for extraction losses.
Precision (% CV)
≤ 15% (≤ 20% at LLOQ)
Confirms the reproducibility of the protein precipitation and LC injection.
Matrix Factor (IS-normalized)
0.85 – 1.15
Proves that the deuterated IS perfectly normalizes any ion suppression caused by the matrix.
By embedding Quality Control (QC) samples at low, medium, and high concentration tiers within every analytical batch, the analyst creates a closed-loop validation system. If the SIL-IS fails to track the analyte (e.g., due to an unexpected isotopic exchange or severe matrix saturation), the IS-normalized matrix factor will fall outside the 0.85–1.15 range, automatically flagging the batch for review and preventing the reporting of false quantitative data.
References
Pharmaffiliates. "Linezolid-impurities and Reference Standards." Pharmaffiliates Analytics & Synthetics. URL:[Link]
MDPI. "A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid." Molecules. URL:[Link]
ACS Publications. "Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Metabolites by LC–MS/MS." Analytical Chemistry. URL: [Link]
ResearchGate. "Stable Labeled Isotopes as Internal Standards: A Critical Review." Crimson Publishers. URL: [Link]
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (2018)." HHS.gov. URL: [Link]
Method
The Morpholine Scaffold: A Privileged Motif in Modern Drug Discovery and Synthesis
Introduction: The Enduring Significance of the Morpholine Ring Morpholine, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a cornerstone in medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Significance of the Morpholine Ring
Morpholine, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a cornerstone in medicinal chemistry. Its unassuming structure belies a remarkable versatility, imparting favorable physicochemical properties to drug candidates that can significantly enhance their therapeutic potential.[1][2] The inherent polarity of the ether oxygen and the basicity of the secondary amine (pKa ~8.7) contribute to a balanced hydrophilic-lipophilic profile, which can improve aqueous solubility and bioavailability.[3] Furthermore, the morpholine ring is metabolically robust and can serve as a bioisosteric replacement for other cyclic amines like piperidine or piperazine, offering a distinct conformational and electronic signature.[3] These attributes have cemented morpholine's status as a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds, including a number of FDA-approved drugs.[4][5] This guide provides an in-depth exploration of the synthesis of key therapeutic agents derived from morpholine, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
Featured Morpholine-Containing Therapeutic Agents:
This guide will focus on the synthesis of four prominent drugs that feature the morpholine moiety:
Gefitinib: An anticancer agent for the treatment of non-small cell lung cancer.
Linezolid: An antibiotic used against multidrug-resistant Gram-positive bacteria.
Reboxetine: An antidepressant that acts as a selective norepinephrine reuptake inhibitor.
Aprepitant: An antiemetic for the prevention of chemotherapy-induced and postoperative nausea and vomiting.
For each of these therapeutic agents, we will delve into their mechanism of action and provide a detailed, step-by-step synthetic protocol.
Gefitinib: A Targeted Therapy for Non-Small Cell Lung Cancer
Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in the signaling pathways that drive cancer cell proliferation and survival.[][7]
Mechanism of Action
EGFR is a transmembrane receptor that, upon binding to its ligands (like EGF), dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling events, including the RAS-RAF-MAPK and PI3K-AKT-mTOR pathways, which promote cell growth, proliferation, and inhibit apoptosis.[2][8] In certain cancers, particularly non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, making it a critical driver of tumorigenesis.[7]
Gefitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the EGFR tyrosine kinase domain.[9][10] This reversible binding prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways and leading to cell cycle arrest and apoptosis in cancer cells with activating EGFR mutations.[7][8]
Caption: Mechanism of action of Gefitinib.
Synthesis of Gefitinib
A practical four-step synthesis of Gefitinib has been reported, starting from the commercially available 2,4-dichloro-6,7-dimethoxyquinazoline.[11][12]
Experimental Workflow:
Caption: Synthetic workflow for Gefitinib.
Protocol:
Step 1: Synthesis of N-(3-chloro-4-fluorophenyl)-2,4-dichloro-6,7-dimethoxyquinazolin-4-amine [11]
To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) in acetic acid (20 eq) is added 3-chloro-4-fluoroaniline (1.2 eq).
The reaction mixture is heated to 55 °C and stirred for 2 hours.
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
The precipitated product is collected by filtration, washed with water, and dried to afford the desired intermediate.
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against serious infections caused by Gram-positive bacteria that are resistant to other antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][14]
Mechanism of Action
Linezolid inhibits bacterial protein synthesis through a unique mechanism.[1][] It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex, which is a crucial step in the initiation of protein synthesis.[3][5] By acting at this early stage, Linezolid differs from most other protein synthesis inhibitors that target the elongation phase.[3] This distinct mechanism of action means there is a low incidence of cross-resistance with other classes of antibiotics.[4]
Caption: Mechanism of action of Linezolid.
Synthesis of Linezolid
A convergent and efficient synthesis of Linezolid has been developed, with a key step involving the cycloaddition of (R)-epichlorohydrin with a substituted phenylisocyanate.[15]
Experimental Workflow:
Caption: Synthetic workflow for Linezolid.
Protocol:
Step 1: Synthesis of 3-fluoro-4-(morpholin-4-yl)phenylisocyanate [15]
To a solution of 3-fluoro-4-(morpholin-4-yl)aniline (1.0 eq) in a suitable solvent like toluene is added triphosgene.
The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).
The solvent is removed under reduced pressure to yield the crude isocyanate, which is used in the next step without further purification.
Step 2: Cycloaddition to form the Oxazolidinone Ring [15]
The crude isocyanate from Step 1 (1.0 eq) is dissolved in an anhydrous solvent such as tetrahydrofuran.
(R)-epichlorohydrin (1.1 eq) and a catalyst like magnesium iodide or magnesium bromide etherate are added.
The reaction is stirred at room temperature until completion.
The reaction is quenched and the product is extracted and purified.
The oxazolidinone intermediate from Step 2 is converted to the corresponding azide by reaction with sodium azide.
The azide is then reduced to the primary amine. A common method is the Staudinger reaction using triphenylphosphine followed by hydrolysis, or catalytic hydrogenation.
Reboxetine: A Selective Norepinephrine Reuptake Inhibitor
Reboxetine is an antidepressant medication that functions as a selective norepinephrine reuptake inhibitor (NRI), used in the treatment of major depressive disorder.[18][19]
Mechanism of Action
Norepinephrine is a neurotransmitter in the brain that plays a crucial role in regulating mood, attention, and arousal.[20] In depression, the levels of norepinephrine in the synaptic cleft can be reduced. Reboxetine selectively binds to and inhibits the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[18][20] By blocking this transporter, Reboxetine increases the concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission and alleviating depressive symptoms.[20][21]
Caption: Mechanism of action of Reboxetine.
Synthesis of Reboxetine
The synthesis of the enantiomerically pure (S,S)-Reboxetine often involves the construction of the chiral morpholine ring as a key step.[22] One effective method starts from commercially available (S)-3-amino-1,2-propanediol.[22]
Experimental Workflow:
Caption: Synthetic workflow for (S,S)-Reboxetine.
Protocol:
Step 1-3: Synthesis of (S)-2-(hydroxymethyl)morpholine [22]
(S)-3-amino-1,2-propanediol is reacted with chloroacetyl chloride to form the corresponding amide.[22]
The amide undergoes base-mediated cyclization to form the chiral morpholinone.
The morpholinone is then reduced, for example with borane-tetrahydrofuran complex, to yield (S)-2-(hydroxymethyl)morpholine.
The primary alcohol of N-protected (S)-2-(hydroxymethyl)morpholine is selectively oxidized to the aldehyde using a mild oxidizing agent like Dess-Martin periodinane or Swern oxidation conditions.
The aldehyde is reacted with a phenyl organometallic reagent, such as phenylmagnesium bromide or diphenylzinc, to introduce the phenyl group, forming a mixture of diastereomeric alcohols.[22]
The diastereomers are separated by flash chromatography.
The desired (2S,3S)-alcohol diastereomer is subjected to a Mitsunobu reaction with 2-ethoxyphenol in the presence of triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) to form the ether linkage.[23]
Deprotection of the nitrogen, if necessary, yields (S,S)-Reboxetine.
Aprepitant (Emend®) is a neurokinin-1 (NK1) receptor antagonist used for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV) and for the prevention of postoperative nausea and vomiting (PONV).[24][25]
Mechanism of Action
Substance P is a neuropeptide that plays a key role in the vomiting reflex by binding to NK1 receptors in the brain's vomiting center.[24][26] Chemotherapy can trigger the release of substance P, leading to nausea and vomiting. Aprepitant is a highly selective antagonist of the NK1 receptor.[25] By blocking the binding of substance P to NK1 receptors, Aprepitant prevents the downstream signaling that initiates the emetic response.[24]
Caption: Mechanism of action of Aprepitant.
Synthesis of Aprepitant
An improved, more environmentally friendly synthesis of Aprepitant has been developed that involves three main steps.[27] A key feature of this synthesis is the stereoselective construction of the substituted morpholine core.[28]
Experimental Workflow:
Caption: Synthetic workflow for Aprepitant.
Protocol:
Step 1: Coupling and Crystallization-Induced Asymmetric Transformation [29]
Enantiopure (R)-3,5-bis(trifluoromethyl)phenyl ethanol is coupled with a racemic morpholine precursor, such as an oxazinone.
A crystallization-induced asymmetric transformation is employed to convert the unwanted isomer into the desired isomer, resulting in a high yield of the chiral secondary amine. This often involves the use of a resolving agent that also facilitates in situ racemization of the undesired enantiomer.[28]
The chiral secondary amine from Step 1 is reacted with a suitable fluorophenyl-containing electrophile to form the C-N bond, establishing the second stereocenter on the morpholine ring.
Step 3: Addition of the Triazolinone Side Chain [29]
The substituted morpholine from Step 2 is reacted with 3-(chloromethyl)-1,2,4-triazolin-5-one in the presence of a base to attach the triazolinone side chain to the morpholine nitrogen.
The final product, Aprepitant, is purified by crystallization.
The morpholine scaffold continues to be a valuable asset in the design and synthesis of therapeutic agents. Its favorable physicochemical properties and synthetic accessibility have led to its incorporation into a diverse range of successful drugs. The synthetic strategies outlined in this guide for Gefitinib, Linezolid, Reboxetine, and Aprepitant highlight the ingenuity of medicinal chemists in constructing these complex molecules. As our understanding of disease biology deepens, the privileged morpholine scaffold will undoubtedly continue to feature prominently in the development of the next generation of innovative medicines.
References
A New Synthesis of Gefitinib. (2018). Synlett, 30(04), 471-476.
What is the mechanism of Gefitinib? (2024, July 17).
Linezolid. (n.d.). In Wikipedia. Retrieved March 15, 2026.
Linezolid. (2024, March 1).
Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. (2002, February 15). American Family Physician, 65(4), 641-642.
The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. (2010).
What is the mechanism of Aprepitant? (2024, July 17).
What is the mechanism of Linezolid? (2024, July 17).
What is the mechanism of Reboxetine Mesilate? (2024, July 17).
Aprepitant: Uses and Mechanism of Action. (2025, April 28). DFW Anesthesia Professionals.
An In-depth Technical Guide to the Mechanism of Action of Gefitinib in Non-Small Cell Lung Cancer. (n.d.). Benchchem.
A Technical Guide to the Discovery, Synthesis, and Application of Gefitinib (Iressa®). (n.d.). Benchchem.
gefitinib. (2026, February 23). Liv Hospital.
Aprepitant. (2024, January 11).
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (2023, December 25). Cancers, 16(1), 123.
A New Synthesis of Gefitinib. (2018, November 14). Synlett, 30(04), 471-476.
Aprepitant. (2023, January 8). In WikiAnesthesia.
Explains a brief mechanism of NK1 R antagonist (Aprepitant) in breast cancer. (n.d.).
A simple and highly efficient process for synthesis of Gefitinib and its intermedi
Selective norepinephrine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved March 15, 2026.
Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. (2000, May 1). Journal of Clinical Psychopharmacology, 20(2 Suppl 1), 1S-11S.
Reboxetine. (n.d.). In Wikipedia. Retrieved March 15, 2026.
Reboxetine: the first selective noradrenaline re-uptake inhibitor. (2000, May 15).
A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. (n.d.). Bentham Science Publishers.
Synthesis of Gefitinib. (2019, March 19). Synfacts, 15(04), 0339.
Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. (2017, October 2). Organic Process Research & Development, 21(10), 1547-1562.
A new and alternate synthesis of Linezolid: An antibacterial agent. (2011). Der Pharma Chemica, 3(4), 219-226.
Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. (2005, January 25). Organic Letters, 7(3), 369-371.
Chemical synthesis method for linezolid. (n.d.).
An efficient and practical synthesis of antibacterial linezolid. (2009, December 8). Journal of Chemical Research, 2009(12), 739-740.
Seven‐Step Continuous Flow Synthesis of Linezolid Without Intermediate Purific
Synthesis of All Four Reboxetine Stereoisomers. (2013). J. Org. Chem., 78(16), 8396–8404.
Chapter 10 Synthesis of aprepitant. (n.d.).
Total synthesis of antidepressant drug (S,S)-reboxetine : A review. (n.d.). International Journal of Advanced Multidisciplinary Scientific Research.
Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process. (2015). Indian Journal of Pharmaceutical Sciences, 77(5), 558–565.
Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. (2002, August 28). The Journal of Organic Chemistry, 67(19), 6718-6724.
Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. (2017, June 9). Organic & Biomolecular Chemistry, 15(23), 4964-4971.
Green Synthesis of Aprepitant. (n.d.). Chemistry For Sustainability.
Nanostructured aprepitant compositions, process for the preparation thereof and pharmaceutical compositions containing them. (n.d.).
Advanced Application Note: 4-(2-Fluorophenyl)morpholine as a Privileged Scaffold in CNS Drug Discovery
Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Development Professionals Introduction & Scientific Rationale The development of neurot...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Application Note & Experimental Protocol
Target Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Development Professionals
Introduction & Scientific Rationale
The development of neurotherapeutics requires molecular architectures that perfectly balance target affinity with stringent pharmacokinetic requirements, most notably Blood-Brain Barrier (BBB) permeability. In recent years, the morpholine heterocycle has emerged as a "privileged scaffold" in Central Nervous System (CNS) drug discovery [1]. Specifically, 4-(2-Fluorophenyl)morpholine (CAS: 384344-17-6) represents a highly versatile building block and pharmacophore for the design of novel monoamine oxidase (MAO) inhibitors, monoamine transporter (NET/DAT/SERT) modulators, and neuroprotective agents.
The Causality of Scaffold Selection
The integration of the 4-(2-fluorophenyl)morpholine moiety into drug candidates is driven by precise physicochemical causality:
The Morpholine Ring: Contains both an ether oxygen (hydrogen-bond acceptor) and a secondary/tertiary amine. This unique combination lowers the overall basicity (
pKa≈8.3
) compared to piperidine analogs, ensuring that a significant fraction of the molecule remains un-ionized at physiological pH (7.4). This chair-like, flexible conformation is critical for passive transcellular diffusion across the BBB [2].
The 2-Fluorophenyl Substitution: The introduction of fluorine at the ortho-position of the phenyl ring serves a dual purpose. First, the strong electron-withdrawing nature of fluorine modulates the electron density of the aromatic system, enhancing binding affinity via
π
π
stacking with aromatic residues in the active sites of MAO enzymes. Second, it significantly improves metabolic stability by blocking cytochrome P450 (e.g., CYP3A4, CYP2D6) mediated aromatic hydroxylation, while simultaneously increasing lipophilicity to favor CNS partitioning [3].
Physicochemical Profiling
To validate the suitability of the 4-(2-fluorophenyl)morpholine scaffold for CNS applications, we must evaluate its multiparameter optimization (MPO) profile. The table below summarizes the theoretical physicochemical properties that make this scaffold highly desirable for neurotherapeutics.
Table 1: Physicochemical Properties of 4-(2-Fluorophenyl)morpholine
Parameter
Value
CNS Desirability Rationale
Molecular Weight (MW)
181.21 g/mol
< 400 Da is optimal for rapid BBB penetration.
LogP (Octanol/Water)
~1.85
Falls within the ideal "Goldilocks zone" (1.5 - 2.5) for CNS drugs, balancing aqueous solubility and lipid permeability.
Low HBD count correlates strongly with high brain exposure.
Hydrogen Bond Acceptors (HBA)
2
Sufficient for target engagement (e.g., MAO-A/B active site) without hindering permeability.
Mechanism of Action: Monoamine Modulation
Derivatives synthesized from the 4-(2-fluorophenyl)morpholine scaffold primarily exert their CNS effects by modulating monoaminergic transmission. The structural homology of the N-aryl morpholine to endogenous phenylethylamines (like dopamine and norepinephrine) allows it to act as a competitive inhibitor at monoamine transporters and monoamine oxidase enzymes.
Mechanism of 4-(2-Fluorophenyl)morpholine derivatives in CNS monoamine modulation.
Experimental Protocols
To ensure rigorous validation of 4-(2-fluorophenyl)morpholine derivatives in early-stage CNS drug discovery, the following self-validating experimental protocols must be employed. These workflows are designed to confirm both target engagement and physiological accessibility.
Protocol A: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)
Purpose: To quantify the passive diffusion capability of the synthesized derivatives across a lipid membrane that mimics the mammalian BBB.
Causality: While cell-based assays (e.g., MDCK-MDR1) assess active efflux, the PAMPA-BBB assay specifically isolates and validates the passive transcellular permeability driven by the morpholine's lipophilic-hydrophilic balance. Porcine Brain Lipid (PBL) is utilized as it closely mirrors the lipidomic composition of the human BBB.
Step-by-Step Methodology:
Lipid Preparation: Dissolve Porcine Brain Extract (PBE) in dodecane to a final concentration of 20 mg/mL. Critical Step: Ensure complete dissolution via sonication for 15 minutes to prevent membrane heterogeneity.
Membrane Coating: Carefully apply 4 µL of the PBE/dodecane solution to the porous polycarbonate filter membrane (0.45 µm pore size) of the donor plate. Allow 5 minutes for the solvent to settle.
Donor Solution Preparation: Dilute the 4-(2-fluorophenyl)morpholine test compound to 10 µM in PBS (pH 7.4) containing 5% DMSO to maintain solubility.
Assay Assembly: Add 300 µL of the donor solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4, 5% DMSO) to the acceptor wells. Carefully couple the donor plate onto the acceptor plate, ensuring no air bubbles are trapped at the lipid interface.
Incubation: Incubate the assembled sandwich at 25°C for 18 hours in a humidity-controlled chamber to prevent evaporation.
Quantification: Separate the plates. Extract 100 µL from both donor and acceptor wells. Quantify the compound concentration using LC-MS/MS (MRM mode).
Data Analysis: Calculate the effective permeability (
Pe
) using the standard steady-state flux equation. Compounds with
Pe>4.0×10−6
cm/s are classified as highly BBB permeable.
Purpose: To determine the half-maximal inhibitory concentration (
IC50
) of the derivatives against recombinant human MAO-A and MAO-B enzymes.
Causality: N-aryl morpholines are established MAO pharmacophores. We utilize kynuramine as a non-fluorescent substrate. MAO catalyzes the oxidative deamination of kynuramine to 4-hydroxyquinoline, a highly fluorescent product. This continuous fluorometric readout provides superior kinetic resolution compared to endpoint colorimetric assays.
Step-by-Step Methodology:
Buffer Preparation: Prepare assay buffer: 100 mM Potassium Phosphate, pH 7.4. Rationale: pH 7.4 ensures the morpholine nitrogen is in its physiological protonation state, which is critical for accurate enzyme-inhibitor docking.
Enzyme Reconstitution: Dilute recombinant human MAO-A (5 µg/mL final) or MAO-B (10 µg/mL final) in the assay buffer.
Inhibitor Pre-incubation: In a black 96-well microtiter plate, add 50 µL of the enzyme solution and 25 µL of the test compound (serially diluted from 100 µM to 1 nM). Incubate at 37°C for 15 minutes to allow for equilibrium binding.
Reaction Initiation: Add 25 µL of kynuramine substrate (final concentration: 40 µM for MAO-A; 20 µM for MAO-B, corresponding to their respective
Km
values).
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the increase in fluorescence (Excitation: 310 nm, Emission: 400 nm) continuously for 30 minutes at 37°C.
Data Analysis: Calculate the initial velocity (
V0
) from the linear portion of the fluorescence-time curve. Plot % Inhibition vs. Log[Inhibitor] and fit to a four-parameter logistic non-linear regression model to determine the
IC50
.
Representative Data & Interpretation
When 4-(2-fluorophenyl)morpholine is utilized as a core scaffold to synthesize extended derivatives, the resulting compounds typically exhibit robust target engagement and excellent CNS penetration. Table 2 illustrates representative screening data comparing a hypothetical 4-(2-fluorophenyl)morpholine derivative against standard clinical reference compounds.
Table 2: Comparative In Vitro Profiling of CNS Candidates
Compound
hMAO-A
IC50
(µM)
hMAO-B
IC50
(µM)
Selectivity Index (A/B)
PAMPA-BBB
Pe
(
10−6
cm/s)
Moclobemide (Ref)
0.15 ± 0.02
> 100
> 666
5.2 ± 0.4
Selegiline (Ref)
> 100
0.04 ± 0.01
< 0.0004
8.1 ± 0.6
4-(2-F-phenyl)morpholine Derivative
0.85 ± 0.05
0.09 ± 0.02
~ 9.4
11.4 ± 0.8
Interpretation: The 4-(2-fluorophenyl)morpholine derivative demonstrates a strong preference for MAO-B inhibition while maintaining exceptional BBB permeability (
Pe=11.4×10−6
cm/s), outperforming standard references. The high permeability is a direct consequence of the optimal LogP and low TPSA imparted by the fluorinated morpholine core.
Conclusion
The 4-(2-fluorophenyl)morpholine scaffold is a highly privileged structure in the medicinal chemist's toolkit for CNS drug discovery. Its unique combination of a flexible, low-basicity heterocycle with a metabolically robust, electron-withdrawing fluorophenyl group provides an ideal foundation for developing neurotherapeutics. By employing rigorous, self-validating assays such as PAMPA-BBB and fluorometric enzymatic kinetics, researchers can efficiently harness this scaffold to discover the next generation of treatments for neurodegenerative and psychiatric disorders.
References
Lenci, E., Calugi, L., & Trabocchi, A. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience, 2021. URL:[Link]
Sasidharan, R., et al. "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics." National Center for Biotechnology Information (PMC), 2023. URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Purification of 4-(2-Fluorophenyl)morpholine
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists encountering challenges with the purification of 4-(2-Fluorophenyl)morpholine. As a key building...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists encountering challenges with the purification of 4-(2-Fluorophenyl)morpholine. As a key building block in contemporary drug discovery, obtaining this intermediate in high purity is critical for the success of subsequent synthetic steps and the integrity of biological data. This document moves beyond standard protocols to address the nuanced difficulties inherent in purifying substituted morpholines, providing evidence-based solutions and troubleshooting frameworks grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for understanding the purification strategy for 4-(2-Fluorophenyl)morpholine.
Q1: Why is 4-(2-Fluorophenyl)morpholine often challenging to purify using standard silica gel chromatography?
The primary difficulty arises from the basic nature of the morpholine nitrogen atom. This Lewis base can engage in strong, often undesirable, interactions with the acidic silanol (Si-OH) groups present on the surface of standard silica gel.[1] This interaction can lead to several chromatographic issues:
Peak Tailing: The compound adsorbs strongly and elutes slowly and unevenly, resulting in broad, asymmetric peaks.
Streaking: The product smears across the column, contaminating multiple fractions.
Irreversible Binding: In severe cases, the compound binds so strongly that it cannot be eluted from the column, leading to significantly reduced recovery.[1]
Q2: What are the most effective methods for purifying 4-(2-Fluorophenyl)morpholine?
The optimal method depends on the scale of the purification and the nature of the impurities. The two most successful and widely applicable techniques are:
Modified Flash Column Chromatography: Using silica gel but with a mobile phase amended with a basic modifier (e.g., triethylamine) to suppress the interaction with silanol groups. This is highly versatile for removing a wide range of impurities.[2]
Recrystallization: Given that 4-(2-Fluorophenyl)morpholine and related analogs are often solids, recrystallization is an excellent and scalable method for achieving high purity, particularly for removing minor impurities and obtaining crystalline material suitable for structural analysis.[3][4]
Q3: What are the common impurities I should anticipate from the synthesis of 4-(2-Fluorophenyl)morpholine?
Impurities are typically derived from the specific synthetic route employed. However, common syntheses (e.g., nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene followed by reduction, or direct coupling of 2-fluoroaniline with a dihaloether) can generate predictable byproducts:
Unreacted Starting Materials: Such as 2-fluoroaniline, 1-fluoro-2-nitrobenzene, or diethanolamine derivatives.
Partially Reacted Intermediates: For instance, 4-(2-fluoro-4-nitrophenyl)morpholine if the nitro reduction step is incomplete.[5]
Side-Products: Such as over-alkylated species or products from undesired side reactions.
Residual Solvents and Reagents: From the reaction and workup steps.
Q4: How can I accurately assess the purity of my final product?
A multi-technique approach is recommended for robust purity assessment:
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Given the fluorinated nature of the analyte, a pentafluorophenyl (PFP) or FluoroPhenyl phase column can offer alternative selectivity compared to standard C18 columns, potentially resolving closely-eluting impurities.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can detect impurities if they are present at levels of ~1% or higher.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the main component and helps in identifying the mass of any impurities detected by the chromatogram.
Section 2: Purification Troubleshooting Guide
This guide is structured in a problem-and-solution format to directly address issues encountered during purification experiments.
Problem Area: Flash Column Chromatography
Symptom
Underlying Cause
Recommended Solution
Severe Peak Tailing / Streaking
The basic morpholine nitrogen is interacting strongly with acidic silica gel.[1]
Add a basic modifier like triethylamine (0.1-2%) or a 7N ammonia solution in methanol (0.5-2%) to the eluent system.
Low or No Product Recovery
The compound is irreversibly adsorbed onto the silica due to high polarity and strong basicity.
1. Use a less acidic stationary phase like neutral or basic alumina. 2. Deactivate the silica gel by pre-flushing the column with your eluent containing the basic modifier before loading the sample.
Poor Separation from Polar Impurities
The chosen eluent system lacks the selectivity to resolve the compound from byproducts with similar polarity.
1. Switch to a different solvent system (e.g., from Ethyl Acetate/Hexanes to Dichloromethane/Methanol). 2. Employ a gradient elution, starting with a low polarity and gradually increasing it to better resolve components.
Problem Area: Recrystallization
Symptom
Underlying Cause
Recommended Solution
"Oiling Out" Instead of Crystallizing
The compound's solubility is too high in the chosen solvent, or the solution is being cooled too rapidly. Impurities can also inhibit lattice formation.[3]
1. Use a solvent system where the compound is less soluble. 2. Employ a solvent/anti-solvent system (see Protocol 2). 3. Slow down the rate of cooling by placing the flask in an insulated container (e.g., a Dewar flask).
No Crystal Formation
The solution is not supersaturated, or nucleation is inhibited.
1. Reduce the solvent volume by gentle heating or under a stream of nitrogen. 2. Add a seed crystal of the pure compound. 3. Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
Low Yield of Crystalline Product
The compound has significant solubility in the mother liquor even at low temperatures.[8]
1. Cool the crystallization mixture to a lower temperature (e.g., 0 °C or -20 °C) before filtration. 2. Minimize the amount of solvent used for the initial dissolution. 3. Wash the collected crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product.
Section 3: Detailed Experimental Protocols
Protocol 1: Modified Flash Column Chromatography on Silica Gel
This protocol describes a standard procedure for purifying 4-(2-Fluorophenyl)morpholine on a gram scale.
Eluent Preparation: Prepare a stock solution of your chosen mobile phase (e.g., 30% Ethyl Acetate in Hexanes). To this solution, add triethylamine (Et₃N) to a final concentration of 1% (v/v). For example, to 990 mL of eluent, add 10 mL of Et₃N.
Sample Preparation: Dissolve the crude 4-(2-Fluorophenyl)morpholine in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution to create a slurry.
Dry Loading: Concentrate the slurry on a rotary evaporator until a free-flowing powder is obtained. This "dry-loaded" sample prevents streaking and improves resolution.
Column Packing: Pack a flash chromatography column with silica gel using your prepared eluent (containing 1% Et₃N). Ensure the column is packed evenly without air bubbles.
Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the mobile phase, collecting fractions and monitoring the separation by Thin Layer Chromatography (TLC).
Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and concentrate them using a rotary evaporator to yield the purified 4-(2-Fluorophenyl)morpholine.
Protocol 2: Recrystallization via the Solvent/Anti-Solvent Method
This method is highly effective for obtaining material of >99% purity.[9]
Solvent Selection: Identify a "solvent" in which 4-(2-Fluorophenyl)morpholine is highly soluble (e.g., Isopropanol, Acetone, or Toluene) and an "anti-solvent" in which it is poorly soluble but is miscible with the solvent (e.g., Hexanes, Heptane, or Water).[3]
Dissolution: In a clean Erlenmeyer flask, dissolve the crude material in a minimal amount of the chosen "solvent" at an elevated temperature (e.g., 50-60 °C) with stirring until all solid has dissolved.
Addition of Anti-Solvent: While maintaining the warm temperature and stirring, slowly add the "anti-solvent" dropwise until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.
Clarification: Add a few drops of the warm "solvent" until the cloudiness just disappears, resulting in a clear, saturated solution.
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for several hours.
Isolation and Drying: Collect the resulting crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold anti-solvent. Dry the crystals under vacuum to remove all residual solvents.
Section 4: Visualization of Workflows
Visual workflows can aid in making logical decisions during the purification process.
Caption: Decision workflow for selecting a primary purification method.
Caption: Troubleshooting logic for flash column chromatography issues.
References
Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. [Link]
Gadekar, S., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Pharmaceuticals (Basel), 18(3), 336. [Link]
PubChem. 2-(4-Fluorophenyl)morpholine HCl. National Center for Biotechnology Information. [Link]
SIELC Technologies. (2018). Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]
Lu, J., et al. (2012). Crystallization and transformation of pharmaceutical solid forms. African Journal of Pharmacy and Pharmacology, 6(9), 595-604. [Link]
Restek Corporation. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. [Link]
van den Heuvel, N. (2016). Recrystallization of Active Pharmaceutical Ingredients. In Crystallization - Science and Technology. IntechOpen. [Link]
Law, B. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
Li, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4725. [Link]
Suzuki, T., et al. (2023). Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production. ChemRxiv. [Link]
PubChem. 4-(2-Fluoro-4-nitrophenyl)morpholine. National Center for Biotechnology Information. [Link]
Technical Support Center: 4-(2-Fluorophenyl)morpholine Synthesis
Welcome to the technical support center for the synthesis of 4-(2-Fluorophenyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-(2-Fluorophenyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. My objective is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will explore the common synthetic routes, dissect the formation of key impurities, and provide robust analytical and purification protocols.
Part 1: Navigating Synthetic Challenges: A Strategic Overview
The synthesis of 4-(2-Fluorophenyl)morpholine primarily involves the formation of a crucial N-Aryl bond. The two most prevalent and industrially relevant strategies to achieve this are Nucleophilic Aromatic Substitution (SNA_r) and Palladium-catalyzed Buchwald-Hartwig Amination . Each pathway presents a unique set of challenges and a characteristic impurity profile. Understanding the mechanism of each is the first step in mastering the synthesis.
Diagram 1: Key Synthetic Strategies
Caption: High-level overview of the two primary synthetic routes.
Part 2: The Nucleophilic Aromatic Substitution (SNA_r) Route: Troubleshooting & FAQs
The SNA_r pathway is often favored for its cost-effectiveness, avoiding precious metal catalysts. It typically involves reacting morpholine with an activated fluoro-aromatic compound, such as 1,2-difluorobenzene or 1-fluoro-2-nitrobenzene, under basic conditions. The reaction's success hinges on the electronic activation of the aromatic ring.[1]
Frequently Asked Questions (SNA_r)
Q: Why is a fluoro-substituent a good leaving group in SNA_r?
A: Fluorine's high electronegativity makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. While not the best leaving group in terms of bond strength, its ability to activate the ring for the initial attack is the rate-determining step, making fluorinated aromatics excellent SNA_r substrates.[2]
Q: What are the most common starting materials for this route?
A: 1,2-difluorobenzene is a direct precursor. Alternatively, 1-fluoro-2-nitrobenzene is frequently used because the strongly electron-withdrawing nitro group significantly activates the ring for substitution.[1][3] The nitro group is then reduced in a subsequent step.
Troubleshooting Guide: SNA_r Synthesis
Q: My reaction yield is low, with significant recovery of unreacted 1,2-difluorobenzene. How can I drive the reaction to completion?
Causality & Solution: This issue typically points to insufficient reaction energy or non-optimal stoichiometry.
Temperature: The C-F bond is strong, and significant thermal energy is often required. Cautiously increase the reaction temperature in 10°C increments. If using a high-boiling solvent like DMSO or NMP, ensure it is completely anhydrous, as water can lead to side products.
Stoichiometry: Use a slight excess of morpholine (1.2 - 1.5 equivalents). This shifts the equilibrium towards the product. However, a large excess can make purification difficult.
Base Selection: A strong, non-nucleophilic base is critical. Potassium carbonate (K₂CO₃) is common, but if the reaction is still sluggish, consider a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), paying close attention to safety protocols.
Q: I'm observing a significant impurity with a mass corresponding to a di-morpholino-benzene product. What causes this and how can it be prevented?
Causality & Solution: This is a classic case of over-reaction. The first morpholine substituent is an electron-donating group, which can activate the product for a second, albeit slower, substitution.
Control Stoichiometry: This is the most critical factor. Do not use a large excess of morpholine. Maintain a molar ratio close to 1:1.2 (Aryl Halide:Morpholine).
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. This will increase the selectivity for the mono-substituted product.
Slow Addition: Add the morpholine slowly to a solution of the fluoro-aromatic compound and base. This keeps the instantaneous concentration of the nucleophile low, disfavoring the second substitution.
Q: My LC-MS analysis shows a peak consistent with 2-fluorophenol. How is this forming?
Causality & Solution: This impurity arises from the reaction of the aryl fluoride with water or hydroxide ions, which can be a competitive nucleophile, especially at high temperatures.
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly opened solvents or those dried over molecular sieves.
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
Base Choice: Use a carbonate base (e.g., K₂CO₃) instead of a hydroxide base (e.g., NaOH, KOH) to minimize the concentration of hydroxide ions.
Diagram 2: SNA_r Impurity Formation Pathways
Caption: Formation of common impurities during SNAr synthesis.
Part 3: The Buchwald-Hartwig Amination Route: Troubleshooting & FAQs
This palladium-catalyzed cross-coupling reaction is a powerful and versatile method, often providing higher yields and tolerating a wider range of functional groups than SNA_r.[4] It typically involves reacting an aryl halide (e.g., 1-bromo-2-fluorobenzene) with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5][6]
Frequently Asked Questions (Buchwald-Hartwig)
Q: What is the role of the phosphine ligand?
A: The ligand is crucial. It stabilizes the palladium(0) active species, facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, and prevents the precipitation of palladium black. The steric and electronic properties of the ligand dictate the efficiency of the reaction.[5][7]
Q: Which base is best?
A: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this transformation. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be used, especially if the substrate is base-sensitive.[6]
Troubleshooting Guide: Buchwald-Hartwig Synthesis
Q: My reaction is incomplete, showing significant unreacted aryl bromide. What are the first parameters to check?
Causality & Solution: Incomplete conversion in a Buchwald-Hartwig reaction often points to catalyst deactivation or suboptimal reaction conditions.
Oxygen Exclusion: The active Pd(0) catalyst is extremely sensitive to oxygen. Ensure the reaction is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintained under a strict inert atmosphere.
Ligand Choice: The choice of ligand is critical. For coupling with a secondary amine like morpholine, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are generally excellent choices. If using an older generation ligand like BINAP, the reaction may be sluggish.
Catalyst Loading: While typically low (0.5-2 mol%), insufficient catalyst loading can lead to stalling. If you suspect deactivation, a small, second charge of both catalyst and ligand mid-reaction can sometimes restart a stalled reaction.
Q: I am observing a significant amount of fluorobenzene as a byproduct. What is causing this hydrodehalogenation?
Causality & Solution: Hydrodehalogenation is a side reaction where the aryl halide is reduced instead of aminated. It can be promoted by moisture or certain reaction conditions.
Anhydrous Conditions: Water can be a proton source for this side reaction. Ensure all reagents and the solvent (typically toluene or dioxane) are scrupulously dry.
Base Quality: Use high-purity sodium tert-butoxide. Older or lower-quality base may contain hydroxide or alkoxide impurities that facilitate this pathway.
Reaction Temperature: Excessively high temperatures can sometimes promote hydrodehalogenation and other side reactions. Try running the reaction at a lower temperature (e.g., 80-100°C) for a longer period.
Q: My final product is colored and I suspect palladium contamination. How can I effectively remove it?
Causality & Solution: Residual palladium can be difficult to remove by standard crystallization or silica gel chromatography alone.
Post-Reaction Scavenging: After the reaction is complete, and before workup, stir the reaction mixture with a palladium scavenger. Activated carbon is a cost-effective option. Thiol-functionalized silica gels or resins (e.g., SiliaMetS Thiol) are highly effective.
Aqueous Washes: During workup, washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium thiocyanate can help extract residual palladium into the aqueous phase.
Filtration: Passing the crude product solution through a pad of Celite® can help remove precipitated palladium black.
Diagram 3: Buchwald-Hartwig Catalytic Cycle & Side Reactions
Caption: Simplified Buchwald-Hartwig cycle and key side reactions.
Part 4: Impurity Profiling, Purification, and Analytical Protocols
Regardless of the synthetic route, rigorous analysis and purification are paramount. A well-characterized compound is essential for reproducible downstream results.
Table 1: Summary of Common Impurities and Their Origins
Impurity Name
Structure
Likely Origin Route(s)
Formation Mechanism
Mitigation Strategy
Unreacted Morpholine
C₄H₉NO
Both
Incomplete reaction
Optimize reaction time/temp; Use slight excess of aryl halide; Aqueous workup
Unreacted Aryl Halide
Ar-X
Both
Incomplete reaction
Optimize conditions; Use slight excess of morpholine
Di-morpholino Adduct
Ar(Morpholine)₂
SNA_r
Over-reaction of product with morpholine
Control stoichiometry (Aryl:Amine ≈ 1:1.2); Lower temperature
Hydrolysis Product
2-Fluorophenol
SNA_r
Reaction with residual water/hydroxide
Ensure anhydrous conditions; Use non-hydroxide base
Post-reaction treatment with scavengers (activated carbon, thiol resins)
Experimental Protocols
The following are generalized starting-point protocols. They must be optimized and validated for your specific equipment and sample matrix.
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is designed for the separation and quantification of the final product from non-volatile impurities and starting materials.[8][9]
Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: Hold at 90% B
18-20 min: 90% to 10% B
20-25 min: Re-equilibration at 10% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm (or optimal wavelength determined by PDA).
Sample Preparation: Dissolve a small amount of the crude or purified material (approx. 1 mg/mL) in 50:50 Acetonitrile:Water. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Volatile Impurity Analysis
This method is suitable for detecting volatile starting materials (e.g., fluorobenzene) and residual solvents.[10]
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
GC Column: A mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 35 to 500.
Sample Preparation: Dissolve the sample (approx. 5 mg/mL) in a high-purity solvent not expected to be in the sample (e.g., Dichloromethane or Ethyl Acetate).
References
U.S. Patent US6051717A, "Convergent process for the preparation of a morpholine compound.
Organic Chemistry Portal. "Synthesis of morpholines." [Link]
Ortiz, K. G., et al. (2024). "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." ChemRxiv. [Link]
Ananikov, V. P., et al. (2018). "Evidence for 'cocktail'-type catalysis in Buchwald-Hartwig reaction. A mechanistic study." ResearchGate. [Link]
Jain, A., & Sahu, S. K. (2024). "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences. [Link]
Lee, C., & Ritter, T. (2015). "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." PMC. [Link]
Hayakawa, M., et al. (2006). "Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors." PubMed. [Link]
ResearchGate. "Different analytical methods of estimation of morpholine or its derivatives." [Link]
ResearchGate. (2018). "Sources of impurities - Investigation of... formation during the synthesis of amlodipine besylate." [Link]
Organic Syntheses. "Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes." [Link]
Li, X. (2022). "The Asymmetric Buchwald–Hartwig Amination Reaction." SynOpen. [Link]
Gene Tools, LLC. (2018). "Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples." [Link]
MDPI. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis..." [Link]
PMC. (2024). "Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line." [Link]
ResearchGate. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis..." [Link]
IJNRD.org. (2024). "Impurity Profiling in different analytical techniques." [Link]
ResearchGate. "Figure 2. Various approaches for synthesis of morpholine." [Link]
PMC. (2021). "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors." [Link]
PMC. (2017). "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)..." [Link]
Google Patents. "TW449588B - Substituted morpholine derivatives and their use as tachykinin antagonists."
Technical Support Center: Optimizing Reaction Conditions for 4-(2-Fluorophenyl)morpholine
Welcome to the technical support center for the synthesis of 4-(2-Fluorophenyl)morpholine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and fr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-(2-Fluorophenyl)morpholine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of its synthesis. The content is structured to address specific experimental challenges with scientifically grounded explanations and actionable protocols.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of 4-(2-Fluorophenyl)morpholine, primarily focusing on the widely used Buchwald-Hartwig amination.
Q1: My Buchwald-Hartwig reaction is resulting in a low yield of 4-(2-Fluorophenyl)morpholine. What are the potential causes and how can I improve it?
Low yields in a Buchwald-Hartwig amination can be attributed to several factors, often revolving around catalyst activity, reaction conditions, and reagent purity.[1]
Potential Causes & Solutions:
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and can precipitate as inactive palladium black.[1]
Solution: Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction. All solvents and liquid reagents should be thoroughly degassed prior to use.[1] Using a well-defined palladium pre-catalyst can also lead to more reproducible results.[2]
Suboptimal Ligand/Base Combination: The choice of phosphine ligand and base is critical and highly dependent on the specific substrates.
Solution: A systematic screening of different ligands and bases is recommended. For coupling a secondary amine like morpholine, bulky, electron-rich phosphine ligands are often effective.[3] Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary if your substrate has base-sensitive functional groups.[4]
Impure Reagents: Water and other protic impurities can lead to catalyst decomposition.[1]
Solution: Use anhydrous solvents and ensure the purity of your 2-fluoro-substituted aryl halide and morpholine.
Incorrect Reaction Temperature: The typical temperature range for Buchwald-Hartwig couplings is between 80-100°C.[2]
Solution: If the reaction is sluggish, a moderate increase in temperature may be beneficial. Conversely, if side product formation is observed, lowering the temperature might be necessary.[1]
Q2: I am observing significant formation of a hydrodehalogenated side product (fluorobenzene) instead of my desired product. How can I minimize this?
Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.[4]
Potential Causes & Solutions:
Choice of Base: Sterically hindered or overly strong bases can sometimes promote hydrodehalogenation.
Solution: Consider using a weaker or less sterically hindered base. For instance, if you are using LHMDS, switching to K₃PO₄ might reduce this side reaction.[4]
Ligand Choice: Certain ligands may be more prone to promoting this side reaction.
Solution: Screening different classes of phosphine ligands can help identify one that favors the desired C-N bond formation.
Reaction Temperature: Higher temperatures can sometimes favor side reactions.[4]
Solution: Try running the reaction at a lower temperature for a longer duration.
Q3: My reaction mixture turns black, and the reaction stalls. What does this signify?
The formation of a fine black precipitate, commonly known as palladium black, is a clear indication of catalyst decomposition.[1] This means the palladium has precipitated from the catalytic cycle, rendering it inactive.[1]
Potential Causes & Solutions:
Presence of Oxygen: Palladium(0) catalysts are highly sensitive to oxygen.
Solution: Rigorous degassing of solvents and maintaining a positive pressure of an inert gas are crucial.
Impure Reagents: As mentioned before, water or other impurities can cause the catalyst to crash out.
Solution: Ensure all reagents and solvents are of high purity and anhydrous.[1]
Inappropriate Ligand: The ligand is essential for stabilizing the palladium catalyst.
Solution: Employ a ligand known for its robustness. Bulky, electron-rich ligands often provide better stabilization.[1]
Q4: I am struggling with the purification of 4-(2-Fluorophenyl)morpholine. What are some effective methods?
Purification can be challenging due to the basic nature of the morpholine nitrogen and potential similarities in polarity between the product and unreacted starting materials or certain byproducts.
Potential Solutions:
Column Chromatography: This is a standard method for purification.
Pro-Tip: A gradient elution on silica gel, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to prevent tailing of the product on the silica gel.
Acid-Base Extraction: The basicity of the morpholine nitrogen can be exploited for purification.
Workflow:
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer.
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the product.
Extract the product back into an organic solvent.
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
Pro-Tip: Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-(2-Fluorophenyl)morpholine?
The two most common and versatile methods are:
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction between an aryl halide (or triflate) and an amine.[3] For this specific synthesis, it involves the reaction of a 2-fluoro-substituted aryl halide (e.g., 1-bromo-2-fluorobenzene or 1-chloro-2-fluorobenzene) with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3]
Nucleophilic Aromatic Substitution (S_NAr): This reaction is feasible when the aromatic ring is activated by electron-withdrawing groups. In the case of 4-(2-Fluorophenyl)morpholine, if the starting material is sufficiently electron-deficient (e.g., 2,4-difluoronitrobenzene), morpholine can directly displace a fluoride ion.[5] However, for a simple 2-fluoro-substituted benzene ring without strong activation, this reaction typically requires harsh conditions.
Q2: Which aryl halide (F, Cl, Br, I) is the best starting material for the Buchwald-Hartwig amination?
The reactivity of aryl halides in Buchwald-Hartwig amination generally follows the order: Ar-I > Ar-Br > Ar-Cl.[6]
Aryl Iodides (Ar-I): While highly reactive, the iodide formed during the reaction can sometimes inhibit the catalyst.[2]
Aryl Bromides (Ar-Br): These are often a good compromise between reactivity and stability, making them a popular choice.
Aryl Chlorides (Ar-Cl): They are less reactive and often require more specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) to achieve good yields.[7] However, they are often more readily available and cost-effective.
For 4-(2-Fluorophenyl)morpholine synthesis, 1-bromo-2-fluorobenzene or 1-iodo-2-fluorobenzene are excellent starting points. If using 1-chloro-2-fluorobenzene, a more specialized catalyst system will likely be necessary.
Q3: How do I monitor the progress of my reaction?
Effective reaction monitoring is crucial for optimizing conditions and knowing when the reaction is complete.[8]
Thin-Layer Chromatography (TLC): This is a quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product. Staining with potassium permanganate can be useful for visualizing the product.[9]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for monitoring the disappearance of volatile starting materials and the appearance of the product, providing both retention time and mass information for identification.[8][10]
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring less volatile compounds and can provide quantitative data on the reaction progress.[8]
Q4: What is the general mechanism for the Buchwald-Hartwig amination?
The catalytic cycle involves several key steps:[6]
Activation of the Palladium Pre-catalyst: If a Pd(II) source is used, it is first reduced to the active Pd(0) species.
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the palladium center, and the base removes a proton from the amine nitrogen.
Reductive Elimination: The C-N bond is formed as the desired product, 4-(2-Fluorophenyl)morpholine, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6]
III. Data & Protocols
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
Parameter
Recommendation
Rationale
Aryl Halide
1-Bromo-2-fluorobenzene
Good balance of reactivity and availability.
Amine
Morpholine (1.1 - 1.5 equiv.)
A slight excess ensures complete consumption of the aryl halide.
Palladium Source
Pd₂(dba)₃ or a pre-catalyst
Pre-catalysts often give more reproducible results.[2]
Ligand
A bulky, electron-rich phosphine (e.g., XPhos, RuPhos)
These ligands are generally effective for coupling with secondary amines.
Base
NaOtBu or K₃PO₄ (1.5 - 2.0 equiv.)
NaOtBu is a strong base for high reactivity; K₃PO₄ is a milder option.[4]
Solvent
Toluene or 1,4-Dioxane (anhydrous)
Commonly used, non-polar aprotic solvents that perform well.[2][4]
Temperature
80 - 110 °C
A common temperature range for these reactions.[2]
Experimental Protocol: Synthesis of 4-(2-Fluorophenyl)morpholine via Buchwald-Hartwig Amination
Materials:
1-Bromo-2-fluorobenzene
Morpholine
Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst
A suitable phosphine ligand (e.g., XPhos)
Sodium tert-butoxide (NaOtBu)
Anhydrous toluene
Inert gas (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add the palladium source, the phosphine ligand, and sodium tert-butoxide.
Evacuate and backfill the flask with inert gas three times.
Add anhydrous toluene via syringe, followed by morpholine and then 1-bromo-2-fluorobenzene.
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction by carefully adding water.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or another suitable method.
Visualization of Key Concepts
Troubleshooting Workflow for Low Yield
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
IV. References
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). Available at:
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]
US6051717A - Convergent process for the preparation of a morpholine compound - Google Patents. Available at:
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC. Available at: [Link]
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (2024). Available at: [Link]
Figure 2. Various approaches for synthesis of morpholine The various... - ResearchGate. Available at: [Link]
Recent progress in the synthesis of morpholines - ResearchGate. (2019). Available at: [Link]
Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. Available at: [Link]
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society. (2024). Available at: [Link]
Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC. (2018). Available at: [Link]
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014). Available at: [Link]
Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (2006). Available at: [Link]
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Available at: [Link]
Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC. Available at: [Link]
Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives - Pakistan Journal of Chemistry - Chempublishers. (2016). Available at: [Link]
Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes - Organic Syntheses Procedure. Available at: [Link]
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Available at: [Link]
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (2020). Available at: [Link]
Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions | Organometallics - ACS Publications. (2014). Available at: [Link]
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction - ACS Publications. (2006). Available at: [Link]
Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with... - ResearchGate. Available at: [Link]
Table 3 Effect of various bases in the Buchwald coupling reaction a - ResearchGate. Available at: [Link]
Reaction Condition Optimization - Creative Biolabs. Available at: [Link]
Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
AMINOMETHYL-4-(4-FLU0ROBENZYL)MORPHOLINE - LOCKSS: Serve Content. Available at: [Link]
Technical Support Center: Degradation Pathways of 4-(2-Fluorophenyl)morpholine
Welcome to the technical support center for 4-(2-Fluorophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-(2-Fluorophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for stability and degradation studies. As a molecule combining the privileged morpholine scaffold with a fluorinated phenyl ring, understanding its degradation profile is critical for ensuring product quality, safety, and efficacy. This document provides a logical framework for anticipating degradation pathways and systematically investigating them in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for 4-(2-Fluorophenyl)morpholine based on its chemical structure?
Based on established chemical principles and degradation patterns of related structures, 4-(2-Fluorophenyl)morpholine is susceptible to degradation through three primary pathways: oxidation of the morpholine ring, modification of the fluorophenyl ring, and photolytic degradation.
Morpholine Ring Oxidation & Cleavage: The morpholine moiety is known to be susceptible to oxidative degradation. Studies on the parent morpholine structure have shown that degradation often initiates with the cleavage of a C-N bond, a reaction that can be catalyzed by enzymes like cytochrome P-450 in biological systems. This can lead to ring-opening to form intermediates such as amino acids and diacids. Under laboratory stress conditions, strong oxidants can produce N-oxides or lead to complete ring cleavage.
Fluorophenyl Ring Modification: The carbon-fluorine (C-F) bond is generally strong; however, it is not inert. Under harsh conditions, such as high heat or extreme pH in the presence of nucleophiles, defluorination can occur, leading to the substitution of fluorine with a hydroxyl group. Additionally, the aromatic ring can undergo hydroxylation.
Photodegradation: Aromatic compounds, particularly those with heteroatoms, are often susceptible to degradation upon exposure to UV or visible light. Photolysis can induce cleavage of the morpholine ring or modifications to the phenyl ring, potentially leading to a complex mixture of degradants.
Q2: What are the standard stress conditions for performing a forced degradation study on this compound?
Forced degradation studies are essential for identifying potential degradants and establishing the stability-indicating nature of analytical methods. A typical study involves exposing the compound to a range of stress conditions more severe than standard accelerated stability testing. The goal is to achieve a target degradation of 5-20%.
Stress Condition
Reagent/Parameter
Typical Duration & Temperature
Potential Degradation Pathway
Acid Hydrolysis
0.1 M to 1 M HCl
Room Temperature to 80°C for up to 72 hours
Morpholine ring opening, Defluorination
Base Hydrolysis
0.1 M to 1 M NaOH
Room Temperature to 80°C for up to 72 hours
Morpholine ring opening, Defluorination
Oxidation
3% to 30% H₂O₂
Room Temperature, protected from light, for up to 72 hours
N-oxidation, Morpholine ring cleavage
Thermal Degradation
Dry heat
80°C to 120°C (solid state) or in solution
General decomposition, potential defluorination
Photodegradation
UV & Visible Light (ICH Q1B)
Solid state and in solution, with dark control
Phenyl ring modification, ring cleavage
This table summarizes common starting conditions for forced degradation studies as outlined in regulatory guidance and scientific literature.
Q3: Which analytical techniques are most suitable for analyzing the degradation products of 4-(2-Fluorophenyl)morpholine?
A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive analysis.
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the primary tool for separating the parent compound from its degradation products and quantifying them. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is crucial for the identification of unknown degradants. By determining the mass-to-charge ratio (m/z) of the degradation products, their molecular weights can be determined, and fragmentation patterns can help elucidate their structures.
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products. Derivatization may be required for non-volatile degradants.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the structural elucidation of isolated degradation products. ¹H, ¹³C, and particularly ¹⁹F NMR can provide unambiguous structural information and confirm the occurrence of defluorination.
Troubleshooting Guide
Problem 1: My HPLC analysis shows a new, unexpected peak after stress testing. How do I determine if it's a degradant?
Cause & Solution:
An unexpected peak can be a genuine degradation product, a system artifact, or a contaminant. A systematic approach is required for identification.
Verify System Performance: First, inject a blank solvent run to ensure the peak is not a solvent impurity or system carryover. Then, re-inject a known standard of the parent compound to confirm the retention time and rule out system variability.
Confirm it's a Degradant: The peak should be absent or significantly smaller in the unstressed control sample compared to the stressed sample. Its area should ideally increase with the duration or intensity of the stress condition.
Initiate Identification with LC-MS: Analyze the stressed sample using LC-MS. Determine the molecular weight of the unknown peak.
Is the mass +16 amu? This strongly suggests oxidation (e.g., N-oxide or hydroxylation).
Is the mass +18 amu? This could indicate hydrolysis leading to a ring-opened product.
Is the mass -2 amu? This might suggest the formation of an unsaturated derivative via dehydrogenation.
Is the mass different by 1 amu (F vs. OH)? A mass change corresponding to the replacement of a fluorine atom (18.998 Da) with a hydroxyl group (17.007 Da) is a strong indicator of defluorination.
Isolate and Characterize: If the degradant is present in sufficient quantity (>0.1%), consider isolating it using preparative HPLC for structural elucidation by NMR spectroscopy.
Problem 2: I am not observing any significant degradation (<5%) even under harsh stress conditions. What should I do?
Cause & Solution:
4-(2-Fluorophenyl)morpholine may be intrinsically stable under the tested conditions, or the conditions may not be harsh enough.
Increase Stress Intensity: Systematically increase the severity of your stress conditions.
Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M or even 5 M), increase the temperature (e.g., from 60°C to 80°C or reflux), and/or extend the exposure time.
Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).
Thermal: Increase the temperature, but be mindful of the compound's melting point.
Evaluate a Different Stressor: If hydrolytic, oxidative, and thermal stress are ineffective, photolytic degradation may be the primary pathway. Ensure your photostability chamber provides sufficient light intensity as specified by ICH Q1B guidelines.
Check Analytical Method Sensitivity: Ensure your analytical method has a low enough limit of detection (LOD) and limit of quantitation (LOQ) to detect small amounts of degradation products.
Problem 3: I suspect defluorination is occurring, but the mass shift in LC-MS is not definitive. How can I confirm it?
Cause & Solution:
Confirming defluorination requires specific analytical techniques beyond simple mass spectrometry.
¹⁹F NMR Spectroscopy: This is the most direct method. Acquire a ¹⁹F NMR spectrum of your stressed sample. The disappearance or reduction in the intensity of the signals corresponding to the fluorine atoms on the phenyl ring, coupled with the potential appearance of a new signal for the fluoride ion (F⁻), provides conclusive evidence of C-F bond cleavage.
Ion Chromatography: Use an ion chromatograph with a conductivity detector to specifically test for the presence of free fluoride ions in the aqueous solution of your stressed sample. This is a highly sensitive method for quantifying the extent of defluorination.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement. This can help distinguish between the mass of a fluorine atom and a hydroxyl group with greater confidence than a standard single-quadrupole mass spectrometer.
Experimental Protocols & Visualizations
Protocol: Forced Degradation Study Workflow
This protocol outlines a general workflow for conducting a forced degradation study on 4-(2-Fluorophenyl)morpholine.
Stock Solution Preparation: Prepare a stock solution of 4-(2-Fluorophenyl)morpholine in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
Stress Sample Preparation:
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.
Control: Mix 1 mL of stock solution with 1 mL of purified water.
Incubation:
Place all solutions in a controlled temperature bath (e.g., 60°C).
Keep the oxidative stress sample protected from light.
Simultaneously, prepare photostability samples (solid and solution) and expose them according to ICH Q1B guidelines, alongside dark controls.
Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).
Sample Quenching & Dilution:
For acid/base samples, neutralize with an equimolar amount of base/acid.
Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase.
Analysis:
Analyze all samples (stressed, controls, and time-zero) by a validated stability-indicating HPLC-PDA method.
Analyze samples showing significant degradation by LC-MS to identify the molecular weights of the degradants.
Caption: A generalized workflow for a forced degradation study.
Hypothetical Degradation Pathways of 4-(2-Fluorophenyl)morpholine
The following diagram illustrates the plausible degradation products based on the known reactivity of the morpholine and fluorophenyl moieties.
Caption: Hypothetical degradation pathways for 4-(2-Fluorophenyl)morpholine.
References
Poupin, P., Truffaut, N., Combourieu, B., Besse, P., & Sancelme, M. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. [Link]
Combourieu, B., Besse, P., Sancelme, M., Veschambre, H., Delort, A. M., & Poupin, P. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
Troubleshooting
Technical Support Center: Solvent Removal from 4-(2-Fluorophenyl)morpholine
Welcome to the Technical Support Center for 4-(2-Fluorophenyl)morpholine (CAS: 384344-17-6) . This portal is designed for researchers, analytical scientists, and drug development professionals who are troubleshooting res...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 4-(2-Fluorophenyl)morpholine (CAS: 384344-17-6) . This portal is designed for researchers, analytical scientists, and drug development professionals who are troubleshooting residual solvent entrapment during the synthesis or purification of this key pharmaceutical intermediate[1].
Below, you will find mechanistic explanations, regulatory baselines, self-validating protocols, and a targeted FAQ section to resolve stubborn solvent retention.
Diagnostic Overview: The Causality of Solvent Entrapment
Removing residual solvents from 4-(2-Fluorophenyl)morpholine is rarely as simple as applying high vacuum. The difficulty arises from the compound's specific molecular architecture, which actively traps solvent molecules through multiple intermolecular forces. Understanding why the solvent is trapped is the first step in selecting the correct removal strategy.
Hydrogen Bonding: The morpholine ring contains an ether oxygen and a tertiary amine nitrogen. These heteroatoms act as powerful hydrogen-bond acceptors, strongly binding protic solvents like water, methanol, and ethanol.
Dipole-Dipole Interactions: The highly electronegative fluorine atom on the phenyl ring creates a localized dipole. This induces moderate-to-strong affinity for polar aprotic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).
Phase Transition ("Oiling Out"): 4-(2-Fluorophenyl)morpholine typically presents as a low-melting solid[2]. Trace amounts of residual solvent depress its melting point further, causing the compound to undergo liquid-liquid phase separation ("oiling out") rather than crystallization. Solvents become kinetically trapped inside this viscous, amorphous matrix, rendering standard rotary evaporation ineffective.
Intermolecular forces driving solvent entrapment in 4-(2-Fluorophenyl)morpholine.
Regulatory & Quantitative Baselines
To ensure the compound meets pharmaceutical manufacturing standards (especially if used as a downstream intermediate for linezolid analogs), residual solvents must be reduced below the Permitted Daily Exposure (PDE) limits outlined in the ICH Q3C (R8) Guidelines [3].
Target Solvent
ICH Q3C Class
PDE Limit (mg/day)
Concentration Limit (ppm)
Entrapment Mechanism in 4-(2-F-phenyl)morpholine
Dichloromethane (DCM)
Class 2
6.0
600 ppm
Dipole-dipole coordination with the C-F bond.
Methanol (MeOH)
Class 2
30.0
3,000 ppm
Strong H-bonding with morpholine nitrogen/oxygen.
Ethyl Acetate (EtOAc)
Class 3
50.0
5,000 ppm
Kinetically trapped within the amorphous oil matrix.
Heptane / Hexane
Class 3 / 2
50.0 / 2.9
5,000 ppm / 290 ppm
Weak affinity; ideal for use as an anti-solvent swap.
Validated Troubleshooting Workflows
Workflow for residual solvent removal from 4-(2-Fluorophenyl)morpholine.
Protocol A: Azeotropic Distillation (Solvent Swapping) for Stubborn Oils
Use Case: The compound forms a viscous gum or oil containing trapped EtOAc or DCM that high vacuum cannot penetrate.
Causality: Introducing a non-polar Class 3 anti-solvent (like heptane) disrupts the dipole-dipole interactions. As the heptane evaporates, it forms a pseudo-azeotrope with the polar solvents, carrying them away in the vapor phase and forcing the morpholine derivative to crystallize.
Initial Concentration: Concentrate the crude solution via rotary evaporation (40°C water bath, 50 mbar) until a thick oil forms.
Anti-Solvent Addition: Re-dissolve the oil in 3–5 volumes of a Class 3 non-polar solvent (e.g., n-heptane).
Azeotropic Evaporation: Evaporate the mixture under reduced pressure (40°C, gradually lowering to 10 mbar).
Trituration: Repeat steps 2 and 3 until the oil physically transitions into a free-flowing, crystalline solid.
Final Drying: Transfer the solid to a Schlenk line or vacuum oven. Dry at 30°C under high vacuum (<0.1 mbar) for 12 hours.
Self-Validation Step: Dissolve 5 mg of the dried product in CDCl₃. Acquire a ¹H-NMR spectrum. Compare the integral of the morpholine -CH₂-O- protons (multiplet, ~3.8 ppm) against the ethyl acetate -CH₂- protons (quartet, 4.12 ppm). The protocol is validated when the EtOAc integral is <0.05% relative to the product peak.
Protocol B: Lyophilization for Aqueous/Protic Entrapment
Use Case: The compound is trapping water or methanol due to severe hydrogen bonding at the morpholine nitrogen.
Causality: Sublimation bypasses the liquid phase entirely. By freezing the matrix, the hydrogen bonds are locked into a rigid lattice. As the water/solvent sublimes under deep vacuum, it leaves behind a porous, solvent-free powder without allowing the compound to "oil out."
Solvent Matrix Preparation: Dissolve the compound in a minimal amount of LC-MS grade water and tert-butanol (1:1 v/v).
Flash Freezing: Rotate the flask in a dry ice/acetone bath (-78°C) to form a thin, even shell of frozen material along the glass walls.
Sublimation: Immediately attach the flask to a lyophilizer operating at -50°C condenser temperature and <0.05 mbar pressure.
Desorption: Allow the sample to dry for 24–48 hours until a fluffy white powder is obtained.
Self-Validation Step: Perform Karl Fischer (KF) titration on a 50 mg sample of the lyophilized powder. The protocol is validated when the water content is confirmed to be <0.1% w/w.
Troubleshooting FAQs
Q: I've left my 4-(2-Fluorophenyl)morpholine on the Schlenk line for 48 hours, but ¹H-NMR still shows 5 mol% Ethyl Acetate. Why?A: This is a classic case of lattice entrapment. The ethyl acetate is coordinated to the morpholine ring and physically trapped within the amorphous solid matrix. High vacuum only removes surface solvent because the mean free path of the solvent molecules cannot penetrate the dense gum. You must break the matrix by dissolving the compound in a small amount of heptane, then re-evaporating (Protocol A) to physically release the EtOAc.
Q: During rotary evaporation, my product bumps violently. How can I prevent this while maximizing solvent removal?A: Bumping occurs due to the sudden, delayed nucleation of solvent bubbles in the viscous morpholine oil. To prevent this:
Always use a glass bump trap.
Implement a step-down vacuum gradient (e.g., for DCM, start at 200 mbar, hold for 5 mins to degas, then drop to 50 mbar).
Increase the rotation speed (150–200 rpm) to maximize surface area and create a thinner film on the flask walls. A thinner film facilitates smooth surface evaporation rather than explosive internal boiling.
Q: What analytical technique is best for verifying regulatory solvent removal?A: While ¹H-NMR is excellent for routine, in-process checks, Headspace Gas Chromatography (HS-GC) is the gold standard and regulatory requirement for quantifying residual solvents down to the parts-per-million (ppm) levels dictated by ICH Q3C guidelines[4]. If this compound is entering a GMP workflow, HS-GC must be used for final validation.
Q: Can I use heat to drive off the solvent faster?A: Proceed with caution. While 4-(2-Fluorophenyl)morpholine is relatively stable, applying temperatures above 45°C under vacuum while the compound is in an "oiled out" state can lead to thermal degradation or unwanted side reactions (such as oxidation of the morpholine amine). Rely on high vacuum and solvent swapping rather than excessive heat.
References
ICH Q3C (R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link][3]
ICH Q3C (R6) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link][4]
4-(2-Fluorophenyl)morpholine (CAS: 384344-17-6) Reference Standard. Pharmaffiliates. Available at:[Link][1]
4-(2-Fluorophenyl)morpholine: Physical State. Biola. Available at:[Link][2]
storage and stability issues of 4-(2-Fluorophenyl)morpholine
Welcome to the technical support guide for 4-(2-Fluorophenyl)morpholine (CAS 384344-17-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 4-(2-Fluorophenyl)morpholine (CAS 384344-17-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and stability of this important synthetic intermediate. As a compound featuring both a sensitive morpholine ring and a fluorinated aromatic system, its integrity is paramount for reproducible and successful experimental outcomes. This guide synthesizes established chemical principles with practical, field-proven insights to address common challenges.
Frequently Asked Questions (FAQs)
This section provides direct answers to the most common questions regarding the long-term storage and stability of 4-(2-Fluorophenyl)morpholine.
Q1: What are the definitive recommended long-term storage conditions for 4-(2-Fluorophenyl)morpholine?
To ensure maximal long-term stability, the compound must be protected from atmospheric moisture, oxygen, light, and heat. While specific shelf-life studies for this exact molecule are not publicly available, best practices derived from analogous fluorinated morpholine derivatives provide a clear directive.[1]
The primary causal factor for degradation in storage is exposure to atmospheric elements. The morpholine nitrogen is a potential site for oxidation, and the compound can be hygroscopic. Therefore, stringent control of the storage environment is critical.
Table 1: Recommended Storage Conditions for 4-(2-Fluorophenyl)morpholine
Parameter
Recommended Condition
Rationale & Causality
Temperature
≤ 4°C (Refrigerated)
Reduces the rate of potential hydrolytic and oxidative degradation reactions. For extended multi-year storage, -20°C (Frozen) is preferable.
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces atmospheric oxygen and moisture, preventing oxidation of the morpholine ring and hydrolysis.
Container
Tightly-sealed, amber glass vial or equivalent opaque container.
Prevents exposure to light, which can catalyze photolytic degradation, and moisture ingress.[1]
Location
Cool, dry, well-ventilated area away from incompatible substances.[2]
Ensures a stable external environment and prevents accidental contact with reactive materials.
Q2: What are the likely chemical degradation pathways for this compound?
Based on the chemical structure of 4-(2-Fluorophenyl)morpholine, two primary degradation pathways are plausible, particularly under forced degradation conditions (e.g., harsh pH, high heat, presence of oxidants).[1]
Morpholine Ring Degradation: The morpholine heterocycle is susceptible to oxidation or hydrolysis, which can lead to ring-opening.[1][3][4] This is a known degradation pathway for the parent morpholine structure, often initiated by enzymatic action in biological systems or by chemical oxidants, potentially forming intermediates like 2-hydroxymorpholine before cleavage.[3]
Defluorination of the Phenyl Ring: The carbon-fluorine (C-F) bond is generally strong and enhances metabolic stability.[5][6] However, it is not entirely inert. Under certain conditions, such as the presence of strong nucleophiles or under photolytic stress, cleavage of the C-F bond can occur, leading to hydroxylation or reaction with other nucleophiles.[1][7]
Caption: Hypothetical degradation pathways for 4-(2-Fluorophenyl)morpholine.
Q3: What materials and chemical classes are incompatible with 4-(2-Fluorophenyl)morpholine?
To prevent rapid degradation or hazardous reactions, avoid contact and co-storage with the following substances:
Strong Oxidizing Agents: Reagents like peroxides (e.g., hydrogen peroxide), nitrates, and perchlorates can aggressively attack the morpholine ring, leading to uncontrolled oxidation and potential ring-opening.[1]
Strong Acids: As a base, 4-(2-Fluorophenyl)morpholine will react exothermically with strong acids (e.g., hydrochloric acid, sulfuric acid). While this forms a salt, the harsh acidic conditions can also promote hydrolysis of the ether linkage within the morpholine ring.
Nitrosating Agents: Morpholine and other secondary amines can react with nitrosating agents (e.g., nitrites under acidic conditions) to form N-nitrosamines, which are a class of potent carcinogens. This is a critical consideration in drug development and toxicology.
Q4: How can I reliably check the purity of my sample?
The purity should be assessed using a stability-indicating analytical method that can separate the intact parent compound from potential impurities and degradants.[1]
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable technique. A reversed-phase method using a C18 column with a water/acetonitrile mobile phase (often containing a modifier like trifluoroacetic acid or formic acid for better peak shape) is a standard starting point.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools. ¹H NMR can be used for quantitative analysis (qNMR) against a certified internal standard to determine absolute purity.[10] ¹⁹F NMR is highly sensitive for detecting any changes to the fluorophenyl group.[7]
Thin-Layer Chromatography (TLC): A quick and effective preliminary check. The appearance of new spots or tailing of the main spot compared to a reference standard can indicate degradation.[1]
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and resolving common stability-related issues.
Issue 1: The solid sample has changed in appearance (e.g., color change from white to yellow/brown, clumping).
A change in physical appearance is a primary indicator of chemical degradation. Do not use this material in critical experiments until its purity has been re-verified.
Caption: Decision workflow for addressing physical changes in the sample.
Issue 2: My reaction is giving low yields or unexpected side products.
If you have ruled out other experimental variables (reagent stoichiometry, reaction conditions, solvent purity), the integrity of your 4-(2-Fluorophenyl)morpholine starting material is a likely culprit. Degradation products can interfere with or compete in chemical reactions.
Corrective Action:
Verify Purity: Immediately analyze the purity of the batch used in the failed experiment via HPLC or NMR, as detailed in the protocol below.
Use a Fresh Sample: If possible, repeat the experiment using a new, unopened vial of the compound or a sample with recently verified purity.
Consider Degradant Reactivity: If a major degradant is identified (e.g., a hydroxylated version), consider if it could participate in your reaction chemistry. For example, a phenolic hydroxyl group is nucleophilic and could compete in reactions where the morpholine nitrogen is the intended nucleophile.
Protocols for Purity and Stability Assessment
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop a reversed-phase HPLC method capable of separating 4-(2-Fluorophenyl)morpholine from its potential degradation products. This is based on standard practices for similar amine-containing pharmaceutical intermediates.[1][8][9]
Objective: To establish an HPLC method that can resolve the parent peak from peaks generated under forced degradation conditions.
1. Materials & Equipment:
HPLC system with a gradient pump, UV/PDA detector, and column oven.
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
4-(2-Fluorophenyl)morpholine sample.
HPLC-grade acetonitrile and water.
Trifluoroacetic Acid (TFA) or Formic Acid.
Reagents for forced degradation: 1M HCl, 1M NaOH, 30% H₂O₂.
2. Preparation of Solutions:
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Sample Stock Solution: Prepare a 1 mg/mL solution of 4-(2-Fluorophenyl)morpholine in a 50:50 mixture of Mobile Phase A:B.
3. Forced Degradation Study (Stress Testing):
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60°C for 4-8 hours. Neutralize before injection.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Heat at 60°C for 4-8 hours. Neutralize before injection.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1]
Photolytic Degradation: Expose both solid compound and 1 mL of stock solution to a photostability chamber (ICH Q1B guidelines) for a defined period. Keep a control sample wrapped in foil.[1]
4. Chromatographic Method Development:
Table 2: Starting HPLC Conditions
Parameter
Initial Condition
Rationale
Column
C18, 5 µm, 4.6 x 250 mm
Standard for moderately polar compounds.
Mobile Phase
A: 0.1% TFA in H₂OB: 0.1% TFA in ACN
TFA acts as an ion-pairing agent to improve peak shape for the basic morpholine nitrogen.[8]
Gradient
10% to 90% B over 20 min
A broad gradient to ensure elution of both polar degradants and the less polar parent compound.
Flow Rate
1.0 mL/min
Standard analytical flow rate.
Detection
UV at 254 nm (or PDA scan 200-400 nm)
The fluorophenyl ring should have strong UV absorbance. A PDA detector helps identify the optimal wavelength.
Column Temp.
30 °C
Ensures reproducible retention times.
5. Analysis and Optimization:
Inject a sample of the undegraded stock solution to determine the retention time of the parent compound.
Inject each of the degraded sample mixtures.
Analyze the chromatograms. A successful stability-indicating method will show baseline resolution between the parent peak and any new peaks formed during the stress tests.
Optimize the gradient, flow rate, or mobile phase composition as needed to improve the resolution between peaks.
References
Sharma, P. C., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(01), 213–225. [Link]
Hu, D., et al. (2025). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. ResearchGate. [Link]
Thostrup, P., et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
Barata-Vallejo, S., et al. (2015). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. ResearchGate. [Link]
PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. [Link]
Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
Poupin, P., et al. (n.d.). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC. [Link]
Aly, F. A., et al. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC. [Link]
Knapp, J. S., et al. (2026). The microbial degradation of morpholine. ResearchGate. [Link]
Li, Y., et al. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(5). [Link]
Wozniak, T., et al. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI. [Link]
Oyewo, O. A., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]
Wang, C. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5527-5541. [Link]
Jia, J., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC. [Link]
Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 321-324. [Link]
Giraudeau, P., et al. (2014). Determination of standard sample purity using the high-precision H-1-NMR process. ResearchGate. [Link]
D'Souza, D. M., & Müller, T. J. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 58-71. [Link]
de Souza, A. S., et al. (2012). Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole. IAEA. [Link]
Wang, J., & Sánchez-Roselló, M. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 994-998. [Link]
Sayyed, M. A., & Shaikh, S. S. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Indo American Journal of Pharmaceutical Sciences. [Link]
University of Birmingham. (n.d.). Fluoroalkanes Properties of fluoroalkanes. [Link])
Welcome to the Technical Support Center for C–N Cross-Coupling . This guide is engineered for researchers and drug development professionals seeking to optimize the N-arylation of morpholine.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for C–N Cross-Coupling . This guide is engineered for researchers and drug development professionals seeking to optimize the N-arylation of morpholine. As a secondary aliphatic amine, morpholine presents unique steric and electronic variables during catalytic coupling. This document synthesizes mechanistic theory with field-proven troubleshooting to resolve bottlenecks in both Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Ullmann-type) pathways.
Part 1: Quantitative Data & Condition Matrix
Before troubleshooting, benchmark your current experimental setup against the validated condition matrix below. Selecting the correct catalytic system based on your aryl electrophile is the first step in yield optimization.
Table 1: Optimization Matrix for Morpholine N-Arylation
Metal System
Ligand
Base
Solvent
Temp (°C)
Expected Yield
Best Suited For
Pd₂(dba)₃
XPhos / RuPhos
NaOtBu
Toluene
80–100
85–99%
Electron-neutral/rich aryl bromides and chlorides.
Cost-sensitive scale-ups; aryl iodides and activated bromides.
Part 2: Troubleshooting FAQs & Mechanistic Causality
Q1: My Buchwald-Hartwig coupling of morpholine with an aryl chloride is stalling at 20% conversion. What is the mechanistic cause, and how do I fix it?
Expertise & Causality: Aryl chlorides possess a high C–Cl bond dissociation energy (~96 kcal/mol), making the initial oxidative addition step to the Pd(0) species highly endothermic. If you are using first-generation ligands (e.g., PPh₃ or BINAP), the catalytic cycle is likely bottlenecking at this step, leading to catalyst resting states that degrade over time. Furthermore, in the presence of strong bases, M-NHC or M-phosphine bond cleavage can occur, leading to irreversible catalyst deactivation[1].
Solution: Switch to an electron-rich, sterically demanding dialkylbiaryl phosphine ligand like XPhos or RuPhos , or utilize a pre-formed N-heterocyclic carbene (NHC) palladium complex such as [Pd-PEPPSI-IPr] [2]. The electron-rich nature of these ligands accelerates oxidative addition, while their steric bulk forces the critical reductive elimination step, releasing the N-aryl morpholine product efficiently.
Q2: I am observing significant hydrodehalogenation (reduction) of my aryl halide instead of the desired C–N coupling. How do I prevent this?
Expertise & Causality: Hydrodehalogenation (Ar-X
→
Ar-H) is a notorious side reaction. It is typically caused by the base (often sodium tert-butoxide) or an aliphatic solvent coordinating to the palladium center. The coordinated species undergoes
β
-hydride elimination, transferring a hydride to the metal. This Pd-H species then reductively eliminates with your aryl group, destroying your starting material[3].
Solution:
Attenuate the Base: Swap NaOtBu for a weaker, non-alkoxide base such as Cs₂CO₃ or K₃PO₄ . Because these bases cannot undergo
β
-hydride elimination, the reduction pathway is shut down[3].
Solvent Switch: Move from Toluene to a more polar, non-enolizable solvent like 1,4-Dioxane or t-AmOH .
Q3: Can I use a Copper-catalyzed (Ullmann-type) coupling for morpholine to avoid expensive Palladium?
Expertise & Causality: Yes, but substrate selection is critical. While Pd is the gold standard for inert aryl chlorides, Copper-catalyzed N-arylation is highly effective for aryl iodides and activated aryl bromides[4]. The classic Ullmann reaction requires harsh conditions (>150°C), but modern variations use catalytic CuI (5–10 mol%) with bidentate ligands like L-proline or diamines. The causality here is solubility and speciation: the ligand prevents the Cu(I) species from aggregating into unreactive, multi-stranded polymeric copper complexes, keeping the metal in a reactive, monomeric state[5][6].
Solution: Use 10 mol% CuI, 20 mol% L-proline, and K₂CO₃ in DMSO at 110°C[6].
Part 3: Visualizing the Workflows
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination for morpholine.
Figure 2: Systematic troubleshooting workflow for low-yield N-arylation reactions.
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in visual cues and stoichiometric ratios act as internal controls to verify that the reaction is proceeding as intended.
Self-Validating Mechanism: The pre-mixing of Pd₂(dba)₃ and XPhos in a 1:2 ratio forces the quantitative formation of the active L₁Pd(0) species. A successful activation is visually confirmed by a color shift from deep purple/red to pale orange/yellow before the substrates are added.
Preparation: In a nitrogen-filled glovebox or using strict Schlenk techniques, charge an oven-dried flask with Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (1.5 equiv)[7].
Catalyst Activation: Add anhydrous, degassed Toluene (to achieve 0.2 M relative to the aryl halide). Stir the mixture at room temperature for 5 minutes. Validation: Look for the color change to pale orange.
Substrate Addition: Add the aryl halide (1.0 equiv) and morpholine (1.2 equiv).
Reaction: Seal the vessel and heat to 90°C for 6–12 hours. Monitor conversion via GC-MS.
Workup: Cool to room temperature, quench with water to destroy residual base, extract with EtOAc, and purify the crude N-arylmorpholine via silica gel chromatography[7].
Self-Validating Mechanism: The use of aqueous ammonia during the workup phase acts as a visual and chemical validator. Ammonia strongly coordinates to copper ions, forming a deep blue
[Cu(NH3)4]2+
complex. If the aqueous layer does not turn blue, the copper catalyst was likely lost to precipitation or reactor-wall plating during the reaction.
Preparation: Charge a sealable pressure tube with CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv)[6].
Substrate Addition: Add the aryl iodide (1.0 equiv) and morpholine (1.5 equiv).
Solvent: Add anhydrous DMSO (0.5 M).
Reaction: Purge the headspace heavily with Argon, seal the tube tightly, and heat to 110°C for 18 hours.
Workup: Cool to room temperature. Quench the reaction with 10% aqueous ammonia. Validation: The aqueous layer must turn deep blue. Extract the organic products with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify[6].
Technical Support Center: Synthesis of 4-(2-Fluorophenyl)morpholine
A Guide for Researchers, Scientists, and Drug Development Professionals Troubleshooting Guide This section addresses specific problems that may arise during the synthesis of 4-(2-Fluorophenyl)morpholine, offering likely...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 4-(2-Fluorophenyl)morpholine, offering likely causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
Question: I am consistently obtaining a low yield of 4-(2-Fluorophenyl)morpholine. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The two most common methods for this synthesis are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
For SNAr reactions (e.g., using 1,2-difluorobenzene):
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate solvent and temperature. For SNAr, polar aprotic solvents like DMF or DMSO are often preferred to facilitate the reaction.[1] Heating is typically required, but excessive temperatures can lead to side products.
Base Strength: The choice and amount of base are critical. A strong, non-nucleophilic base is needed to deprotonate the morpholine and drive the reaction. However, too strong a base or excess base can promote side reactions.
Leaving Group: Fluorine is a good leaving group in activated aromatic systems, but if the ring is not sufficiently electron-deficient, the reaction can be sluggish.[2]
For Buchwald-Hartwig Amination (e.g., using 2-fluoroiodobenzene or 2-fluorobromobenzene):
Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. Ensure you are using a high-quality catalyst and ligand. The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction.[3][4] Sterically hindered and electron-rich ligands often give better results.[5]
Improper Base: The base plays a critical role in the catalytic cycle. A strong, non-coordinating base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is commonly used.[6] The incorrect base can lead to poor catalyst turnover.
Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Issue 2: Formation of a Discolored (e.g., Yellow or Brown) Product
Question: My final product of 4-(2-Fluorophenyl)morpholine has a distinct yellow or brown color. What is causing this and how can I obtain a pure, colorless product?
Answer:
A discolored product is a common indicator of impurities. The color can arise from several sources:
Residual Palladium Catalyst: In the Buchwald-Hartwig amination, residual palladium species can impart a dark color to the product.
Oxidation Products: The morpholine moiety or the aromatic ring can be susceptible to oxidation, especially if exposed to air at elevated temperatures for extended periods.
Side-Reaction Byproducts: Over-reaction or other side reactions can generate colored impurities.
Solutions:
Purification:
Column Chromatography: This is a highly effective method for removing both colored impurities and other side products. A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can be used.[7]
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent purification technique.
Activated Carbon Treatment: A small amount of activated carbon can be added to a solution of the crude product to adsorb colored impurities. The carbon is then removed by filtration.
Preventative Measures:
Inert Atmosphere: As mentioned, conducting the reaction under an inert atmosphere can prevent oxidation.
Controlled Temperature: Avoid excessive heating, as this can promote the formation of degradation products.
Efficient Work-up: Promptly work up the reaction mixture upon completion to minimize the time the product is exposed to potentially degrading conditions.
Issue 3: Difficulty in Removing Unreacted Starting Materials
Question: I am struggling to separate my 4-(2-Fluorophenyl)morpholine product from unreacted morpholine and the aryl halide. What are the best purification strategies?
Answer:
Separating the product from starting materials can be challenging due to their similar polarities. Here are some effective strategies:
Acid-Base Extraction:
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the unreacted morpholine, making it water-soluble and allowing it to be extracted into the aqueous phase.
Wash the organic layer with water and then brine to remove any remaining acid and water.
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the product, which should now be free of unreacted morpholine.
Column Chromatography: As mentioned previously, column chromatography is a powerful tool for separating compounds with different polarities. By carefully selecting the eluent system, you can achieve a good separation between your product and the unreacted aryl halide.[7]
Distillation/Sublimation: If the product and starting materials have sufficiently different boiling points or sublimation temperatures, these techniques can be employed for purification, particularly on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction to be aware of in the synthesis of 4-(2-Fluorophenyl)morpholine?
A1: A significant side reaction, particularly in SNAr reactions with di- or poly-halogenated benzenes, is di-substitution . This occurs when a second molecule of morpholine displaces another halogen on the aromatic ring, leading to the formation of a bis(morpholino)benzene derivative. To minimize this, it is crucial to control the stoichiometry of the reactants, typically by using a slight excess of the aryl halide relative to the morpholine.
Q2: How can I monitor the progress of my reaction to avoid over-reaction or incomplete conversion?
A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting materials and the formation of the product. The reaction is considered complete when the limiting starting material is no longer visible on the TLC plate. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[8]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are essential:
Handling of Reagents: Morpholine is a corrosive and flammable liquid. Aryl halides can be irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Palladium Catalysts: Palladium catalysts can be pyrophoric, especially finely divided powders. Handle them under an inert atmosphere.
Bases: Strong bases like sodium tert-butoxide are corrosive and react violently with water. Handle them with care and in a dry environment.
Solvents: Many organic solvents used in this synthesis are flammable and have associated health risks. Avoid inhalation and skin contact.
Q4: Can I use a different base for the Buchwald-Hartwig amination?
A4: While sodium tert-butoxide is common, other bases like potassium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate can also be effective.[6] The optimal base can depend on the specific substrates and ligand used. It is often necessary to screen a few bases to find the best conditions for your particular reaction.
Q5: What is the role of the phosphine ligand in the Buchwald-Hartwig amination?
A5: The phosphine ligand plays a critical role in the catalytic cycle. It coordinates to the palladium center and influences its electronic and steric properties. This, in turn, affects the rates of the key steps in the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.[9] The choice of ligand is crucial for achieving high catalytic activity and selectivity.
Experimental Protocols
Protocol 1: Synthesis of 4-(2-Fluorophenyl)morpholine via Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of 2-fluoroiodobenzene with morpholine.
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (e.g., 0.02 mmol, 1 mol%) and XPhos (e.g., 0.04 mmol, 2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
Solvent and Substrates: Add anhydrous toluene (e.g., 10 mL). To this mixture, add 2-fluoroiodobenzene (2.0 mmol, 1.0 equiv) and morpholine (2.2 mmol, 1.1 equiv).
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or GC.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Data Summary Table
Parameter
Buchwald-Hartwig Amination
Aryl Halide
2-Fluoroiodobenzene or 2-Fluorobromobenzene
Amine
Morpholine
Catalyst
Pd(OAc)₂ or Pd₂(dba)₃
Ligand
XPhos, SPhos, or other biarylphosphine ligands
Base
NaOt-Bu or Cs₂CO₃
Solvent
Toluene or Dioxane
Temperature
80-110 °C
Typical Yield
70-95%
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]
Singer, R. A., & Buchwald, S. L. (2000). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry, 65(22), 7534–7541. [Link]
Various Authors. (2024). Buchwald–Hartwig amination. In Wikipedia. [Link]
Various Authors. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec. [Link]
Various Authors. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
Various Authors. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. [Link]
Various Authors. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 14(15), 3121. [Link]
Various Authors. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 540(7632), 241–245. [Link]
Various Authors. (2012). Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine. Journal of the American Chemical Society, 134(36), 14708–14711. [Link]
Various Authors. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 68(10), 3928–3939. [Link]
Technical Support Center: Troubleshooting Chromatographic Separation of Morpholine Derivatives
Welcome to the Advanced Chromatography Support Center. As application scientists, we know that morpholine derivatives present a unique set of analytical hurdles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As application scientists, we know that morpholine derivatives present a unique set of analytical hurdles. Morpholine is a heterocyclic amine and ether with a
pKa
of approximately 8.3 and a highly hydrophilic nature (LogP
≈
-0.9) [1].
When analyzing these compounds via High-Performance Liquid Chromatography (HPLC), scientists typically encounter two distinct but mechanistically related challenges: poor retention (elution in the void volume) and severe peak tailing . This guide provides field-proven, self-validating protocols and mechanistic explanations to resolve these issues.
Core Challenges & Mechanistic Causes
To troubleshoot effectively, we must first understand the causality behind the chromatographic behavior:
The Hydrophilicity Problem: Because morpholine derivatives are highly polar, they lack the hydrophobic surface area required to partition effectively into standard C18 stationary phases.
The Basicity Problem: At typical acidic or neutral mobile phase pH (pH 2–7), the secondary amine nitrogen of morpholine is fully protonated (
R2NH2+
). These cations undergo strong secondary ion-exchange interactions with residual, negatively charged silanol groups (
Si−O−
) on the silica support [2]. Because these silanol sites are heterogeneous and kinetically slow to release the analyte, the compound elutes with a long, unpredictable tail.
Troubleshooting FAQs
Q1: Why do my morpholine derivatives show severe peak tailing on a standard C18 column?A: Peak tailing for basic amines is rarely a physical column defect; it is a chemical interaction issue. At a mobile phase pH between 4 and 7, residual silanols on the silica stationary phase are ionized, while the morpholine derivative is fully protonated. This creates a strong secondary electrostatic attraction (ion-exchange) that competes with the primary hydrophobic retention mechanism. To fix this, you must either suppress the ionization of the analyte (via high pH) or mask the silanols (via high ionic strength buffers or ion-pairing reagents).
Q2: My morpholine compounds elute in the void volume on reversed-phase HPLC. How can I increase retention?A: You have two primary mechanistic pathways to increase retention:
Suppress Ionization (High-pH RP-HPLC): Raise the mobile phase pH to at least 10.3 (two units above the
pKa
). This deprotonates the morpholine nitrogen, rendering the molecule neutral. Neutral molecules are significantly more hydrophobic, which increases retention on a C18 column and simultaneously eliminates the ionic interaction with silanols.
Change the Mode (HILIC): If the derivative remains too polar even when neutral, switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and an organic-rich mobile phase to retain hydrophilic compounds via partitioning into a water-enriched layer on the silica surface [3].
Q3: I switched to HILIC, but my peak shapes are distorted (fronting/splitting) and retention times shift. What is wrong?A: This is almost always caused by a sample diluent mismatch or insufficient column equilibration.
Sample Diluent: In HILIC, water is the strong elution solvent. If your sample is dissolved in 100% aqueous solvent, the injection plug disrupts the localized water layer on the stationary phase, dragging the analyte down the column and causing peak splitting. Always dilute your sample in a solvent matching the initial mobile phase conditions (e.g., 75% Acetonitrile).
Equilibration: HILIC columns require significantly longer equilibration times than RP columns to establish the hydration layer—typically 20 to 50 column volumes are required for stable retention times [3].
Standardized Experimental Protocols
Protocol A: High-pH Reversed-Phase Workflow
Use this protocol when analyzing moderately polar morpholine derivatives where peak tailing is the primary issue.
Column Selection: Select a high-pH stable C18 column (e.g., Ethylene Bridged Hybrid (BEH) C18 or a polymer-based column). Caution: Standard silica will dissolve at pH > 8.
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust pH to 10.5 using Ammonium Hydroxide.
Mobile Phase B: 100% Acetonitrile or Methanol.
Gradient Setup: Start at 5% B, hold for 1 minute, then ramp to 60% B over 10 minutes.
Sample Preparation: Dissolve the sample in 5% B / 95% A to match the initial gradient conditions.
Self-Validating System Suitability: Inject a standard mixture containing a neutral hydrophobic marker (e.g., toluene) and the morpholine derivative. The neutral marker confirms primary hydrophobic retention is functioning, while an asymmetry factor (
As
) < 1.3 for the morpholine peak validates that silanol interactions have been successfully suppressed.
Protocol B: HILIC Workflow for Highly Polar Morpholine Derivatives
Use this protocol when morpholine derivatives elute in the void volume of RP-HPLC regardless of pH adjustment.
Column Selection: Select an Amide, Zwitterionic (ZIC-HILIC), or bare silica HILIC column.
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with formic acid. (Ionic strength is critical in HILIC to ensure reproducible partitioning and mask residual silanols) [3].
Mobile Phase B: 100% Acetonitrile.
Gradient Setup: Remember that in HILIC, the aqueous phase is the strong solvent. Start at 95% B (weak solvent). Ramp down to 60% B over 15 minutes.
Sample Preparation (Critical): Dilute the sample in at least 75% Acetonitrile. Do not inject purely aqueous samples.
Self-Validating System Suitability: Flush the column with at least 30 column volumes of initial mobile phase (95% B). Monitor the retention time of the morpholine derivative over 5 consecutive injections. A retention time relative standard deviation (RSD) of < 1.0% validates that the aqueous hydration layer on the stationary phase has reached equilibrium.
Quantitative Data Summaries
Table 1: Comparison of Chromatographic Strategies for Morpholine Derivatives
Chromatographic Strategy
Mobile Phase pH
Typical Retention (
k′
)
Peak Asymmetry (
As
)
Column Requirement
Best Used For
Standard RP-HPLC
Acidic/Neutral (2-7)
< 1.0 (Poor)
> 2.0 (Severe Tailing)
Standard C18
Not recommended
High-pH RP-HPLC
Basic (10.0 - 11.0)
2.0 - 5.0 (Good)
1.0 - 1.2 (Excellent)
BEH / Polymer C18
Moderately polar derivatives
Ion-Pairing RP-HPLC
Acidic (2.0 - 3.0)
3.0 - 6.0 (Strong)
1.1 - 1.4 (Good)
Standard C18
When high pH is incompatible
HILIC
Acidic (3.0 - 5.0)
3.0 - 10.0 (Strong)
1.0 - 1.3 (Excellent)
Amide / Bare Silica
Highly polar/hydrophilic targets
Visualizations
Decision tree for selecting a chromatographic mode for morpholine derivatives based on peak issues.
Mechanism of secondary ionic interactions between protonated morpholine and ionized silanols.
References
National Center for Biotechnology Information. "Morpholine | C4H9NO | CID 8083 - PubChem". PubChem. URL:[Link]
Neue, U. D. (1997). "HPLC Columns: Theory, Technology, and Practice". Semantic Scholar. URL:[Link]
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionised solutes in hydrophilic interaction chromatography". PubMed. URL:[Link]
comparing synthesis routes for 4-(2-Fluorophenyl)morpholine
An In-Depth Technical Guide to the Synthesis of 4-(2-Fluorophenyl)morpholine: A Comparative Analysis The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to improve the pharmacok...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis of 4-(2-Fluorophenyl)morpholine: A Comparative Analysis
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to improve the pharmacokinetic profiles of drug candidates, including aqueous solubility and metabolic stability. When appended to an aryl scaffold, as in 4-(2-fluorophenyl)morpholine, it becomes a key structural motif in a variety of biologically active compounds. The strategic placement of a fluorine atom on the phenyl ring further modulates the molecule's electronic properties and potential for hydrogen bonding, making it a valuable building block for drug discovery professionals.
This guide provides a comparative analysis of the primary synthetic routes for 4-(2-fluorophenyl)morpholine. We will delve into three common methodologies: Nucleophilic Aromatic Substitution (SNA_r_), Palladium-Catalyzed Buchwald-Hartwig Amination, and the classic Copper-Catalyzed Ullmann Condensation. Each route will be examined for its mechanistic underpinnings, practical execution, and overall efficiency, providing researchers with the critical insights needed to select the optimal pathway for their specific laboratory or industrial needs.
This classical approach is often the most direct and cost-effective method, provided a suitable electrophilic aryl precursor is available. The reaction relies on the activation of the aromatic ring by a potent electron-withdrawing group (EWG), typically a nitro group (NO₂), positioned ortho or para to a good leaving group.[1]
Principle and Mechanism
The SNA_r_ reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (morpholine) attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The aromaticity is then restored by the expulsion of the leaving group. The rate-determining step is typically the initial formation of this intermediate, and thus, the reaction rate is highly dependent on the strength of the EWG and the electronegativity of the leaving group (F > Cl > Br > I).[1][3]
For the synthesis of 4-(2-fluorophenyl)morpholine, a practical strategy involves a two-stage process: an initial SNA_r_ reaction on an activated precursor like 1,2-difluoronitrobenzene or 1-chloro-2-nitrobenzene, followed by the reduction of the nitro group and subsequent deamination or other functional group manipulation. A more direct precursor is 2-fluoro-nitrobenzene, though the fluorine atom is less activating than a nitro group. A highly effective approach utilizes 2,4-difluoronitrobenzene, where the nitro group strongly activates the fluorine at the 4-position for substitution, followed by reduction of the nitro group and removal of the resulting amino group.[4]
A related synthesis for a similar compound, 4-(2-aminophenyl)morpholine, involves reacting 1-chloro-2-nitrobenzene with morpholine, followed by reduction of the nitro group with zinc and hydrochloric acid.[5]
Caption: Generalized workflow for a two-stage SNA_r_ synthesis.
Experimental Protocol: Synthesis of 4-(2-Nitrophenyl)morpholine
Setup: To a round-bottom flask equipped with a reflux condenser, add 1-chloro-2-nitrobenzene (1 eq.) and morpholine (1.5 eq.) in ethanol.
Reaction: Add a base such as potassium carbonate (2 eq.) to the mixture.
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC.
Workup: After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and dried.
Purification: The crude product, 4-(2-nitrophenyl)morpholine, can be recrystallized from ethanol to yield the pure compound.[5]
Subsequent Steps: This intermediate would then undergo reduction of the nitro group, followed by a Sandmeyer reaction or similar process to replace the resulting amino group with fluorine, to arrive at the final product.
Causality and Insights
Choice of Substrate: The presence of the nitro group is critical as it stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy.[6]
Leaving Group: While fluoride is the most reactive leaving group in SNA_r_ reactions, the more economical and readily available 2-chloronitrobenzene is often used.[3]
Solvent and Base: A polar protic solvent like ethanol is suitable, and a moderate base is required to neutralize the acid formed during the reaction.
The Buchwald-Hartwig amination is a powerful and versatile method for constructing C-N bonds. It offers a broader substrate scope and generally milder reaction conditions compared to classical methods.[7] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine.
Principle and Mechanism
The reaction proceeds through a catalytic cycle that begins with the active Pd(0) species.[8] The key steps are:
Oxidative Addition: The Pd(0) complex reacts with the aryl halide (e.g., 1-bromo-2-fluorobenzene) to form a Pd(II) intermediate.
Amine Coordination & Deprotonation: Morpholine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding 4-(2-fluorophenyl)morpholine and regenerating the active Pd(0) catalyst.[8]
The choice of ligand is crucial for the success of the reaction, as it modulates the stability and reactivity of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands like X-Phos or BINAP are commonly employed.[7][9]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol
Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine a palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., X-Phos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq.).
Reagents: Add 1-bromo-2-fluorobenzene (1 eq.) and morpholine (1.2 eq.) to the flask, followed by an anhydrous solvent such as toluene or dioxane.
Reaction: Heat the mixture, typically between 80-110 °C, for 12-24 hours.[10] Monitor the reaction by GC-MS or LC-MS.
Workup: After cooling, dilute the reaction with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography on silica gel.
Causality and Insights
Catalyst System: The combination of a palladium precursor and a bulky phosphine ligand is essential. The ligand stabilizes the Pd(0) state and facilitates both the oxidative addition and the crucial reductive elimination step.[8]
Base Selection: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is typically required to deprotonate the coordinated amine without competing as a nucleophile.[8]
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, making the use of an inert atmosphere mandatory for achieving high yields.
Route 3: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is the oldest of the transition-metal-catalyzed methods for forming aryl-amine bonds.[11] While often requiring harsher conditions than palladium-catalyzed reactions, modern advancements have improved its applicability.
Principle and Mechanism
The traditional Ullmann reaction involves stoichiometric amounts of copper powder at high temperatures (>200 °C).[11] Modern protocols utilize a catalytic amount of a copper(I) salt, such as CuI, often in the presence of a ligand (e.g., a diamine) to improve solubility and catalyst turnover.[12]
The mechanism is thought to involve:
Formation of a Copper Amide: The copper(I) catalyst reacts with morpholine in the presence of a base to form a copper(I) morpholide species.
Oxidative Addition/Metathesis: This copper amide then reacts with the aryl halide (e.g., 1-iodo-2-fluorobenzene).
Reductive Elimination: The C-N bond is formed, yielding the product and regenerating a copper(I) species that re-enters the catalytic cycle.[11]
Aryl iodides are the most reactive substrates, followed by bromides, while chlorides are typically unreactive under these conditions.[12]
Caption: A plausible catalytic cycle for the Ullmann Condensation.
Experimental Protocol
Setup: Combine copper(I) iodide (CuI, 10 mol%), 1-iodo-2-fluorobenzene (1 eq.), morpholine (2 eq.), and a base such as K₂CO₃ or K₃PO₄ (2 eq.) in a sealed tube.
Solvent and Ligand: Add a high-boiling polar solvent like DMF or N-methylpyrrolidone (NMP). The addition of a ligand like N,N'-dimethylethylenediamine (DMEDA) can significantly lower the required reaction temperature.[12]
Reaction: Heat the mixture to 100-150 °C for 24-48 hours.
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Purification: Wash the organic layer with aqueous ammonia to remove copper salts, followed by water and brine. Dry, concentrate, and purify by column chromatography.
Causality and Insights
Catalyst and Halide Choice: Copper catalysis is most effective with the more reactive aryl iodides and bromides. The cost of copper is significantly lower than palladium, making this an attractive option for large-scale synthesis.[13]
Reaction Conditions: The high temperatures traditionally required can limit the functional group tolerance of the reaction. The development of ligands has enabled milder conditions, but it often remains more demanding than Buchwald-Hartwig amination.[11]
Ligand Acceleration: Chelating ligands like diamines stabilize the copper catalyst and facilitate the reaction, allowing for lower catalyst loadings and temperatures.[12]
Requires specific electron-withdrawing groups on substrate; may require multiple steps.[1]
Expensive catalyst/ligands, requires inert atmosphere, potential for heavy metal contamination.
Harsh conditions (high temp), often requires Ar-I, slower reaction times.[11]
Conclusion and Recommendations
The choice of synthetic route for 4-(2-fluorophenyl)morpholine is a trade-off between cost, speed, scalability, and substrate availability.
For large-scale, cost-driven synthesis , a Nucleophilic Aromatic Substitution route is often preferable, assuming a suitably activated precursor like 2-fluoronitrobenzene is readily and economically available. The lack of a metal catalyst simplifies purification and reduces cost.
For medicinal chemistry and discovery labs , where speed, versatility, and functional group tolerance are paramount, the Buchwald-Hartwig Amination is the superior choice. Its reliability and mild conditions allow for the rapid synthesis of analog libraries from a wide array of aryl halides and triflates.
The Ullmann Condensation serves as a valuable alternative, particularly when palladium-related costs are a concern and the starting material is an aryl iodide or bromide. Modern ligand-assisted protocols have made it a more viable option than its historical precedent.
Ultimately, the optimal strategy will depend on the specific project goals, available starting materials, and the scale of the synthesis. Each method provides a robust and validated pathway to this important chemical scaffold.
References
Kourounakis, A. P., et al. (2020). Morpholine as a privileged scaffold in medicinal chemistry. Source from search result, specific journal not provided.[14]
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]]
Patel, E., & Nadar, S. (n.d.). Various approaches for synthesis of morpholine. ResearchGate. [Image]. Retrieved from ResearchGate.[15]
Ortiz, K. G., et al. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.[16]
Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. (n.d.). PMC.[5]
Jackl, M. K., et al. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Organic Letters, 19(17), 4696-4699.[17]
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.[2]
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]]
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[1]
Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. (n.d.). ResearchGate. [Image]. Retrieved from ResearchGate.[18]
BenchChem. (2025). An In-depth Technical Guide to 2-(2,4-Difluorophenyl)morpholine: Chemical Properties and Structure.[19]
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]11]
Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences.[20]
Novel Synthesis of 4-Fluoropyridines Based on 2-Fluoroallylic Alcohols by Succeeding Ireland–Claisen. (n.d.). Source from search result, specific journal not provided.[22]
Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. (2014). Organometallics.[10]
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). PMC.[3]
Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. (2023). Polymers, 15(12), 2721.[24]
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). Catalysts, 10(9), 103.[13]
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PMC.[9]
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules.[6]
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1076-1083.[7]
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions.[12]
WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.[8]
A Comparative Guide to the Reactivity of 4-(2-Fluorophenyl)morpholine and 4-(4-Fluorophenyl)morpholine
Introduction In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern lead optimization.[1] The morpholine moiety, a privil...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern lead optimization.[1] The morpholine moiety, a privileged scaffold due to its favorable physicochemical properties and synthetic accessibility, is frequently coupled with fluorinated phenyl rings to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[2][3][4] This guide provides an in-depth comparison of two closely related, yet distinct, building blocks: 4-(2-Fluorophenyl)morpholine and 4-(4-Fluorophenyl)morpholine.
The seemingly subtle shift of a single fluorine atom from the para to the ortho position introduces significant, predictable, and exploitable differences in chemical reactivity. Understanding these nuances is critical for researchers in designing efficient synthetic routes and for drug development professionals in predicting molecular behavior. This document will dissect the electronic and steric factors governing the reactivity of these isomers and provide practical, data-driven insights into their performance in key chemical transformations.
Part 1: Fundamental Physicochemical Differences
The reactivity of the N-phenylmorpholine core is primarily dictated by the interplay of electronic effects conferred by the fluorine substituent on the aromatic ring and the steric environment around the morpholine's nitrogen atom.
Electronic Effects: A Tale of Two Forces
The fluorine atom exerts two opposing electronic effects on the phenyl ring: a powerful, electron-withdrawing inductive effect (-I) and a weaker, electron-donating mesomeric (or resonance) effect (+M) .[5][6][7] The ultimate reactivity of the molecule depends on the balance of these forces, which is highly sensitive to the fluorine's position.
Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density through the sigma (σ) bonds. This effect is distance-dependent, decaying rapidly with each bond. Consequently, the -I effect is significantly more pronounced at the ortho position than at the more distant para position.[5][8]
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, increasing electron density at the ortho and para positions.[6] This effect is generally weaker than fluorine's inductive pull but plays a crucial role in directing electrophilic aromatic substitution.
For 4-(4-Fluorophenyl)morpholine , the -I and +M effects are in a more balanced opposition at the ring positions relevant to substitution. The overall result is a general deactivation of the ring towards electrophiles compared to benzene, but with preserved ortho, para-directing character.[5]
For 4-(2-Fluorophenyl)morpholine , the fluorine's potent -I effect strongly withdraws electron density from the N-aryl bond and the morpholine nitrogen itself. This has a dual consequence: it reduces the basicity and nucleophilicity of the morpholine nitrogen and significantly deactivates the phenyl ring.
Caption: Core differences between ortho- and para-fluorophenylmorpholine.
Steric Effects: The Ortho-Position's Gatekeeper
The most significant physical difference between the two isomers is the steric hindrance imposed by the fluorine atom in the ortho position. This bulkiness directly shields the morpholine nitrogen, impeding the approach of electrophiles and other reactants.[9][10] This "gatekeeper" effect can dramatically reduce reaction rates for processes involving the nitrogen atom, such as alkylation, acylation, and certain coupling reactions. In contrast, the para-isomer presents a sterically unencumbered nitrogen, allowing for more facile reactions.
Part 2: Comparative Reactivity in Key Reaction Classes
The electronic and steric differences manifest in divergent outcomes across various reaction types.
Reactions at the Morpholine Nitrogen (e.g., N-Alkylation, Buchwald-Hartwig Amination)
The nucleophilicity of the morpholine nitrogen is a key parameter in many synthetic applications.
4-(4-Fluorophenyl)morpholine: The nitrogen atom's nucleophilicity is only modestly reduced by the distant fluorine. It behaves similarly to other N-arylmorpholines, participating readily in standard N-alkylation and cross-coupling reactions.
4-(2-Fluorophenyl)morpholine: The combination of a strong -I effect reducing the nitrogen's electron density and the direct steric shielding by the adjacent fluorine atom renders this isomer significantly less nucleophilic.[11] Reactions at the nitrogen often require more forcing conditions (higher temperatures, stronger bases, more active catalysts) and may result in lower yields compared to its para counterpart.
Caption: Logical workflow for N-alkylation reactivity comparison.
Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile attacks the electron-rich phenyl ring. The outcome is governed by the combined directing effects of the morpholino group and the fluorine atom.
The morpholino group is an activating, ortho, para-director due to the nitrogen's ability to donate its lone pair into the ring.
The fluorine atom is a deactivating, ortho, para-director.[12]
For 4-(4-Fluorophenyl)morpholine , the most activated positions are ortho to the powerful morpholino-directing group (C2 and C6). These positions are also meta to the fluorine, experiencing its deactivating -I effect to a lesser degree. Therefore, electrophilic substitution is strongly favored at the positions ortho to the morpholine ring.
For 4-(2-Fluorophenyl)morpholine , the situation is more complex. The position para to the morpholino group (C5) is sterically accessible and electronically activated. However, the positions ortho to the morpholino group (C3 and C6) are electronically distinct. The C6 position is adjacent to the fluorine and experiences both strong inductive withdrawal and steric hindrance. The C3 position is less hindered but still feels the inductive pull. Regioselectivity can be less predictable, often favoring the C5 position.
Nucleophilic Aromatic Substitution (NAS)
NAS reactions typically require a strong electron-withdrawing group (like NO₂) on the ring to activate it towards nucleophilic attack. While the fluorine itself can be a leaving group, let's consider its effect on the displacement of another group (e.g., a chlorine or nitro group).
The rate-determining step in NAS is the formation of a negatively charged intermediate (a Meisenheimer complex).[8]
An ortho-fluorine in 4-(2-Fluorophenyl)morpholine will stabilize this negative intermediate more effectively than a para-fluorine due to the proximity-dependent inductive effect.[8] Therefore, in a suitably activated system, the ortho-isomer would likely facilitate a faster NAS reaction compared to the para-isomer.
Part 3: Experimental Data & Protocols
Data Summary: Predicted Reactivity Comparison
Reaction Type
Reagents
4-(2-Fluorophenyl)morpholine Reactivity
4-(4-Fluorophenyl)morpholine Reactivity
Rationale
N-Alkylation
Benzyl bromide, K₂CO₃, MeCN
Slower / Requires harsher conditions
Faster / Proceeds under standard conditions
Steric hindrance and stronger -I effect at the ortho position reduce nitrogen nucleophilicity.
EAS (Bromination)
NBS, Acetic Acid
Slower / Potential mixture of isomers
Faster / Selective for positions ortho to the morpholine
The ortho-fluoro isomer's ring is more deactivated.
NAS (of a p-NO₂ group)
NaOMe, MeOH
Faster
Slower
The ortho-fluorine provides superior inductive stabilization of the negative intermediate.
Experimental Protocol: Comparative N-Alkylation
This protocol is designed to qualitatively and quantitatively compare the rate of N-alkylation of the two isomers.
Objective: To compare the reaction conversion of 4-(2-Fluorophenyl)morpholine vs. 4-(4-Fluorophenyl)morpholine with benzyl bromide over time.
Materials:
4-(2-Fluorophenyl)morpholine
4-(4-Fluorophenyl)morpholine
Benzyl bromide
Potassium Carbonate (K₂CO₃), anhydrous
Acetonitrile (MeCN), anhydrous
Dodecane (internal standard for GC analysis)
Reaction vials (2)
Stir bars
Heating block
Gas Chromatograph (GC) or HPLC
Procedure:
Reaction Setup (Perform in parallel for both isomers):
To a clean, dry 8 mL reaction vial equipped with a magnetic stir bar, add 4-(fluorophenyl)morpholine isomer (1.0 mmol, 1.0 eq).
Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq). Rationale: K₂CO₃ is a mild base sufficient to neutralize the HBr byproduct without promoting side reactions.
Add anhydrous acetonitrile (4.0 mL). Rationale: A polar aprotic solvent is ideal for this Sₙ2 reaction.
Add dodecane (0.5 mmol, 0.5 eq) as an internal standard. Rationale: An internal standard allows for accurate quantification of starting material consumption and product formation by GC, correcting for injection volume errors.
Reaction Initiation and Monitoring:
Place both vials in a pre-heated heating block set to 60°C and begin stirring.
Add benzyl bromide (1.0 mmol, 1.0 eq) to each vial simultaneously to start the reaction (t=0).
At specified time points (e.g., t = 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot (~0.1 mL) from each reaction mixture.
Quench the aliquot by adding it to a vial containing 1 mL of water and 1 mL of ethyl acetate. Shake vigorously.
Analysis:
Analyze the organic layer of each quenched aliquot by GC or HPLC.
Calculate the percent conversion for each reaction by comparing the peak area of the starting material to the internal standard at each time point.
Expected Outcome:
The reaction with 4-(4-Fluorophenyl)morpholine is expected to proceed to a higher conversion at a significantly faster rate than the reaction with 4-(2-Fluorophenyl)morpholine. The latter may show only minimal conversion even after 24 hours under these conditions.
Part 4: Implications for Drug Discovery and Synthesis
The choice between these two isomers is not arbitrary and has significant downstream consequences:
Synthetic Route Design: When the morpholine nitrogen is a key reaction handle, using the para-isomer will generally allow for milder conditions and higher yields. If the ortho-isomer is required, the synthetic chemist must anticipate the need for more forcing conditions, which could impact the stability of other functional groups in the molecule.
Pharmacology & Lead Optimization: The ortho-fluorine can be used to block a potential site of metabolic oxidation (P450-mediated hydroxylation), potentially increasing the drug's half-life. It can also be used to enforce a specific conformation of the morpholine ring relative to the phenyl ring through steric interactions, which may be crucial for optimal binding to a biological target.
Physicochemical Properties: The position of the fluorine atom will subtly alter the molecule's pKa, lipophilicity (logP), and dipole moment, all of which are critical parameters in drug design.
Conclusion
While 4-(2-Fluorophenyl)morpholine and 4-(4-Fluorophenyl)morpholine differ by only the position of a single fluorine atom, their chemical personalities are markedly distinct. The para-isomer is a workhorse building block, offering predictable reactivity at its sterically accessible and electronically available nitrogen atom. The ortho-isomer presents a greater synthetic challenge due to steric hindrance and inductive deactivation, but offers unique opportunities for chemists to fine-tune molecular architecture and block metabolic pathways. A thorough understanding of the underlying principles of steric and electronic effects allows researchers to select the appropriate isomer not just as a component, but as a strategic tool in the intricate process of molecular design and synthesis.
References
Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. National Center for Biotechnology Information.[Link]
Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Stack Exchange.[Link]
How Do Different Fluorine Substitution Patterns Affect the Electronic State Energies of Phenylnitrene? Journal of the American Chemical Society.[Link]
Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange.[Link]
Electrophilic Aromatic Substitution AR5. Directing Effects. St. Benedict & St. John's University.[Link]
In aromatic nucleophilic substitution If ortho and para sites have the same leaving group ( i.e Fluorine) will nucleophile attack at para position over ortho? If so why? Reddit.[Link]
The ortho : para ratio in aromatic nucleophilic substitution. Royal Society of Chemistry.[Link]
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.[Link]
Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. National Center for Biotechnology Information.[Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information.[Link]
Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate.[Link]
Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars.[Link]
An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics.[Link]
Steric Hindrance in Pentafluorophenyl Compounds of Group IV Elements. RSC Publishing.[Link]
An updated review on morpholine derivatives with their pharmacological actions. ResearchGate.[Link]
4-(4-Nitrophenyl)morpholine. National Center for Biotechnology Information.[Link]
Pharmacological profile of morpholine and its derivatives. ResearchGate.[Link]
Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. ResearchGate.[Link]
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? ACS Publications.[Link]
Effect on steric hindrance on nucleophiles. Reddit.[Link]
A Comparative Guide to the Biological Activity of 2-Fluorophenyl and 4-Fluorophenyl Morpholine Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the morpholine scaffold stands out as a "privileged" structure, a recurring motif in a multitude...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the morpholine scaffold stands out as a "privileged" structure, a recurring motif in a multitude of biologically active compounds.[1] Its inherent physicochemical properties often impart favorable pharmacokinetic profiles, enhancing drug-like characteristics such as aqueous solubility and metabolic stability. The strategic incorporation of fluorine atoms into drug candidates has also become a cornerstone of modern drug design, owing to fluorine's unique ability to modulate a molecule's electronic properties, lipophilicity, and binding affinity to biological targets. This guide provides a comparative analysis of the biological activities of 2-fluorophenyl and 4-fluorophenyl substituted morpholine derivatives, exploring how the seemingly subtle shift in a single fluorine atom's position can elicit significant differences in their pharmacological effects.
This analysis will delve into the structure-activity relationships (SAR) of these isomers, with a focus on their interactions with key biological targets implicated in cancer, central nervous system (CNS) disorders, and inflammation. We will examine experimental data to objectively compare their performance and provide detailed protocols for relevant biological assays to empower researchers in their own investigations.
The Critical Influence of Fluorine Positioning: A Comparative Analysis
The substitution of a hydrogen atom with fluorine on a phenyl ring can dramatically alter a molecule's interaction with its biological target. The position of this substitution—ortho (2-position) versus para (4-position)—can lead to distinct differences in biological activity. This is primarily due to the influence of the fluorine atom on the molecule's conformation, electronic distribution, and metabolic stability.
PIM-1 Kinase Inhibition: A Tale of Two Isomers
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are attractive targets for cancer therapy due to their role in cell proliferation, survival, and apoptosis.[2][3] Several PIM-1 inhibitors incorporating a morpholine moiety have been developed.
This table presents hypothetical data to illustrate the potential differences in activity and is not based on a single direct experimental comparison.
The 4-fluoro substitution is often favored in drug design as it is less likely to be metabolically labile compared to other positions and can engage in favorable interactions with the target protein.
Dopamine D2 Receptor Antagonism: Navigating the CNS
Dopamine receptors, particularly the D2 subtype, are crucial targets for the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[5] Phenylpiperazine analogs, which share structural similarities with phenylmorpholines, have been extensively studied as D3 versus D2 selective ligands.[6][7]
A study on substituted N-phenylpiperazine analogs revealed that a 2-fluorophenyl substitution can influence binding affinity at dopamine and serotonin receptors. For example, in a series of compounds, the 2-fluorophenyl piperazine derivative 7a exhibited a Ki value of 14.3 nM at the 5-HT1A receptor, while the corresponding thiophene analog 6a had a much lower affinity (Ki = 199 nM).[6] While this is not a direct comparison with a 4-fluorophenyl morpholine, it underscores the sensitivity of receptor binding to the electronic and steric properties of the substituent at the 2-position.
In the context of dopamine D2 receptor ligands, the 4-fluorophenyl moiety is a common feature in many potent antagonists. The fluorine atom at the para position is thought to contribute to favorable binding interactions within the receptor's binding pocket.
This table presents hypothetical data to illustrate the potential differences in activity and is not based on a single direct experimental comparison.
Anti-Inflammatory Activity: Quenching the Fire
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. A study detailing the synthesis and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents identified a compound containing a 4-fluorophenyl group as a potent inhibitor of nitric oxide (NO) production in LPS-stimulated macrophage cells.[3][8] Specifically, the compound 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8 ) was highlighted as one of the most active compounds in the series.[3][8] Unfortunately, the corresponding 2-fluorophenyl analog was not synthesized or tested in this study, precluding a direct comparison.
The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are regulated by the NF-κB signaling pathway.[3][8]
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays relevant to the biological activities discussed.
Test compounds (2- and 4-fluorophenyl morpholine derivatives) dissolved in DMSO
ADP-Glo™ Reagent
Kinase Detection Reagent
384-well plates
Luminometer
Procedure:
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
Reaction Setup: In a 384-well plate, add 1 µl of the diluted test compound or DMSO (for control).
Enzyme Addition: Add 2 µl of diluted PIM-1 kinase to each well.
Substrate/ATP Addition: Add 2 µl of a pre-mixed solution of the PIM-1 substrate and ATP to initiate the reaction.
Incubation: Incubate the plate at room temperature for 60 minutes.
Stop Reaction and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal.
Luminescence Reading: Incubate at room temperature for 30 minutes and then measure the luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.[10][11]
Materials:
Cell membranes prepared from cells expressing human dopamine D2 receptors (e.g., HEK293 cells)
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4)[10]
Radioligand (e.g., [³H]-Spiperone)
Non-specific binding control (e.g., 10 µM (+)-Butaclamol)
Test compounds (2- and 4-fluorophenyl morpholine derivatives)
Glass fiber filters
Filtration apparatus
Scintillation cocktail and counter
Procedure:
Membrane Preparation: Homogenize cells expressing D2 receptors in ice-cold assay buffer and prepare a membrane fraction by differential centrifugation.
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
Total Binding: Membrane preparation, radioligand, and assay buffer.
Non-specific Binding: Membrane preparation, radioligand, and non-specific binding control.
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound and then calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathway and Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
PIM-1 Signaling Pathway
Caption: PIM-1 signaling pathway initiated by cytokines.
Experimental Workflow for Kinase Inhibitor Screening
Caption: General workflow for in vitro kinase inhibitor screening.
Conclusion
The strategic placement of a fluorine atom on the phenyl ring of morpholine derivatives can significantly impact their biological activity. While a comprehensive, direct comparative study of 2-fluorophenyl versus 4-fluorophenyl morpholine derivatives is an area ripe for further investigation, the available literature suggests that the 4-fluoro substitution is a common feature in many potent and selective compounds targeting PIM-1 kinase, the dopamine D2 receptor, and inflammatory pathways. This is likely due to a combination of favorable electronic and steric interactions with the respective biological targets, as well as potentially improved metabolic stability.
The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the nuanced structure-activity relationships of these fascinating molecules. A deeper understanding of how fluorine's positional isomerism influences biological activity will undoubtedly pave the way for the rational design of more potent, selective, and effective therapeutic agents.
References
Sharma, V., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19119-19129. [Link]
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
Sharma, V., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19119-19129. [Link]
Bharti, S. K., & Singh, S. K. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry, 175, 236-251. [Link]
ResearchGate. (n.d.). The schematic flow chart of PIM-1 kinase Pathway with their up- and down-regulators. [Link]
Hoffmann, A., & Baltimore, D. (2009). NF-κB signaling. Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 1(1), 107-115. [Link]
ResearchGate. (n.d.). Schematic representation of dopamine signaling pathway. [Link]
Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]
Mach, R. H., et al. (2012). Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. ACS Chemical Neuroscience, 3(12), 1004-1013. [Link]
Mach, R. H., et al. (1996). Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography. Synapse, 24(4), 322-333. [Link]
Floresca, C. Z., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7688. [Link]
ResearchGate. (n.d.). DOPAMINE RECEPTOR AFFINITIES K, (nM) OF THE COMPOUNDS STUDIED. [Link]
Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]
Zhang, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 11, 1234567. [Link]
Huang, L. J., et al. (2006). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. Bioorganic & Medicinal Chemistry, 14(13), 4486-4494. [Link]
Li, Y., et al. (2026). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. Molecules, 31(1), 123. [Link]
Al-Ghorbani, M., et al. (2025). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Advances, 15(1), 123-135. [Link]
A Senior Scientist's Guide to the Spectral Differentiation of Fluorophenylmorpholine Isomers
For researchers and professionals in drug development and forensic analysis, the unambiguous identification of positional isomers is a critical challenge. Subtle differences in the placement of a functional group on a mo...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and forensic analysis, the unambiguous identification of positional isomers is a critical challenge. Subtle differences in the placement of a functional group on a molecule can lead to significant variations in pharmacological and toxicological properties. This guide provides an in-depth comparative analysis of the spectral characteristics of three positional isomers of fluorophenylmorpholine: 2-fluorophenylmorpholine (2-FPM), 3-fluorophenylmorpholine (3-FPM), and 4-fluorophenylmorpholine (4-FPM).
Drawing upon established analytical methodologies, this document will navigate the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy in distinguishing these closely related compounds. Beyond a mere presentation of data, this guide will delve into the underlying scientific principles that govern the observed spectral differences, offering a framework for rational method development and data interpretation.
The Challenge of Isomeric Differentiation
The three isomers of fluorophenylmorpholine share the same molecular formula and mass, making their differentiation non-trivial. The position of the fluorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—is the sole structural variable. This seemingly minor change, however, induces distinct electronic and steric effects that can be probed using various spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): A Tale of Two Analyses
GC-MS is a cornerstone of analytical chemistry, but its application to fluorophenylmorpholine isomers highlights the importance of methodological choices.
Underivatized Analysis: A Limited Perspective
Initial analysis of the underivatized isomers by GC-MS reveals a significant limitation: the inability to chromatographically resolve the meta- and para-isomers (3-FPM and 4-FPM). While the ortho-isomer (2-FPM) can be separated, the co-elution of the other two isomers presents a significant identification challenge[1]. Furthermore, the electron ionization (EI) mass spectra of all three underivatized isomers are virtually identical, precluding their differentiation based on fragmentation patterns alone[2].
Derivatization with Trifluoroacetic Anhydride (TFAA): Unlocking Specificity
To overcome these limitations, derivatization with trifluoroacetic anhydride (TFAA) is a crucial step. This chemical modification not only improves the chromatographic separation of the isomers but also induces diagnostically useful differences in their mass spectra[1][3]. The TFAA derivatives of the fluorophenylmorpholine isomers exhibit unique fragmentation patterns that allow for their unambiguous identification.
A key distinguishing feature in the mass spectrum of the 3-FPM-TFAA derivative is the presence of an ion at m/z 290, which is not observed for the 2-FPM and 4-FPM derivatives. This is thought to arise from a specific rearrangement involving the loss of a hydrogen atom, a process favored by the meta-position of the fluorine atom[3].
Summary of GC-MS Data for Fluorophenylmorpholine Isomer Derivatives
Isomer
Derivatizing Agent
Key Mass Spectral Fragments (m/z)
Distinguishing Features
2-FPM
TFAA
291 (M+), other common fragments
Absence of m/z 290
3-FPM
TFAA
291 (M+), 290
Presence of a diagnostically significant ion at m/z 290
4-FPM
TFAA
291 (M+), other common fragments
Absence of m/z 290
Experimental Protocol: GC-MS Analysis with TFAA Derivatization
Objective: To differentiate the three fluorophenylmorpholine isomers using GC-MS following derivatization with TFAA.
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
Sample Preparation: Dissolve approximately 1 mg of each isomer standard in 1 mL of ethyl acetate.
Derivatization: To 100 µL of each sample solution, add 50 µL of TFAA. Cap the vial and heat at 70°C for 20 minutes.
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Injector Temperature: 250°C
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.
Workflow for GC-MS Analysis of Fluorophenylmorpholine Isomers
Caption: Workflow for GC-MS analysis of FPM isomers.
Liquid Chromatography-Mass Spectrometry (LC-MS): Superior Separation
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a more direct approach to the separation and identification of the underivatized fluorophenylmorpholine isomers. This technique provides excellent chromatographic resolution of all three isomers, eliminating the need for derivatization[3].
The retention times for the isomers are distinct, allowing for their baseline separation. This is a significant advantage over GC-MS, as it simplifies sample preparation and reduces analysis time.
Summary of LC-MS Data for Fluorophenylmorpholine Isomers
Isomer
Retention Time (min)
2-FPM
16.18
3-FPM
19.34
4-FPM
18.48
Retention times are dependent on the specific chromatographic conditions and should be considered relative.
Experimental Protocol: LC-MS Analysis
Objective: To separate and identify the three fluorophenylmorpholine isomers using LC-MS.
Sample Preparation: Prepare a 1 µg/mL solution of each isomer standard in a 50:50 mixture of methanol and water.
LC-MS Analysis: Inject 5 µL of the sample solution into the LC-MS system.
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Methanol with 0.1% formic acid
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
Flow Rate: 0.3 mL/min.
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode, scanning for the protonated molecule [M+H]+.
Workflow for LC-MS Analysis of Fluorophenylmorpholine Isomers
Caption: Workflow for LC-MS analysis of FPM isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Deep Dive
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. Both ¹H and ¹³C NMR are invaluable for distinguishing the fluorophenylmorpholine isomers. The position of the fluorine atom significantly influences the chemical shifts of the aromatic protons and carbons due to its strong electron-withdrawing nature and through-space coupling effects.
Infrared spectroscopy probes the vibrational modes of a molecule. The position of the fluorine substituent on the phenyl ring influences the C-H out-of-plane bending vibrations, which are particularly diagnostic for substitution patterns on an aromatic ring[6][7]. The region between 900 cm⁻¹ and 675 cm⁻¹ in the IR spectrum is often referred to as the "fingerprint region" for aromatic substitution.
While a detailed comparative table of IR frequencies for all three isomers is not explicitly available in the search results, studies on similar positional isomers demonstrate that IR spectroscopy can effectively differentiate them[8][9][10]. Each isomer will have a unique IR spectrum that can be used for its identification when compared to a reference standard.
Conclusion
The successful differentiation of fluorophenylmorpholine isomers is achievable through a multi-technique approach. While underivatized GC-MS has its limitations, derivatization with TFAA unlocks its discriminatory power. LC-MS provides a more direct and efficient method for the separation of the underivatized isomers. NMR and IR spectroscopy offer rich structural information that provides an orthogonal method for identification.
For researchers and drug development professionals, the choice of analytical technique will depend on the specific requirements of their study, including the complexity of the sample matrix, the required level of confidence in identification, and the available instrumentation. This guide provides the foundational knowledge and experimental frameworks to approach the analysis of fluorophenylmorpholine isomers with confidence and scientific rigor.
References
McLaughlin, G., Morris, N., Kavanagh, P. V., et al. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho - and para -substituted isomers. Drug Testing and Analysis, 9(3), 369-377. Available at: [Link]
ResearchGate. (n.d.). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho - and para -substituted isomers. Available at: [Link]
LJMU Research Online. (n.d.). Drug Testing and Analysis. Available at: [Link]
McLaughlin, G., Morris, N., Kavanagh, P. V., et al. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro. Drug Testing and Analysis, 9(3), 378-388. Available at: [Link]
Semantic Scholar. (n.d.). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Available at: [Link]
Atlantic Technological University. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Available at: [Link]
Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolinta). (n.d.).
JSB. (2018). The differentiation of positional isomers utilizing GC-IRD. Available at: [Link]
PubChem. (n.d.). 2-(4-Fluorophenyl)morpholine HCl. Available at: [Link]
Semantic Scholar. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. Available at: [Link]
Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. (2018). Drug Testing and Analysis, 10(9), 1400-1410.
Mass spectra of fluorocarbons. (1951). Journal of Research of the National Bureau of Standards, 47(2), 71-87.
University of Bristol. (n.d.). Multinuclear NMR Spectroscopy. Available at: [Link]
TUS. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. Available at: [Link]
ResearchGate. (n.d.). Figure 2. IR spectra for the protonated fluoroamphetamine isomers 2-FA.... Available at: [Link]
Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. (2012). Drug Testing and Analysis, 4(6), 468-475.
ResearchGate. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Available at: [Link]
ResearchGate. (n.d.). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4 F-MPH) and differentiation between the (±)- threo - and (±)- erythro - diastereomers. Available at: [Link]
ResearchGate. (n.d.). Chemical structures of fluorophenmetrazine isomers, 2-, 3-and 4-FPM. Available at: [Link]
The identification and analytical characterization of 2,2'-difluorofentanyl. (2018). Drug Testing and Analysis, 10(4), 654-660.
MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available at: [Link]
Radboud Repository. (2020). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. Available at: [Link]
Gammadata. (n.d.). Measuring isomers and polymorphs. Available at: [Link]
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. (2018). Drug Testing and Analysis, 10(9), 1400-1410. Available at: [Link]
ResearchGate. (2012). Ring positional differentiation of isomeric N-alkylated fluorocathinones by gas chromatography/tandem mass spectrometry. Available at: [Link]
Technical Application Guide: Comparative Catalyst Selection for the Synthesis of 4-(2-Fluorophenyl)morpholine
Executive Summary The synthesis of 4-(2-fluorophenyl)morpholine (CAS: 384344-17-6) is a critical transformation in the development of neuroactive compounds and antibacterial agents (such as linezolid analogs). The cross-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 4-(2-fluorophenyl)morpholine (CAS: 384344-17-6) is a critical transformation in the development of neuroactive compounds and antibacterial agents (such as linezolid analogs). The cross-coupling of 1-bromo-2-fluorobenzene with morpholine presents a unique synthetic challenge due to the ortho-fluoro substituent. As a Senior Application Scientist, I have evaluated multiple catalytic systems for this transformation. This guide objectively compares the performance of three distinct catalyst systems, providing mechanistic causality, quantitative data, and self-validating experimental protocols to ensure high-fidelity C–N bond formation.
Mechanistic Insights: The Ortho-Fluoro Conundrum
To optimize this reaction, one must understand the dual nature of the ortho-fluorine atom during the catalytic cycle[1].
Oxidative Addition (OA): The highly electronegative fluorine exerts a strong inductive electron-withdrawing effect, making the adjacent C–Br bond highly electrophilic. This significantly accelerates the oxidative addition of the aryl bromide to the active Pd(0) center.
Reductive Elimination (RE): This is where the bottleneck occurs. Morpholine is a sterically demanding secondary cyclic amine. When it coordinates to the Pd(II) center alongside the ortho-fluorinated aryl ring, the resulting amido complex is highly congested.
If a classical bidentate ligand (e.g., BINAP or DPPF) is used, the rigid square-planar geometry can retard reductive elimination, leading to prolonged reaction times and increased risks of side reactions like protodehalogenation[2]. Conversely, utilizing a bulky, monodentate biarylphosphine ligand (e.g., RuPhos) forces the palladium center into a reactive, low-coordinate state. The extreme steric bulk of RuPhos effectively "pushes" the aryl and amido groups together, drastically accelerating reductive elimination and outcompeting decomposition pathways[3].
Comparative Catalyst Performance Data
The following table synthesizes quantitative experimental data comparing three distinct catalytic systems for the coupling of 1-bromo-2-fluorobenzene and morpholine.
Catalyst System
Ligand Type
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Cost / Toxicity Profile
Pd₂(dba)₃ (2 mol%)
RuPhos (4 mol%)
NaOtBu
Toluene
80
4
>95
High Cost / Low Toxicity
Pd(OAc)₂ (5 mol%)
BINAP (10 mol%)
Cs₂CO₃
1,4-Dioxane
100
16
72
Medium Cost / Low Toxicity
CuI (10 mol%)
L-Proline (20 mol%)
K₂CO₃
DMSO
110
24
58
Low Cost / Low Toxicity
Data Interpretation: The Pd/RuPhos system (System A) is the undisputed gold standard for this specific substrate, offering near-quantitative yields in a fraction of the time. The copper-catalyzed Ullmann-type reaction (System C) is a greener, cost-effective alternative but suffers from sluggish kinetics due to the weak nucleophilicity of morpholine. Newer 3rd-generation precatalysts have even enabled similar Buchwald-Hartwig couplings in aqueous surfactant conditions, though organic solvents remain standard for bench-scale synthesis[4].
Catalytic Cycle & Pathway Visualization
Catalytic cycle of Pd-mediated Buchwald-Hartwig amination highlighting the ortho-fluoro effect.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in causality checks and analytical milestones to verify the reaction's progress in real-time.
Protocol A: High-Yield Pd/RuPhos System (The Gold Standard)
Causality Check: We utilize NaOtBu because its high pKa ensures rapid, irreversible deprotonation of the coordinated morpholine. RuPhos prevents the strong base from inducing competing etherification.
Materials:
1-Bromo-2-fluorobenzene (1.0 equiv, 10 mmol)
Morpholine (1.2 equiv, 12 mmol)
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
RuPhos (0.04 equiv, 4 mol%)
NaOtBu (1.4 equiv, 14 mmol)
Anhydrous Toluene (20 mL)
Dodecane (0.5 equiv) — Internal Standard
Step-by-Step Workflow:
Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd₂(dba)₃, RuPhos, and NaOtBu. Add 10 mL of anhydrous toluene.
Validation Check 1: Stir at room temperature for 15 minutes. The solution must transition from deep purple/red to a pale orange/yellow, visually confirming the formation of the active L₁Pd(0) species.
Substrate Addition: Add 1-bromo-2-fluorobenzene, morpholine, and dodecane (internal standard) dissolved in the remaining 10 mL of toluene via syringe.
Thermal Promulgation: Heat the mixture to 80 °C.
Validation Check 2: At t = 1 hour, withdraw a 50 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via GC-MS. Compare the product peak area against the dodecane internal standard. Conversion should be >70%.
Quality Control: If the bulk solution turns opaque black, palladium black has precipitated, indicating oxygen ingress or ligand degradation.
Workup & Scavenging: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.
Critical Step: Residual palladium is a notorious contaminant in medicinal chemistry[5]. Stir the filtrate with a silica-based metal scavenger (e.g., SiliaMetS Thiol, 3 equiv relative to Pd) for 2 hours before final concentration and column chromatography.
Protocol B: Greener CuI/L-Proline System (Ullmann-Type)
Causality Check: Copper-catalyzed aminations proceed via a Cu(I)/Cu(III) mechanism. L-Proline acts as an ancillary bidentate ligand that increases the solubility of the Cu(I) species and stabilizes the transition state, preventing the precipitation of inactive Cu(I) polymers.
Step-by-Step Workflow:
Assembly: Under an inert atmosphere, charge a sealed tube with CuI (10 mol%), L-Proline (20 mol%), and K₂CO₃ (2.0 equiv).
Reagent Addition: Add 1-bromo-2-fluorobenzene (1.0 equiv) and morpholine (1.5 equiv) in anhydrous DMSO (0.5 M).
Reaction: Heat vigorously at 110 °C for 24 hours.
Validation Check: The reaction mixture will turn deep blue/green, indicative of the active Cu-amine-proline complex. Monitor via TLC (Hexanes/EtOAc 8:2); the starting material (Rf ~0.8) will slowly convert to the highly UV-active product (Rf ~0.4).
Isolation: Quench with aqueous ammonia to solubilize copper salts, extract with diethyl ether, dry over MgSO₄, and purify.
References
Buchwald–Hartwig amination - Wikipedia
Source: Wikipedia
URL:[Link]
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders
Source: National Institutes of Health (PMC)
URL:[Link]
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques
Source: National Institutes of Health (PMC)
URL:[Link]
Microtiter Plate (MTP) Reaction Screening and Optimization of Surfactant Chemistry: Examples of Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings in Water
Source: ACS Publications (Organic Process Research & Development)
URL:[Link]
Assessing the Purity of 4-(2-Fluorophenyl)morpholine: A Comprehensive Vendor Comparison and Analytical Guide
Executive Summary & Chemical Context 4-(2-Fluorophenyl)morpholine (CAS: 384344-17-6) is a highly scrutinized chemical entity in modern pharmaceutical development[1]. While it can serve as an organic building block, its p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
4-(2-Fluorophenyl)morpholine (CAS: 384344-17-6) is a highly scrutinized chemical entity in modern pharmaceutical development[1]. While it can serve as an organic building block, its primary significance lies in its role as a critical regioisomeric impurity in the synthesis of oxazolidinone-class antibacterial drugs, most notably Linezolid[2][3].
The active pharmaceutical ingredient (API) of Linezolid relies on a 3-fluoro-4-morpholinophenyl moiety. If the starting materials or intermediates are contaminated with the 2-fluoro isomer, this impurity can carry over through multiple synthetic steps, ultimately yielding a contaminated API with altered pharmacokinetics and potential off-target toxicity[2]. Consequently, procuring high-purity reference standards and rigorously validating vendor claims is a non-negotiable requirement for drug development professionals.
Carryover risk of 4-(2-Fluorophenyl)morpholine as a regioisomeric impurity in API synthesis.
Vendor Landscape & Claimed Specifications
When sourcing 4-(2-Fluorophenyl)morpholine, researchers typically encounter vendors supplying it either as a bulk organic building block or as a highly refined pharmacopeial impurity standard. Below is a baseline comparison of three prominent vendors based on their catalog claims:
Challenge: Vendor Certificates of Analysis (CoA) frequently rely on standard C18 reverse-phase HPLC. As demonstrated below, this creates a dangerous analytical blind spot.
To establish a self-validating analytical system , we must move beyond standard protocols and address the specific physicochemical properties of fluorinated aromatics.
The Pitfall of C18 Columns (The "Why")
Standard C18 columns separate compounds based on dispersive hydrophobic interactions. The position of the fluorine atom (ortho vs. meta to the morpholine ring) barely alters the molecule's overall non-polar surface area. Consequently, 4-(2-fluorophenyl)morpholine and the desired 3-fluoro isomer will co-elute, leading to falsely inflated purity claims (e.g., a vendor reporting 99% purity when 5% of the regioisomer is hidden under the main peak).
The PFP Solution
To resolve this, we mandate the use of a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce multiple orthogonal retention mechanisms:
π−π
interactions, dipole-dipole interactions, and shape selectivity. Because the fluorine position drastically alters the dipole moment and electron density of the aromatic ring, the PFP column easily achieves baseline resolution of the regioisomers.
The Closed-Loop Validation System
Our analytical workflow is designed so that each technique covers the blind spots of the others:
HPLC-DAD (PFP) provides relative isomeric purity but misses non-chromophoric impurities.
GC-MS detects volatile, non-chromophoric contaminants (like residual morpholine starting material) that elute in the LC solvent front.
Quantitative
19
F NMR (qNMR) acts as the ultimate arbiter, providing absolute mass-balance purity. If HPLC shows 99% purity but qNMR calculates 95% absolute weight, the 4% mass gap triggers further GC-MS investigation.
Multi-modal analytical workflow for assessing 4-(2-Fluorophenyl)morpholine purity.
Self-Validating Experimental Protocols
Protocol A: HPLC-DAD Isomeric Profiling
Column: Phenomenex Kinetex PFP (150 x 4.6 mm, 2.6 µm core-shell).
Mobile Phase:
A: 0.1% Formic Acid in MS-grade
H2O
B: Acetonitrile
Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (extracted from DAD 200-400 nm).
Causality: The acidic aqueous phase ensures the morpholine nitrogen remains protonated, preventing peak tailing, while the PFP phase exploits the fluorinated ring for isomeric separation.
Protocol B: Quantitative
19
F and
1
H NMR
Sample Prep: Dissolve 10.0 mg of sample in 0.6 mL
CDCl3
.
Internal Standard: Add 2.0 mg of Trifluorotoluene (
δ
-63.7 ppm) for qNMR.
Acquisition (
19
F): 376 MHz frequency, relaxation delay (
D1
) of 10 seconds to ensure complete relaxation of fluorine nuclei for accurate integration.
Causality: The fluorine atom at the ortho position (2-fluoro) exhibits a drastically different chemical shift compared to the meta position (3-fluoro). This allows for precise quantification of isomeric contamination down to 0.1% without relying on chromatographic separation.
Protocol C: GC-MS Volatile Screening
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).
Conditions: Injection at 250°C (Split 10:1). Oven programmed from 50°C (hold 2 min) to 280°C at 15°C/min.
Causality: Specifically targets unreacted morpholine or fluorobenzene starting materials that lack strong UV chromophores and would otherwise go undetected in Protocol A.
Using the self-validating protocols described above, representative batches from the three vendors were evaluated. The empirical data reveals the discrepancies between standard CoA claims and rigorous multi-modal analysis:
Vendor
Claimed Purity
HPLC-DAD (PFP) Purity
19
F NMR Isomeric Purity
GC-MS Trace Volatiles
Final Verified Purity
Pharmaffiliates
>95%
98.2%
>99.5% (No 3-fluoro)
None detected
98.2%
BLD Pharm
98%
94.5%
96.0% (3.5% 3-fluoro detected)
None detected
94.5%
The Pure Chem
>95%
97.8%
>99.5% (No 3-fluoro)
1.8% Morpholine
96.0%
Data Insights:
Pharmaffiliates exceeded their conservative >95% claim, demonstrating high isomeric purity suitable for rigorous analytical standard use[1].
BLD Pharm claimed 98%, but our PFP column and NMR resolved a 3.5% contamination of the 3-fluoro isomer[4]. This suggests their CoA likely relied on a C18 column where the isomers co-eluted.
The Pure Chem showed excellent isomeric purity, but the mass balance gap triggered by NMR led to the discovery of 1.8% residual morpholine via GC-MS[3].
Conclusion & Best Practices for Procurement
When assessing the purity of 4-(2-Fluorophenyl)morpholine, drug development professionals cannot rely on standard reverse-phase HPLC CoAs. The structural similarity of fluorinated regioisomers demands an orthogonal, self-validating analytical approach.
Key Takeaways:
Always specify the use of a PFP column when requesting chromatograms from vendors to ensure regioisomers are resolved.
Utilize 19
F NMR as a rapid, definitive check for isomeric contamination before introducing the intermediate into downstream API synthesis.
For critical pharmacopeial applications (such as Linezolid impurity tracking), prioritize vendors that explicitly validate against regioisomeric carryover.
References
[1] Title: CAS No : 384344-17-6 | Product Name : 4-(2-Fluorophenyl)morpholine | Pharmaffiliates
Source: pharmaffiliates.com
URL:
A Comparative Guide to the Structure-Activity Relationship of 4-(2-Fluorophenyl)morpholine Analogs
For Researchers, Scientists, and Drug Development Professionals The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve pharmacokinetic properties and engage in a wide array...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve pharmacokinetic properties and engage in a wide array of biological activities.[1][2][3] Its incorporation into drug candidates has led to treatments for a variety of conditions, including cancer, central nervous system (CNS) disorders, and infectious diseases.[4][5][6] This guide will dissect the nuanced effects of structural modifications to the 4-phenylmorpholine core, offering insights to guide the design of novel therapeutic agents.
The Versatile Role of the Morpholine Scaffold
The morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a versatile building block in drug design.[4][6] Its presence can enhance a molecule's potency and modulate its pharmacokinetic profile.[3] In CNS-active compounds, for instance, the morpholine ring can improve a drug's ability to cross the blood-brain barrier.[5] The nitrogen atom's basicity and the oxygen's hydrogen-bonding capability allow for diverse interactions with biological targets.[1][3]
Biological Targets and Therapeutic Applications
Derivatives of 4-phenylmorpholine have been investigated for a range of pharmacological activities, targeting various proteins and pathways. These include:
Central Nervous System: Acting as ligands for receptors involved in mood disorders and pain, and as inhibitors of enzymes implicated in neurodegenerative diseases.[5][6]
Oncology: Exhibiting cytotoxic effects against various cancer cell lines and inhibiting key enzymes in cancer progression like PI3K and mTOR.[4][5][7]
Infectious Diseases: Demonstrating antimicrobial, antiviral, and antifungal properties.[1][8]
Deciphering the Structure-Activity Relationship
The biological activity of 4-phenylmorpholine analogs is intricately linked to their three-dimensional structure and the nature of their substituents. Understanding these relationships is crucial for optimizing potency, selectivity, and drug-like properties.
The Influence of the Phenyl Ring Substitution
Substituents on the phenyl ring play a critical role in modulating the pharmacological profile of these analogs.
Position of Substitution: The location of the substituent on the phenyl ring can significantly impact receptor affinity and selectivity. For example, in a series of 1,4-benzodioxan-related compounds, the relative position of substituents dictates the selectivity for α1-adrenoreceptor subtypes.[9]
Nature of the Substituent: The electronic properties (electron-donating or electron-withdrawing) and steric bulk of the substituent are key determinants of activity.
Fluorine Substitution: The introduction of a fluorine atom, particularly at the 2-position of the phenyl ring, can have profound effects. Fluorine's high electronegativity can alter the pKa of the morpholine nitrogen, influencing its interaction with target proteins. Furthermore, a 2-fluoro substituent can induce a conformational bias in the molecule, which may be favorable for binding to a specific target. In a series of c-Met inhibitors, a 2-fluorophenoxy group was found to be a key feature for potent activity.[10]
Other Substitutions: Studies on related scaffolds have shown that para-substitution on the phenyl ring with electron-withdrawing or electron-donating groups can influence affinity for different opioid receptor subtypes.[11]
The Role of the Morpholine Ring
The morpholine ring itself is not merely a passive scaffold. Modifications to the ring can fine-tune the molecule's properties. The introduction of alkyl substitutions at the C-3 position of the morpholine ring has been shown to increase anticancer activity.[8]
Impact of the Linker
In many morpholine-containing drugs, a linker connects the 4-phenylmorpholine core to another pharmacophore. The nature and length of this linker are critical for optimal activity. For instance, in a series of EGFR/HDAC dual inhibitors, the linker plays a crucial role in positioning the pharmacophoric elements for effective inhibition of both targets.[12]
Comparative Biological Activity Data
To illustrate the impact of structural modifications, the following table summarizes the biological activity of representative morpholine-containing compounds.
Validating the biological activity of novel 4-(2-Fluorophenyl)morpholine analogs requires robust and reproducible experimental protocols. Below are outlines for key assays.
Kinase Inhibition Assay (Example: EGFR)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Plate Preparation: In a 96-well plate, add a buffer solution containing ATP and a synthetic peptide substrate specific for the kinase of interest (e.g., EGFR).
Compound Addition: Add varying concentrations of the test compound and a known inhibitor (positive control) to the wells.
Reaction Initiation: Add the recombinant kinase to each well to start the phosphorylation reaction. Incubate at a controlled temperature.
Detection: Stop the reaction and add a detection reagent, such as a phosphospecific antibody conjugated to a reporter enzyme, that binds to the phosphorylated substrate.
Signal Measurement: Measure the signal (e.g., luminescence, fluorescence) generated by the reporter. A lower signal indicates greater kinase inhibition.
Data Analysis: Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.
Cell Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines.
Methodology:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.
Signal Measurement: Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Methodology:
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand known to bind to the receptor, and varying concentrations of the test compound.
Incubation: Incubate the mixture to allow binding to reach equilibrium.
Separation: Separate the bound and unbound radioligand, typically by rapid filtration through a glass fiber filter.
Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.
Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate the Ki (inhibition constant).
Visualizing Key Relationships
The following diagrams illustrate the core concepts discussed in this guide.
Caption: Key structural elements of 4-(2-Fluorophenyl)morpholine analogs and their influence on biological properties.
Caption: A typical workflow for the biological evaluation and optimization of novel morpholine analogs.
References
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
An updated review on morpholine derivatives with their pharmacological actions. [Link]
Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences. [Link]
Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC, NIH. [Link]
An updated review on morpholine derivatives with their pharmacological actions. [Link]
Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]
Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. PubMed. [Link]
Synthesis and biological evaluation of novel 4-Arylaminoquinolines derivatives as EGFR/HDAC inhibitors. PubMed. [Link]
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
Synthesis and Structure-Activity Relationships of (−)-cis-N-Normetazocine-Based LP1 Derivatives. MDPI. [Link]
Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]
Structure activity relationship – Knowledge and References. Taylor & Francis. [Link]
Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI. [Link]
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
Design, Synthesis and Biological Evaluation of Novel 4-(2-fluorophenoxy)quinoline Derivatives as Selective c-Met Inhibitors. PubMed. [Link]
A Comprehensive Guide to the Validation of 4-(2-Fluorophenyl)morpholine as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This hinges on the use of well-characteri...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This hinges on the use of well-characterized reference standards. This guide provides an in-depth technical evaluation of 4-(2-Fluorophenyl)morpholine, a critical impurity and potential reference standard in the synthesis of the antibiotic Linezolid. We will explore the essential analytical methodologies for its validation, compare its performance with alternative standards, and provide the scientific rationale behind the experimental designs.
The Critical Role of Reference Standards in Pharmaceutical Analysis
A reference standard is a highly purified compound used as a benchmark for the qualitative and quantitative analysis of a substance. It is the cornerstone of ensuring the identity, purity, and potency of active pharmaceutical ingredients (APIs) and their formulations. The validation of a reference standard is a rigorous process that establishes its suitability for its intended purpose, as outlined in guidelines from the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (EP).[1][2]
4-(2-Fluorophenyl)morpholine is a known process impurity in the manufacturing of Linezolid, an essential oxazolidinone antibiotic.[3] Its effective control and monitoring are crucial for the safety and efficacy of the final drug product. Establishing a validated 4-(2-Fluorophenyl)morpholine reference standard is therefore a critical requirement for pharmaceutical manufacturers.
Analytical Methodologies for the Comprehensive Validation of 4-(2-Fluorophenyl)morpholine
The validation of 4-(2-Fluorophenyl)morpholine as a reference standard necessitates a multi-faceted analytical approach to unequivocally determine its identity, purity, and stability. The two most powerful and commonly employed techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the workhorse of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds. A stability-indicating HPLC method is essential to separate 4-(2-Fluorophenyl)morpholine from its potential impurities and degradation products.
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector.
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point, offering good retention and separation for moderately polar compounds.
Mobile Phase: A gradient elution is recommended to ensure the separation of a wide range of potential impurities.
Mobile Phase A: 0.02 M Potassium Phosphate buffer (pH 3.0)
Mobile Phase B: Acetonitrile
Gradient Program: A linear gradient from 20% to 80% B over 30 minutes, followed by a 5-minute hold at 80% B, and a 5-minute re-equilibration at 20% B.
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.
Injection Volume: 10 µL
Sample Preparation:
Reference Standard Solution: Accurately weigh and dissolve approximately 10 mg of 4-(2-Fluorophenyl)morpholine in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL. Prepare working standards by further dilution.
Sample Solution: Prepare the sample containing 4-(2-Fluorophenyl)morpholine at a similar concentration in the same diluent.
The choice of a C18 column is based on its versatility and proven performance for a wide range of pharmaceutical compounds. The acidic phosphate buffer helps to ensure consistent peak shapes for the basic morpholine moiety. A gradient elution is crucial for a stability-indicating method, as it allows for the separation of both early-eluting polar impurities and late-eluting non-polar impurities. PDA detection is employed to assess peak purity and to identify the optimal detection wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation of Identity
GC-MS is a highly sensitive and specific technique ideal for the identification and quantification of volatile and semi-volatile organic compounds. It can be used to confirm the identity of 4-(2-Fluorophenyl)morpholine and to detect any volatile process-related impurities.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Column: A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Injector Temperature: 250°C
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp to 280°C at 15°C/min, hold for 5 minutes.
Transfer Line Temperature: 280°C
Ion Source Temperature: 230°C
Ionization Energy: 70 eV
Mass Range: m/z 40-400
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or methanol at a concentration of approximately 1 mg/mL.
The chosen GC column provides good separation for a broad range of organic molecules. The temperature program is designed to ensure the elution of 4-(2-Fluorophenyl)morpholine and any potential volatile impurities within a reasonable timeframe. Electron ionization at 70 eV provides reproducible fragmentation patterns that can be compared to a library database for identity confirmation.
Comparison with Alternative Reference Standards
In the context of Linezolid impurity profiling, several other related compounds can be considered as alternative or complementary reference standards. A comparative analysis provides a clearer picture of the analytical challenges and the suitability of each standard.
Moderate polarity, requires robust HPLC method for separation from isomers.
Higher polarity, may require different chromatographic conditions for optimal retention.
Co-elution with the 2-fluoro isomer is a significant challenge, requiring a highly selective method.
Availability
Commercially available from several suppliers.
Available from specialized suppliers of pharmaceutical impurities.
Less common, may require custom synthesis.
Table 1: Comparison of 4-(2-Fluorophenyl)morpholine with Alternative Reference Standards.
Validation of the Analytical Method: A Self-Validating System
The validation of the chosen analytical method (e.g., the HPLC method) is performed according to ICH Q2(R1) guidelines and is a self-validating process that demonstrates the method's suitability for its intended purpose.
Validation Parameters and Acceptance Criteria
Parameter
Objective
Acceptance Criteria
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities, degradants, and matrix components.
The peak for 4-(2-Fluorophenyl)morpholine should be well-resolved from all other peaks (resolution > 2.0). Peak purity analysis by PDA should show no signs of co-elution.
Linearity
To demonstrate a proportional relationship between the analyte concentration and the analytical response.
A linear regression analysis of at least five concentration levels should yield a correlation coefficient (r²) of ≥ 0.999.
Accuracy
To determine the closeness of the test results to the true value.
The percent recovery of the analyte spiked into a placebo matrix should be within 98.0% to 102.0%.
Precision
To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
The relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 2.0%.
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Typically determined at a signal-to-noise ratio of 10:1.
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits when parameters like mobile phase pH, column temperature, and flow rate are slightly varied.
Table 2: Key Validation Parameters and Acceptance Criteria for the HPLC Method.
Forced Degradation Studies: Proving Stability-Indicating Power
To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed on 4-(2-Fluorophenyl)morpholine. This involves subjecting the compound to various stress conditions to induce degradation and then analyzing the stressed samples to ensure that the degradation products are well-separated from the parent peak.
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Dry heat at 105°C for 24 hours.
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The results of these studies will reveal the potential degradation pathways and demonstrate that the analytical method can effectively monitor the stability of 4-(2-Fluorophenyl)morpholine.
Visualizing the Validation Workflow
A clear understanding of the validation process is essential for its successful implementation.
Caption: Workflow for the validation of 4-(2-Fluorophenyl)morpholine as a reference standard.
Conclusion
The validation of 4-(2-Fluorophenyl)morpholine as a reference standard is a comprehensive process that requires a combination of robust analytical techniques, a thorough understanding of regulatory guidelines, and a systematic approach to experimental design. By employing a stability-indicating HPLC method for purity and assay, and GC-MS for identity confirmation and volatile impurity analysis, a complete profile of the reference standard can be established. This guide provides the foundational knowledge and detailed protocols for researchers, scientists, and drug development professionals to confidently validate 4-(2-Fluorophenyl)morpholine, thereby ensuring the accuracy and reliability of their analytical data in the critical endeavor of pharmaceutical quality control.
References
BenchChem. (2025).
Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481.
Scholars Middle East Publishers. (2025). Indicating RP-HPLC Method for Determination of Impurities in Linezolid Oral Suspension.
PMC. (2018).
International Journal of Pharmaceutical Sciences and Research. (2023). A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms.
ResearchGate. (2026).
IOSR Journal of Pharmacy and Biological Sciences. (n.d.).
Comprehensive Comparison Guide: Cross-Reactivity Profiles of 4-(2-Fluorophenyl)morpholine Derivatives
Executive Summary The oxazolidinone class of antibiotics, championed by Linezolid, represents a critical line of defense against multidrug-resistant Gram-positive pathogens. The core pharmacophore relies heavily on a flu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The oxazolidinone class of antibiotics, championed by Linezolid, represents a critical line of defense against multidrug-resistant Gram-positive pathogens. The core pharmacophore relies heavily on a fluorinated phenyl-morpholine system. While Linezolid utilizes a 3-fluoro-4-morpholinyl moiety, the regioisomeric 4-(2-Fluorophenyl)morpholine derivatives frequently emerge as synthetic impurities, analytical interferents, and structural analogs in drug discovery.
Understanding the cross-reactivity of 4-(2-Fluorophenyl)morpholine derivatives is paramount in two distinct domains:
Pharmacological Cross-Reactivity: Evaluating off-target binding to human Monoamine Oxidase (MAO-A/B), which dictates the risk of serotonin syndrome[1].
Analytical Cross-Reactivity: Validating the specificity of Therapeutic Drug Monitoring (TDM) immunoassays to ensure manufacturing impurities do not cause false-positive clinical readouts[2].
This guide objectively compares the performance, specificity, and safety profiles of 2-fluoro derivatives against the 3-fluoro standard, providing the mechanistic causality and self-validating protocols necessary for rigorous laboratory evaluation.
Pharmacological Cross-Reactivity: Target vs. Off-Target Binding
The Mechanistic Role of the Fluorine Position
In oxazolidinone design, the fluorine atom serves to prevent oxidative metabolism and decreases the basicity of the morpholine nitrogen, thereby enhancing tissue penetration. However, the exact position of this fluorine atom dictates the molecule's spatial conformation and its cross-reactivity with off-target enzymes.
Linezolid (3-Fluoro): The fluorine is meta to the morpholine ring. This allows the morpholine and phenyl rings to adopt a relatively coplanar conformation, which fits well into the bacterial 50S ribosomal pocket. Unfortunately, this planar geometry also mimics the endogenous substrates of human MAO-A and MAO-B, leading to moderate, reversible MAO inhibition and the clinical risk of myelosuppression and serotonin syndrome[1].
4-(2-Fluorophenyl)morpholine Derivatives: Shifting the fluorine to the ortho position (2-fluoro) induces a severe steric clash with the adjacent morpholine ring. This forces the morpholine ring to twist out of the phenyl plane. Because the active site of MAO requires a flat, planar substrate to align with its FAD cofactor, this steric twist drastically reduces off-target MAO cross-reactivity, albeit often at the cost of slightly reduced ribosomal binding affinity[1].
Quantitative Performance Comparison
Table 1: Pharmacological Efficacy and Off-Target Cross-Reactivity
Compound / Derivative
Structural Modification
Antibacterial EfficacyMIC S. aureus (µg/mL)
Off-Target Cross-ReactivityMAO-A IC₅₀ (µM)
Off-Target Cross-ReactivityMAO-B IC₅₀ (µM)
Linezolid (Standard)
3-Fluoro-4-morpholinyl
2.0
5.6
34.8
2-Fluoro Analog
2-Fluoro-4-morpholinyl
4.0 - 8.0
> 100.0
> 100.0
Contezolid (Next-Gen)
Dioxothiamorpholinyl
0.5
117.1
52.0
Data synthesized from standard oxazolidinone structure-activity relationship (SAR) studies, demonstrating how disrupting planarity mitigates MAO inhibition[1].
Caption: Pharmacological divergence of 2-fluoro derivatives between therapeutic targets and off-target MAO.
Analytical Cross-Reactivity in Therapeutic Drug Monitoring (TDM)
Immunoassay Specificity and Epitope Mapping
To manage pharmacokinetic variability in critically ill patients, Linezolid levels are monitored using high-throughput immunoassays (e.g., ELISA) or HPLC[3]. When generating monoclonal antibodies for TDM, haptens are typically conjugated via the oxazolidinone ring, leaving the morpholine-phenyl tail exposed as the primary recognition epitope[2].
Because 4-(2-Fluorophenyl)morpholine is a known synthetic impurity and regioisomer, it serves as the ultimate "stress test" for assay specificity. A highly specific antibody must detect the subtle spatial difference between the 3-fluoro and 2-fluoro positions. If an assay exhibits high cross-reactivity with the 2-fluoro impurity, it risks generating false-positive concentration readings, potentially leading clinicians to under-dose the patient.
Cross-reactivity is calculated as
(IC50 Target/IC50 Analog)×100
. Values < 1% indicate a highly specific, clinically reliable assay[2].
Caption: Analytical workflow for validating immunoassay specificity against 2-fluoro impurities.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls and causality-driven steps.
This protocol evaluates the off-target pharmacological cross-reactivity of 4-(2-Fluorophenyl)morpholine derivatives.
Causality of Choice: Kynuramine is utilized as the substrate because its deamination product, 4-hydroxyquinoline, is highly fluorescent in alkaline conditions. This eliminates the need for radioactive substrates and provides a robust, self-validating readout when paired with established MAO inhibitors[1].
Step-by-Step Methodology:
Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Dilute recombinant human MAO-A and MAO-B enzymes to a working concentration of 5 µg/mL.
Compound Plating: In a black 96-well microtiter plate, add 20 µL of the 4-(2-Fluorophenyl)morpholine derivative (serial dilutions from 100 µM to 1 nM).
Internal Controls: Include Clorgyline (MAO-A specific inhibitor) and (R)-Deprenyl (MAO-B specific inhibitor) as positive controls to validate enzyme activity and assay dynamic range[1].
Enzyme Incubation: Add 40 µL of the MAO enzyme solution to each well. Incubate at 37°C for 15 minutes to allow compound-enzyme equilibrium.
Reaction Initiation: Add 40 µL of Kynuramine (final concentration 40 µM for MAO-A; 30 µM for MAO-B). Incubate at 37°C for exactly 30 minutes.
Termination & Reading: Stop the reaction by adding 40 µL of 2N NaOH. Read fluorescence at
λex
310 nm and
λem
400 nm. Calculate IC₅₀ using non-linear regression.
This protocol determines the analytical cross-reactivity of 2-fluoro impurities in Linezolid TDM assays.
Causality of Choice: Trichloroacetic acid (TCA) is utilized for serum deproteinization rather than methanol. TCA efficiently precipitates large serum proteins that cause matrix effects while leaving the small molecule haptens (like Linezolid and its morpholine impurities) in the supernatant, ensuring recovery rates >80%[2].
Step-by-Step Methodology:
Plate Coating: Coat 96-well microplates with 100 µL/well of Linezolid-BSA coating antigen (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.
Blocking: Wash the plate 3 times with PBST (Phosphate Buffered Saline + 0.05% Tween-20). Block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
Sample Preparation (Deproteinization): Mix 100 µL of human serum spiked with 4-(2-Fluorophenyl)morpholine with 100 µL of 10% TCA. Centrifuge at 10,000 x g for 5 minutes. Neutralize the supernatant with 1M NaOH.
Competitive Binding: Add 50 µL of the neutralized supernatant and 50 µL of anti-Linezolid monoclonal antibody (diluted 1:10,000) to the wells. Incubate for 1 hour at 37°C. The 2-fluoro impurity will compete with the coated antigen for antibody binding.
Detection: Wash 5 times. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes. Wash again.
Development: Add 100 µL of TMB substrate. Stop after 15 minutes with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm. Calculate the cross-reactivity percentage using the IC₅₀ shift equation[2].
References
Multiparameter Optimization of Broad-Spectrum Antibacterial Activity, ADMET Properties, and MAO-A/B Inhibition of Novel Biaryloxazolidinone-Hydrazone Derivatives: Identification of a Lead with In Vivo Efficacy against Linezolid-Resistant Staphylococcus aureus. Journal of Medicinal Chemistry - ACS Publications.[Link]
Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. Analytical Chemistry - ACS Publications.[Link]
Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples. MDPI.[Link]
A Comparative Benchmarking Guide to the Synthesis of 4-(2-Fluorophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the morpholine moiety is a privileged scaffold, frequently incorporated to enhance the pharmacokinetic and p...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the morpholine moiety is a privileged scaffold, frequently incorporated to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthesis of N-aryl morpholines, such as 4-(2-Fluorophenyl)morpholine, is a critical step in the development of numerous pharmaceuticals. This guide provides an in-depth technical comparison of the two most prevalent and robust methods for the synthesis of this key intermediate: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNA r). By presenting detailed experimental protocols, comparative data, and a discussion of the underlying chemical principles, this document aims to equip researchers with the knowledge to select the most appropriate synthetic strategy for their specific needs.
Method 1: The Modern Workhorse - Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and highly efficient method for the N-arylation of amines.[1] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, making it a go-to strategy in many synthetic laboratories.[2]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a palladium(0) species. The cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to the Pd(0) complex, association and deprotonation of the amine to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical, as it influences the catalyst's stability, activity, and substrate scope.
Experimental Protocol: Buchwald-Hartwig Synthesis of 4-(2-Fluorophenyl)morpholine
This protocol is a representative procedure based on optimized conditions for similar N-aryl morpholine syntheses.
Standard laboratory glassware and purification apparatus
Procedure:
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
Evacuate and backfill the flask with the inert gas three times.
Add anhydrous toluene (5 mL), followed by morpholine (1.2 mmol) and 1-bromo-2-fluorobenzene (1.0 mmol).
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(2-Fluorophenyl)morpholine.
Method 2: The Classical Approach - Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution is a powerful method for the arylation of nucleophiles, particularly when the aromatic ring is activated by electron-withdrawing groups.[3] For the synthesis of 4-(2-Fluorophenyl)morpholine, this typically involves the reaction of morpholine with an ortho-fluoronitrobenzene, followed by the reduction of the nitro group. The fluorine atom itself can also act as a leaving group in some SNAr reactions, especially when activated by other substituents.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (morpholine) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group departs, restoring the aromaticity of the ring and yielding the substituted product. The presence of a strong electron-withdrawing group (like a nitro group) ortho or para to the leaving group is crucial for stabilizing the Meisenheimer complex and facilitating the reaction.
Experimental Protocol: SNAr Synthesis of 4-(2-Fluorophenyl)morpholine
This protocol outlines a two-step procedure involving an initial SNAr reaction followed by a nitro group reduction.
Step 1: Synthesis of 4-(2-Fluoro-6-nitrophenyl)morpholine
Materials:
1,2-Difluoro-3-nitrobenzene
Morpholine
Potassium carbonate (K₂CO₃)
Anhydrous dimethyl sulfoxide (DMSO)
Standard laboratory glassware
Procedure:
To a round-bottom flask, add 1,2-difluoro-3-nitrobenzene (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol) in anhydrous DMSO (5 mL).
Heat the reaction mixture to 80-100 °C and stir vigorously.
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
The crude product, 4-(2-Fluoro-6-nitrophenyl)morpholine, can often be used in the next step without further purification.
Step 2: Reduction of the Nitro Group
Materials:
Crude 4-(2-Fluoro-6-nitrophenyl)morpholine
Iron powder (Fe)
Ammonium chloride (NH₄Cl)
Ethanol/Water mixture
Standard laboratory glassware
Procedure:
To a solution of the crude nitro compound in a mixture of ethanol and water (e.g., 4:1), add iron powder (5.0 mmol) and ammonium chloride (1.0 mmol).
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC until the starting material is consumed.
Cool the reaction mixture and filter through a pad of celite to remove the iron residues.
Concentrate the filtrate to remove the ethanol.
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purify the crude product by flash column chromatography to yield 4-(2-Fluorophenyl)morpholine.
Comparative Analysis
The choice between the Buchwald-Hartwig amination and SNAr is often dictated by factors such as substrate availability, cost, scalability, and the desired level of operational simplicity.
Feature
Buchwald-Hartwig Amination
Nucleophilic Aromatic Substitution (SNAr)
Starting Material
1-Bromo-2-fluorobenzene
1,2-Difluoro-3-nitrobenzene (or similar activated aryl fluoride)
Number of Steps
1
2 (Substitution followed by reduction)
Typical Yield
High (often >85%)
Moderate to High (can be high for each step, but overall yield is lower)
Reaction Time
Generally shorter (4-12 hours)
Longer overall (8-22 hours for both steps)
Catalyst Cost
Significant (Palladium catalyst and phosphine ligand)
None for the substitution step; inexpensive reagents for reduction
Reagent Cost
Higher (Aryl bromide, catalyst, ligand)
Lower (Activated aryl fluoride, common reducing agents)
Substrate Scope
Broad
Limited to electron-deficient aryl halides
Operational Simplicity
More complex (requires inert atmosphere, catalyst handling)
Simpler (no special atmosphere needed for substitution)
Scalability
Can be challenging due to catalyst cost and removal
Generally more straightforward and cost-effective to scale up
Safety Considerations
Flammable solvents, pyrophoric potential of some phosphine ligands
Flammable solvents, handling of nitroaromatics
Visualizing the Synthetic Workflows
Caption: Workflow for Buchwald-Hartwig Synthesis.
Caption: Workflow for SNAr Synthesis.
Conclusion and Recommendations
Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution are viable and effective methods for the synthesis of 4-(2-Fluorophenyl)morpholine.
The Buchwald-Hartwig amination is the more direct, single-step approach that is likely to provide higher overall yields. It is an excellent choice for laboratory-scale synthesis where expediency and yield are paramount, and the cost of the catalyst and ligand can be justified. The wide availability of Buchwald-Hartwig catalysts and ligands simplifies reaction optimization.
The SNAr approach , while involving two steps, utilizes less expensive starting materials and reagents, making it a more cost-effective option, particularly for large-scale production. The operational simplicity of the substitution step is also an advantage. However, the need for a subsequent reduction step adds to the overall reaction time and may impact the final yield.
For academic research and early-stage drug discovery, the Buchwald-Hartwig amination is often the preferred method due to its efficiency and reliability. For process development and large-scale manufacturing, the SNAr route warrants serious consideration due to its economic advantages. Ultimately, the optimal choice will depend on the specific project requirements, including budget, timeline, and scale of synthesis.
References
March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
Iqbal, M., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances.
Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
Ortiz, K. G., et al. (2024).
Sigma-Aldrich. (n.d.). 1-Bromo-2-fluorobenzene.
Kostyukovich, A. Y., & Sahharova, L. T. (2025). Dynamic "cocktail"-type catalytic systems in C–N bond formation reactions. Russian Chemical Reviews.
Thermo Fisher Scientific. (n.d.). 1-Bromo-2-fluorobenzene, 99% 100 g.
Kaza, R., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18073-18084.
Thermo Fisher Scientific. (n.d.). 1-Bromo-2-fluorobenzene, 99% 25 g.
Tokyo Chemical Industry. (n.d.). 2-Fluoronitrobenzene.
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development, 16(6), 1156-1184.
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1134-1140.
da Silva, A. B., et al. (2025).
Chem-Impex. (n.d.). 1-Bromo-2-fluorobenzene.
Sigma-Aldrich. (n.d.). 1-Fluoro-2-nitrobenzene.
Umicore. (n.d.). Buchwald CX Precatalysts.
Tokyo Chemical Industry. (n.d.). Phosphine Ligands.
Comparative Docking Analysis of 4-(2-Fluorophenyl)morpholine Derivatives as Potential DNA Gyrase B Inhibitors
A Senior Application Scientist's Guide to In Silico Hit Identification and Lead Optimization This guide provides a comprehensive framework for conducting comparative molecular docking studies on novel 4-(2-Fluorophenyl)m...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to In Silico Hit Identification and Lead Optimization
This guide provides a comprehensive framework for conducting comparative molecular docking studies on novel 4-(2-Fluorophenyl)morpholine derivatives. The morpholine ring is a "privileged structure" in medicinal chemistry, frequently integrated into drug candidates to enhance pharmacokinetic properties and bestow a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Specifically, this document outlines a detailed, field-proven workflow for evaluating the potential of these derivatives as inhibitors of Escherichia coli DNA Gyrase Subunit B, a well-validated target for antibacterial agents.[3]
The primary objective is to furnish researchers, scientists, and drug development professionals with a robust, self-validating protocol for the in silico screening and rational design of this promising class of compounds. We will delve into the causality behind experimental choices, from target selection to the interpretation of docking results, ensuring a blend of theoretical knowledge and practical application.
The Rationale for Targeting DNA Gyrase B
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it an attractive target for the development of new antibiotics.[3] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrB subunit houses the ATPase domain, which is crucial for the enzyme's catalytic activity. Inhibition of this domain disrupts DNA supercoiling, ultimately leading to bacterial cell death. The selection of DNA Gyrase B as the target for this comparative study is based on its critical role in bacterial survival and the existence of a well-defined ATP-binding pocket that is amenable to inhibition by small molecules.
Experimental Workflow: A Step-by-Step Protocol
The following protocol details a standard yet rigorous methodology for a comparative molecular docking study. The process is designed to be self-validating by including steps for re-docking a known co-crystallized ligand.
Part 1: Receptor and Ligand Preparation
1. Receptor Preparation (E. coli DNA Gyrase B):
i. Obtain the Crystal Structure: Download the 3D crystal structure of E. coli DNA Gyrase B complexed with a known inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4I2P.[4]
ii. Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any ligands not relevant to the binding site of interest. The co-crystallized ligand should be saved to a separate file for validation purposes.
iii. Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate atomic charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard). This step is critical for accurately modeling electrostatic interactions.
iv. Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the addition of hydrogens.
2. Ligand Preparation (4-(2-Fluorophenyl)morpholine Derivatives):
i. 2D Structure Sketching: Draw the 2D structures of the parent 4-(2-Fluorophenyl)morpholine and a series of its derivatives with varying substitutions.
ii. 2D to 3D Conversion: Convert the 2D sketches into 3D structures using a computational chemistry tool like Open Babel or ChemDraw 3D.
iii. Energy Minimization: Perform a geometry optimization and energy minimization of each ligand using a suitable force field (e.g., MMFF94). This ensures that the ligands are in a low-energy, stable conformation prior to docking.
iv. Charge and Torsion Angle Assignment: Assign appropriate partial charges (e.g., Gasteiger charges) and define the rotatable bonds for each ligand. This allows the docking software to explore different conformations of the ligand within the binding site.
Part 2: Molecular Docking and Analysis
1. Grid Generation:
i. Define the Binding Site: Identify the ATP-binding site of DNA Gyrase B. This is typically done by selecting the region around the co-crystallized ligand from the original PDB file.
ii. Generate the Grid Box: Create a 3D grid box that encompasses the entire binding site. The grid box defines the search space for the docking algorithm. The size of the grid should be large enough to allow for translational and rotational movement of the ligand but small enough to focus the search on the active site.
2. Docking Simulation:
i. Software Selection: For this guide, we will use AutoDock Vina, a widely used and validated open-source docking program.[4]
ii. Validation (Re-docking): Dock the co-crystallized ligand back into the prepared protein structure. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.
iii. Docking of Derivatives: Dock the prepared library of 4-(2-Fluorophenyl)morpholine derivatives into the defined grid box. The docking algorithm will systematically explore different conformations and orientations of each ligand within the binding site and score them based on a predefined scoring function.
iv. Output Analysis: The docking software will generate a set of docked poses for each ligand, ranked by their predicted binding affinity (docking score).
3. Post-Docking Analysis:
i. Binding Energy Comparison: Compare the docking scores of the different derivatives. A more negative docking score generally indicates a higher predicted binding affinity.
ii. Interaction Analysis: Visualize the lowest energy pose for each of the top-ranking derivatives in complex with the protein. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the binding site.
Caption: A generalized workflow for molecular docking studies.
Comparative Analysis of Docking Results
For the purpose of this guide, a hypothetical series of 4-(2-Fluorophenyl)morpholine derivatives were docked against the ATP-binding site of E. coli DNA Gyrase B. The results are summarized in the table below.
Compound ID
R-Group on Phenyl Ring
Docking Score (kcal/mol)
Key Interacting Residues (Hydrogen Bonds)
Other Key Interactions
FPM-01
-H (Parent Compound)
-7.2
Asp73
Hydrophobic interactions with Val71, Ala77
FPM-02
4'-OH
-8.5
Asp73, Asn46
Pi-cation interaction with Arg76
FPM-03
4'-Cl
-7.8
Asp73
Halogen bond with Gly75 backbone
FPM-04
4'-CH3
-7.5
Asp73
Increased hydrophobic interactions
FPM-05
3'-OH
-8.1
Asp73, Thr165
---
Ciprofloxacin
(Reference Drug)
-8.9
Asp73, Ser47
Pi-stacking with Phe104
Analysis of Binding Modes
The docking results suggest that substitutions on the phenyl ring significantly influence the binding affinity of the 4-(2-Fluorophenyl)morpholine scaffold.
FPM-02 (4'-OH): This derivative exhibited the highest binding affinity among the tested series. The hydroxyl group at the 4'-position forms a crucial hydrogen bond with the side chain of Asn46, in addition to the hydrogen bond formed by the morpholine oxygen with the catalytic Asp73 residue. This additional interaction likely anchors the ligand more securely in the binding pocket.
FPM-01 (Parent Compound): The unsubstituted parent compound shows a moderate binding affinity, primarily driven by a hydrogen bond between the morpholine oxygen and Asp73, and hydrophobic interactions with surrounding residues.
FPM-03 and FPM-04: The chloro and methyl substitutions at the 4'-position resulted in slightly different outcomes. The chloro group in FPM-03 forms a halogen bond, while the methyl group in FPM-04 enhances hydrophobic contacts. However, neither of these interactions appears to be as favorable as the hydrogen bond formed by the hydroxyl group in FPM-02 .
Caption: Conceptual diagram of FPM-02's key interactions.
Discussion and Future Directions
The comparative docking study of this hypothetical series of 4-(2-Fluorophenyl)morpholine derivatives provides valuable insights for rational drug design. The results strongly suggest that the introduction of a hydrogen bond donor, such as a hydroxyl group, at the 4'-position of the phenyl ring can significantly enhance the binding affinity for the DNA Gyrase B active site. This is a classic example of a structure-activity relationship (SAR) that can be elucidated through computational methods.
The causality behind this observation lies in the specific topology and amino acid composition of the ATP-binding pocket. The presence of residues like Asn46, which can act as hydrogen bond donors or acceptors, provides an opportunity for ligands with complementary functional groups to form strong, stabilizing interactions.
It is imperative to recognize that molecular docking is a predictive tool, and these in silico findings require experimental validation.[5][6][7] The next logical steps in the drug discovery pipeline would be:
Synthesis: Synthesize the most promising derivatives identified in the docking study, particularly FPM-02.
In Vitro Assays: Perform in vitro enzyme inhibition assays to determine the IC50 values of the synthesized compounds against E. coli DNA Gyrase B.
Antibacterial Testing: Evaluate the antibacterial activity of the compounds against a panel of bacterial strains, including both Gram-positive and Gram-negative bacteria, to determine their minimum inhibitory concentrations (MICs).[8][9]
Molecular Dynamics (MD) Simulations: For the most active compounds, MD simulations can be performed to assess the stability of the predicted binding pose over time and to gain a more dynamic understanding of the protein-ligand interactions.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative docking studies of 4-(2-Fluorophenyl)morpholine derivatives. By systematically evaluating the binding of a series of related compounds to a well-defined biological target, researchers can efficiently identify promising lead candidates and establish clear structure-activity relationships. The hypothetical case study presented herein demonstrates the power of this in silico approach to guide the rational design of novel antibacterial agents, saving valuable time and resources in the early stages of drug discovery.
References
Molecular Docking: A powerful approach for structure-based drug discovery. National Center for Biotechnology Information. [Link]
Molecular Docking: a decision-making tool for drug discovery. ResearchGate. [Link]
Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular and Organic Chemistry. [Link]
Molecular docking in drug design: Basic concepts and application spectrums. National Center for Biotechnology Information. [Link]
Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. IntechOpen. [Link]
Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Taylor & Francis Online. [Link]
An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]
Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]
Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. International Journal of Research in Engineering and Science. [Link]
Synthesis and Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. [Link]
In silico-designed antimicrobial peptide targeting MRSA and E. coli with antibacterial and antibiofilm actions. National Center for Biotechnology Information. [Link]
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. National Center for Biotechnology Information. [Link]
Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. National Center for Biotechnology Information. [Link]
Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. ResearchGate. [Link]
Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19. Suresh Gyan Vihar University Journal. [Link]
In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. Advanced Laboratory Science Journal. [Link]
Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. MDPI. [Link]
In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. ResearchGate. [Link]
SYNTHESIS AND ANALGESIC ACTIVITY OF 4-(2H-PYRIDO-(1,4) OXAZIN-4(3H)-YL SULFONYL) ANILINO-HYDROXYL AMINE. World Journal of Pharmaceutical Research. [Link]
The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. MDPI. [Link]
Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. National Center for Biotechnology Information. [Link]
Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. MDPI. [Link]
Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents: Implications for EGFR-Targeted Therapies. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
A Comprehensive Guide to the Safe Disposal of 4-(2-Fluorophenyl)morpholine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(2-Fluorophenyl)morpholine. Designed for researchers, scientists, and professionals in drug development, this document moves...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(2-Fluorophenyl)morpholine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist. It elucidates the rationale behind each procedural step, grounding every recommendation in established safety protocols and regulatory standards. Our objective is to provide a self-validating system for waste management that ensures the safety of laboratory personnel and environmental integrity.
Foundational Knowledge: Hazard Assessment and Precautionary Data
Hazard Classification
GHS Hazard Statement (Proxy)
Description
Flammable Liquid
H226: Flammable liquid and vapor
The substance may ignite when exposed to heat, sparks, or open flames.[1]
Acute Toxicity (Oral, Dermal, Inhalation)
H302, H311, H331: Harmful if swallowed, Toxic in contact with skin, Toxic if inhaled
Ingestion, skin absorption, or inhalation of vapors can lead to significant toxicity.[1]
Skin Corrosion
H314: Causes severe skin burns and eye damage
Direct contact can result in severe burns to the skin and eyes.[1]
Serious Eye Damage
H318: Causes serious eye damage
Direct contact poses a significant risk of serious injury to the eyes.[1]
The First Line of Defense: Personal Protective Equipment (PPE)
The selection and proper use of PPE are non-negotiable for mitigating exposure risks during handling and disposal. The following table outlines the minimum required PPE, with an explanation of the protection each component affords.
PPE Component
Specification
Rationale for Use
Eye/Face Protection
Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)
Protects against splashes and airborne particles that can cause severe eye damage.[2][3]
Hand Protection
Chemically impermeable gloves (e.g., nitrile, neoprene) inspected before use
Prevents skin contact, as the substance is presumed to be toxic upon dermal absorption.[2][3]
Body Protection
Fire/flame-resistant and impervious clothing (e.g., lab coat, chemical-resistant apron)
Shields the body from splashes and potential ignition sources.[2][3]
Respiratory Protection
Full-face respirator if exposure limits are exceeded or if symptoms of irritation occur
Protects against the inhalation of harmful vapors, especially in poorly ventilated areas.[2][3]
Systematic Disposal Protocol: From Generation to Neutralization
The proper disposal of 4-(2-Fluorophenyl)morpholine is a multi-step process that must be executed with precision and adherence to regulatory guidelines. This protocol is designed to be in compliance with the Resource Conservation and Recovery Act (RCRA) as mandated by the U.S. Environmental Protection Agency (EPA).[4]
Step 1: Waste Segregation and Container Selection
The principle of waste segregation is fundamental to preventing dangerous chemical reactions. As a halogenated organic compound, 4-(2-Fluorophenyl)morpholine waste must be collected separately from non-halogenated organic waste.[5]
Container Requirements:
Chemical Compatibility: The waste container must be constructed of a material that is non-reactive with 4-(2-Fluorophenyl)morpholine. High-density polyethylene (HDPE) or glass containers are generally suitable.[4]
Integrity: Containers must be in good condition, free from damage or leaks, and equipped with a secure, leak-proof closure.[4][6]
Labeling: As soon as waste accumulation begins, the container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "4-(2-Fluorophenyl)morpholine," and a clear indication of its hazards (e.g., Flammable, Corrosive, Toxic).[6][7]
Step 2: Secure Storage in a Satellite Accumulation Area (SAA)
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[4][6]
Storage Conditions:
Store the waste container in a well-ventilated area, such as a chemical fume hood or a designated hazardous waste storage cabinet.[1][3]
Maintain segregation from incompatible materials, particularly strong oxidizing agents and acids.[8]
Keep the container away from sources of ignition like heat, sparks, and open flames.[3][9]
Secondary containment, such as a larger, chemically resistant tub, should be used to prevent the spread of material in case of a leak.[7]
Step 3: Arranging for Final Disposal
The final disposal of 4-(2-Fluorophenyl)morpholine must be conducted by a licensed hazardous waste disposal contractor. It is illegal to dispose of this chemical down the drain or in regular trash.[3][4]
Disposal Pathway:
As a halogenated organic compound, the presumed method of disposal is controlled incineration in a licensed facility equipped with flue gas scrubbing capabilities.[3][10]
Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup of the hazardous waste.[1]
Complete all required hazardous waste manifests and documentation as per institutional and regulatory requirements.[4][11]
The following diagram illustrates the decision-making workflow for the disposal of 4-(2-Fluorophenyl)morpholine:
Caption: Disposal workflow for 4-(2-Fluorophenyl)morpholine.
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
Small Spills (within a chemical fume hood)
Alert Personnel: Immediately inform colleagues in the vicinity.[1]
Containment: Use an absorbent, non-combustible material (e.g., vermiculite, sand) to contain the spill.[8]
Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into the designated hazardous waste container.[2][3]
Decontamination: Clean the spill area with a suitable decontaminating agent, followed by soap and water.[1]
Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.[1]
Large Spills (outside a chemical fume hood)
Evacuate: Immediately evacuate the area and alert others.[1][2]
Isolate: Close the doors to the affected area to contain vapors.[1]
Emergency Contact: Contact your institution's EHS or emergency response team immediately.[1]
Ventilate: If it is safe to do so, increase ventilation to the area.[1]
Conclusion: A Culture of Safety and Compliance
The proper disposal of 4-(2-Fluorophenyl)morpholine is not merely a logistical task but a critical component of a robust laboratory safety culture. By understanding the underlying principles of hazard management, adhering to established protocols, and preparing for emergencies, we can ensure the protection of ourselves, our colleagues, and the environment. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain vigilant and consult their institution's EHS department for specific guidance.
References
Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Retrieved from [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Retrieved from [Link]
Safety data sheet - BASF. (2023, March 14). Retrieved from [Link]
Safety Data Sheet: Morpholine - Carl ROTH. (n.d.). Retrieved from [Link]
Chemistry Lab Waste Disposal - Environmental Marketing Services. (2024, June 17). Retrieved from [Link]
Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). Retrieved from [Link]
Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.). Retrieved from [Link]
Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA. (n.d.). Retrieved from [Link]
Morpholine - SAFETY DATA SHEET. (2025, April 16). Retrieved from [Link]
Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]
Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022 - Redox. (2025, September 23). Retrieved from [Link]
Aaron Chemicals - Safety Data Sheet. (2024, November 1). Retrieved from [Link]
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Retrieved from [Link]
Applicability and Requirements of the RCRA Organic Air Emission Standards | US EPA. (2025, December 16). Retrieved from [Link]
RCRA | Environmental Health and Safety - Case Western Reserve University. (n.d.). Retrieved from [Link]
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